2-Aminomethyl adenosine
Descripción
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Structure
3D Structure
Propiedades
Fórmula molecular |
C11H16N6O4 |
|---|---|
Peso molecular |
296.28 g/mol |
Nombre IUPAC |
(2R,4R,5R)-2-[6-amino-2-(aminomethyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H16N6O4/c12-1-5-15-9(13)6-10(16-5)17(3-14-6)11-8(20)7(19)4(2-18)21-11/h3-4,7-8,11,18-20H,1-2,12H2,(H2,13,15,16)/t4-,7+,8?,11-/m1/s1 |
Clave InChI |
MJKYAVDZVJFLAO-PPNWTAOWSA-N |
SMILES isomérico |
C1=NC2=C(N=C(N=C2N1[C@H]3C([C@H]([C@H](O3)CO)O)O)CN)N |
SMILES canónico |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)CN)N |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of 2-Aminomethyl Adenosine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the predicted mechanism of action for 2-Aminomethyl adenosine (B11128), a purine (B94841) nucleoside analog. While specific experimental data for this compound is limited in the public domain, its structural characteristics as a 2-substituted adenosine derivative provide a strong basis for predicting its pharmacological activity. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents targeting purinergic signaling pathways.
Based on extensive analysis of related 2-substituted adenosine analogs, it is hypothesized that 2-Aminomethyl adenosine functions as an agonist at the adenosine A₂A receptor. This guide will therefore elucidate the established mechanism of action for A₂A receptor agonists, supported by generalized experimental protocols and data presentation formats commonly used in the field.
Predicted Mechanism of Action: A₂A Receptor Agonism
Adenosine is an endogenous nucleoside that modulates a wide array of physiological processes by activating four subtypes of G-protein coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃. Structural modifications to the adenosine molecule, particularly at the 2-position of the purine ring, have been a successful strategy for developing subtype-selective agonists. It is predicted that this compound follows this paradigm, acting as an agonist primarily at the A₂A receptor.
The canonical signaling pathway initiated by A₂A receptor activation is mediated by the stimulatory G-protein, Gs. The proposed sequence of events is as follows:
-
Receptor Binding: this compound binds to the extracellular domain of the A₂A receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.
-
Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Downstream Phosphorylation: PKA then phosphorylates a variety of downstream effector proteins, leading to the ultimate cellular response. These responses can include smooth muscle relaxation, inhibition of inflammatory cell activation, and neurotransmitter release modulation.[1][2]
Visualizing the A₂A Signaling Pathway
The following diagram illustrates the predicted signaling cascade initiated by the binding of an A₂A agonist like this compound to its receptor.
Quantitative Data Summary
Due to the absence of specific published data for this compound, the following table provides a template of the expected quantitative pharmacological parameters. The values presented are for a hypothetical selective A₂A agonist and are for illustrative purposes only.
| Parameter | Description | Illustrative Value |
| Binding Affinity (Kᵢ) | The equilibrium dissociation constant, indicating the affinity of the compound for the receptor. A lower Kᵢ value signifies higher affinity. | 15 nM |
| Functional Potency (EC₅₀) | The concentration of the agonist that produces 50% of the maximal response in a functional assay (e.g., cAMP accumulation). | 50 nM |
| Efficacy (Eₘₐₓ) | The maximum response produced by the agonist, often expressed as a percentage of the response to a standard full agonist. | 95% |
| Selectivity | The ratio of binding affinities (Kᵢ) for different adenosine receptor subtypes (e.g., Kᵢ(A₁)/Kᵢ(A₂A)). A higher value indicates greater selectivity for the A₂A receptor. | >100-fold vs. A₁ |
Key Experimental Protocols
The characterization of a novel adenosine receptor agonist like this compound would typically involve a series of in vitro assays to determine its binding affinity, functional potency, and selectivity. The following are generalized protocols for these key experiments.
Radioligand Binding Assay for A₂A Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of this compound for the human A₂A adenosine receptor.
Methodology: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.
-
Materials:
-
Cell membranes expressing the human A₂A receptor (e.g., from HEK-293 or CHO cells).
-
Radioligand: [³H]CGS 21680 (a known A₂A agonist) or [³H]ZM241385 (a known A₂A antagonist).
-
Test Compound: this compound.
-
Non-specific binding control: A high concentration of a non-radiolabeled standard A₂A ligand (e.g., NECA).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-radiolabeled ligand).
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
cAMP Accumulation Functional Assay
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at the A₂A receptor.
Methodology: This assay measures the ability of the agonist to stimulate the production of intracellular cAMP.
-
Materials:
-
Whole cells expressing the human A₂A receptor (e.g., HEK-293 or CHO cells).
-
Test Compound: this compound.
-
Reference Agonist: A known full A₂A agonist (e.g., CGS 21680 or NECA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes).
-
Add varying concentrations of this compound or the reference agonist to the wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the agonist.
-
Determine the EC₅₀ value from the sigmoidal curve.
-
The Eₘₐₓ is the maximal cAMP production achieved by the test compound. This is often expressed as a percentage of the maximal response induced by the reference full agonist.
-
Experimental Workflow Visualization
The following diagram outlines a general workflow for the characterization of a novel adenosine receptor agonist.
This technical guide provides a foundational understanding of the predicted mechanism of action for this compound, based on the well-established pharmacology of A₂A adenosine receptor agonists. The provided experimental protocols and data visualization frameworks serve as a valuable resource for researchers aiming to characterize this and other novel purinergic compounds. Further experimental validation is required to definitively confirm the pharmacological profile of this compound.
References
An In-depth Technical Guide on the Synthesis and Characterization of 2-Aminomethyl Adenosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2-Aminomethyl adenosine (B11128), a modified purine (B94841) nucleoside. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, data summaries, and visual representations of key processes.
Introduction
Adenosine and its analogues are fundamental molecules in numerous physiological processes, acting as key components of nucleic acids, energy carriers (ATP), and signaling molecules. Modifications to the adenosine scaffold have led to the development of a wide array of therapeutic agents and research tools. Substitution at the C2 position of the purine ring, in particular, has been a significant area of interest for modulating the affinity and selectivity of these compounds for various biological targets, most notably adenosine receptors. 2-Aminomethyl adenosine, featuring an aminomethyl group at this position, represents a valuable probe for exploring structure-activity relationships and developing novel therapeutics. This guide details the synthetic route to this compound, its analytical characterization, and discusses its potential biological implications based on the known pharmacology of related 2-substituted adenosine derivatives.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process commencing from the readily available 2-iodoadenosine (B13990). The key transformations involve a palladium-catalyzed Sonogashira cross-coupling reaction to introduce a protected aminomethyl precursor, followed by reduction of the alkyne and subsequent deprotection.
Synthetic Pathway Overview
The overall synthetic strategy is depicted below. The process begins with the protection of the hydroxyl groups of 2-iodoadenosine, followed by the crucial C-C bond formation via Sonogashira coupling. The resulting alkyne is then reduced to an alkane, and finally, all protecting groups are removed to yield the target compound.
Experimental Protocols
Step 1: Protection of 2-Iodoadenosine
A detailed protocol for the protection of the hydroxyl groups of 2-iodoadenosine is necessary to prevent side reactions in subsequent steps. While various protecting groups can be employed, tert-butyldimethylsilyl (TBDMS) ethers are commonly used for their stability and ease of removal.
-
Protocol: To a solution of 2-iodoadenosine (1.0 eq) in anhydrous pyridine, add tert-butyldimethylsilyl chloride (3.5 eq). The reaction mixture is stirred at room temperature for 16 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 2-iodo-2',3',5'-tris-O-(tert-butyldimethylsilyl)adenosine.
Step 2: Sonogashira Cross-Coupling
The introduction of the aminomethyl precursor is achieved via a Sonogashira coupling reaction between the protected 2-iodoadenosine and a suitable protected propargylamine, such as N-Boc-propargylamine.
-
Protocol: To a solution of 2-iodo-2',3',5'-tris-O-(tert-butyldimethylsilyl)adenosine (1.0 eq) in a mixture of anhydrous tetrahydrofuran (B95107) and triethylamine, add N-Boc-propargylamine (1.5 eq), copper(I) iodide (0.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The reaction mixture is stirred under an inert atmosphere at room temperature for 24 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield 2-(N-Boc-3-aminoprop-1-ynyl)-2',3',5'-tris-O-(tert-butyldimethylsilyl)adenosine.
Step 3: Reduction of the Alkyne
The triple bond of the propargyl group is reduced to a single bond. Catalytic hydrogenation is a common and effective method for this transformation.
-
Protocol: The product from the previous step is dissolved in ethanol, and palladium on activated carbon (10% w/w) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give 2-(N-Boc-3-aminopropyl)-2',3',5'-tris-O-(tert-butyldimethylsilyl)adenosine.
Step 4: Deprotection
The final step involves the removal of both the Boc and TBDMS protecting groups to yield the target compound, this compound.
-
Protocol: The protected intermediate is dissolved in a solution of trifluoroacetic acid in dichloromethane (B109758) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The residue is then dissolved in tetrahydrofuran, and a solution of tetrabutylammonium (B224687) fluoride (B91410) in tetrahydrofuran (1 M) is added. The mixture is stirred at room temperature for 4 hours. The solvent is evaporated, and the crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to afford this compound.
Characterization
The structural identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final compound. The expected chemical shifts will differ from those of adenosine due to the presence of the aminomethyl group at the C2 position.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of this compound.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): The purity of the final compound is assessed by RP-HPLC. A typical method would involve a C18 column with a gradient elution of water and acetonitrile (B52724) containing a small amount of a modifying agent like trifluoroacetic acid or formic acid.
Summary of Characterization Data
| Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to the ribose protons, the H8 proton of the purine ring, and the methylene (B1212753) protons of the aminomethyl group. |
| Coupling Constants (J) | Characteristic J-couplings for the ribose ring protons. | |
| ¹³C NMR | Chemical Shifts (δ) | Resonances for the carbons of the purine ring, the ribose moiety, and the aminomethyl group. The C2 signal will be significantly shifted compared to adenosine. |
| HRMS | [M+H]⁺ | Calculated m/z for C₁₁H₁₇N₆O₄⁺. |
| RP-HPLC | Purity | ≥95% |
Biological Activity and Signaling Pathways
While specific biological data for this compound is not extensively reported in the literature, the activity of other 2-substituted adenosine analogs provides a strong basis for predicting its potential biological roles. These analogs are well-known modulators of adenosine receptors (A₁, A₂A, A₂B, and A₃), which are G protein-coupled receptors (GPCRs) involved in a multitude of physiological processes.
Adenosine Receptor Signaling
The activation of adenosine receptors initiates intracellular signaling cascades. A₁ and A₃ receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Conversely, A₂A and A₂B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels. These signaling events regulate a wide range of cellular functions, including neurotransmission, inflammation, and cardiovascular function.
Potential Applications
Given its structure, this compound could serve as a valuable tool for:
-
Probing Adenosine Receptor Binding Sites: The aminomethyl group can be further functionalized with fluorescent tags, biotin, or other labels to create probes for studying receptor-ligand interactions.
-
Lead Compound for Drug Discovery: The compound itself may exhibit interesting pharmacological properties, or it could serve as a scaffold for the development of more potent and selective adenosine receptor modulators. The primary amino group offers a convenient handle for further chemical modifications.
-
Investigating Structure-Activity Relationships: By comparing the activity of this compound with other 2-substituted analogs, researchers can gain insights into the structural requirements for receptor binding and activation.
Conclusion
This technical guide has outlined a robust synthetic pathway for this compound, detailed the necessary characterization techniques, and discussed its potential biological relevance in the context of adenosine receptor signaling. While specific experimental data for this compound remains to be fully elucidated in the public domain, the provided protocols and conceptual frameworks offer a solid foundation for its synthesis and future investigation. The unique structural features of this compound make it a promising candidate for further research in medicinal chemistry and pharmacology, with the potential to contribute to the development of novel therapeutic agents and a deeper understanding of purinergic signaling.
An In-depth Technical Guide to the Biological Role of 2-Substituted Adenosine Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) is a ubiquitous endogenous purine (B94841) nucleoside that plays a critical role in a vast array of physiological and pathophysiological processes. Its effects are mediated through four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The modulation of these receptors presents significant therapeutic opportunities for a range of conditions, including cardiovascular diseases, neurodegenerative disorders, inflammation, and cancer.[1] Consequently, the synthesis and characterization of adenosine analogues have been a major focus of medicinal chemistry.
This technical guide focuses on the biological role of 2-substituted adenosine analogues. While the specific compound 2-Aminomethyl adenosine is commercially available, detailed public-domain data on its biological activity is exceptionally scarce.[2][3] Therefore, this guide will broaden its scope to discuss the well-established principles of 2-substituted adenosine analogues as a class, their structure-activity relationships, and their impact on adenosine receptor signaling. We will delve into their mechanism of action, present quantitative data for representative compounds, and provide detailed experimental protocols for their characterization.
The Adenosine Receptors: Primary Targets of 2-Substituted Analogues
Adenosine receptors are the primary targets for 2-substituted adenosine analogues. Each receptor subtype is coupled to different G proteins and elicits distinct downstream signaling cascades.
-
A₁ and A₃ Receptors: These receptors typically couple to inhibitory G proteins (Gᵢ/Gₒ), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of various ion channels.[1]
-
A₂A and A₂B Receptors: These receptors are generally coupled to stimulatory G proteins (Gₛ), which activate adenylyl cyclase and increase intracellular cAMP concentrations.[4] The A₂A receptor is of particular interest due to its high expression in the basal ganglia, coronary arteries, and immune cells, making it a key target for drugs aimed at treating Parkinson's disease, for myocardial perfusion imaging, and for cancer immunotherapy.[4]
Structure-Activity Relationships of 2-Substituted Adenosine Analogues
Modifications at the 2-position of the adenosine purine ring have been extensively explored to enhance affinity and selectivity for the different adenosine receptor subtypes. The nature of the substituent at this position can dramatically influence the pharmacological profile of the resulting analogue.
Generally, the introduction of bulky and hydrophobic groups at the 2-position tends to favor affinity for the A₂A receptor.[5] The structure of the substituent, including its length, rigidity, and electronic properties, fine-tunes the interaction with the receptor binding pocket. For instance, 2-alkynyl, 2-aryloxy, and 2-aralkyloxy substitutions have been shown to yield potent and selective A₂A agonists.[5][6]
In contrast, smaller substituents at the 2-position can modulate both affinity and efficacy at all receptor subtypes.[7] For example, the introduction of a cyano group can convert a full A₃ receptor agonist into a selective antagonist.[7]
Mechanism of Action and Signaling Pathways
The biological effects of 2-substituted adenosine analogues are initiated by their binding to adenosine receptors, which triggers a conformational change in the receptor and subsequent activation of intracellular signaling pathways.
For A₂A receptor agonists, the canonical signaling pathway involves the activation of Gₛ proteins, leading to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. The elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates a multitude of downstream effector proteins, resulting in diverse cellular responses such as vasodilation and immunosuppression.[4][8]
Below is a diagram illustrating the A₂A receptor signaling pathway.
Caption: A₂A Adenosine Receptor Signaling Pathway.
Quantitative Data for Representative 2-Substituted Adenosine Analogues
The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀) of several representative 2-substituted adenosine analogues for the human adenosine receptors. This data is crucial for understanding their selectivity and potential therapeutic applications.
Table 1: Binding Affinities (Kᵢ, nM) of 2-Substituted Analogues at Human Adenosine Receptors
| Compound | 2-Substituent | hA₁ | hA₂A | hA₂B | hA₃ | Reference |
| CGS-21680 | -NH(CH₂)₂C₆H₄COOH | 1900 | 15 | >10000 | 3300 | [9] |
| Regadenoson | -pyrazolyl | >1000 | 6.4 | >1000 | >1000 | [10] |
| 2-(1-Hexynyl)adenosine | -C≡C-(CH₂)₃CH₃ | 115 | 82 | - | 49-fold selective for A₂A over A₃ | [11] |
| 2-Phenylamino-adenosine (CV1808) | -NHC₆H₅ | 500 | 100 | - | - | [9] |
Table 2: Functional Potency (EC₅₀, nM) of 2-Substituted Analogues
| Compound | Assay | hA₂A Receptor | Reference |
| 2-(3''-(6''-Bromoindolyl)ethyloxy)adenosine | cAMP Accumulation | 128 | [12] |
| UK-432,097 | cAMP Accumulation | 0.3 | [13] |
Detailed Experimental Protocols
The characterization of 2-substituted adenosine analogues relies on a set of standardized in vitro assays. Below are detailed protocols for two of the most common experiments: radioligand binding assays and cAMP accumulation assays.
This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the affinity of a 2-substituted adenosine analogue for a specific human adenosine receptor subtype (e.g., hA₂A).
Materials:
-
Cell membranes expressing the recombinant human adenosine receptor of interest (e.g., from HEK293 or CHO cells).[14]
-
Radioligand: A high-affinity radiolabeled antagonist or agonist for the target receptor (e.g., [³H]CGS21680 for hA₂A).[14]
-
Test Compound: The 2-substituted adenosine analogue of interest.
-
Non-specific binding control: A high concentration of a known non-radiolabeled ligand for the target receptor.
-
Assay Buffer: Typically Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (10 mM) and adenosine deaminase (to remove endogenous adenosine).[14]
-
Glass fiber filters and a cell harvester.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In assay tubes, add the assay buffer, the radioligand at a concentration near its Kₔ, and either the test compound, buffer (for total binding), or the non-specific binding control.[14]
-
Initiate the binding reaction by adding the cell membrane preparation to each tube.[14]
-
Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
The following diagram outlines the general workflow for a radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
This functional assay measures the ability of a compound to stimulate (as an agonist) or inhibit (as an antagonist) the production of intracellular cAMP, a key second messenger for Gₛ- and Gᵢ-coupled receptors.
Objective: To determine the functional potency (EC₅₀) of a 2-substituted adenosine analogue at a Gₛ-coupled receptor (e.g., hA₂A).
Materials:
-
A cell line stably expressing the human adenosine receptor of interest (e.g., CHO or HEK293 cells).[14]
-
Cell culture medium and reagents.
-
Test compound.
-
A phosphodiesterase (PDE) inhibitor (e.g., rolipram (B1679513) or IBMX) to prevent cAMP degradation.[15]
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).[13]
-
A plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the cells in a multi-well plate (e.g., 96- or 384-well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound.
-
Remove the culture medium and wash the cells with an appropriate assay buffer.
-
Pre-incubate the cells with the PDE inhibitor for a short period (e.g., 15-30 minutes) at 37°C.[15]
-
Add the different concentrations of the test compound to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cAMP production.[14]
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay following the kit's protocol. This typically involves a competitive immunoassay format.[16]
-
Read the signal on a plate reader.
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data from the test compound-treated wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Conclusion and Future Directions
2-Substituted adenosine analogues represent a rich and diverse class of compounds with significant therapeutic potential. Their ability to selectively modulate the activity of different adenosine receptor subtypes has led to the development of valuable pharmacological tools and clinical candidates. While the specific biological role of this compound remains to be elucidated in the public domain, the extensive research on other 2-substituted analogues provides a strong framework for its potential characterization.
Future research in this area will likely focus on the development of analogues with improved pharmacokinetic properties and even greater receptor subtype selectivity. The elucidation of high-resolution crystal structures of adenosine receptors in complex with various 2-substituted ligands will continue to guide rational drug design and provide deeper insights into the molecular basis of their activity. As our understanding of the nuanced roles of adenosine signaling in health and disease expands, so too will the opportunities for developing novel therapeutics based on these versatile molecular scaffolds.
References
- 1. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - CD BioGlyco [bioglyco.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. innoprot.com [innoprot.com]
- 9. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2,8-Disubstituted adenosine derivatives as partial agonists for the adenosine A2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of 2,N(6),5'-substituted adenosine derivatives with potent activity at the A2B adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. resources.revvity.com [resources.revvity.com]
- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
Unveiling the Functional Landscape of 2-Aminomethyl Adenosine: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the functional characteristics of 2-Aminomethyl adenosine (B11128), a purine (B94841) nucleoside analog. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on its interaction with adenosine receptors, details relevant experimental methodologies, and visualizes the associated signaling pathways.
Introduction
2-Aminomethyl adenosine is a derivative of adenosine, a ubiquitous nucleoside that plays a critical role in numerous physiological processes through its interaction with four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃.[1] Modifications at the 2-position of the adenine (B156593) nucleoside structure have been a key strategy in medicinal chemistry to modulate the affinity and efficacy of these compounds at the various adenosine receptor subtypes. This guide focuses specifically on the functional implications of introducing an aminomethyl group at this position.
Quantitative Data Summary
The following tables summarize the binding affinity (Ki) and functional efficacy (EC₅₀/IC₅₀) of this compound and its N⁶-substituted derivatives at human adenosine receptor subtypes, as determined by radioligand binding and functional cAMP assays.[1]
Table 1: Binding Affinity (Ki, nM) of this compound Derivatives at Human Adenosine Receptors [1]
| Compound | 2-Substituent | N⁶-Substituent | hA₁ Ki (nM) | hA₂A Ki (nM) | hA₂B Ki (nM) | hA₃ Ki (nM) |
| 1 | -CH₂NH₂ | -CH₃ | >10,000 | >10,000 | >10,000 | 1,260 ± 150 |
| 2 | -CH₂NH₂ | -(3-iodobenzyl) | 1,230 ± 150 | 2,370 ± 230 | >10,000 | 12.0 ± 1.2 |
Data extracted from Ohno et al., Bioorganic & Medicinal Chemistry, 2004.[1]
Table 2: Functional Efficacy of this compound Derivatives in cAMP Assays [1]
| Compound | 2-Substituent | N⁶-Substituent | hA₁ (cAMP Inhibition) | hA₂A (cAMP Stimulation) | hA₂B (cAMP Stimulation) | hA₃ (cAMP Inhibition) |
| 1 | -CH₂NH₂ | -CH₃ | Agonist | No Effect | No Effect | Antagonist |
| 2 | -CH₂NH₂ | -(3-iodobenzyl) | Partial Agonist | Agonist | No Effect | Antagonist |
Functional characterization based on data from Ohno et al., Bioorganic & Medicinal Chemistry, 2004.[1]
Signaling Pathways
The interaction of this compound derivatives with adenosine receptors initiates intracellular signaling cascades. The A₁ and A₃ receptors are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A₂A and A₂B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in cAMP.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound derivatives.
Synthesis of 2-Aminomethyladenosine Derivatives[1]
A general synthetic scheme for 2-aminomethyladenosine derivatives involves the initial synthesis of a 2-cyano adenosine analog, followed by reduction of the cyano group.
Protocol:
-
Cyanation: A solution of the 2-iodo-N⁶-substituted adenosine derivative in dimethylformamide (DMF) is treated with copper(I) cyanide (CuCN). The reaction mixture is heated to afford the 2-cyano-N⁶-substituted adenosine derivative.
-
Reduction: The 2-cyano intermediate is dissolved in a suitable solvent (e.g., methanol) containing hydrochloric acid. The mixture is then subjected to hydrogenation (H₂) in the presence of a palladium on carbon (Pd-C) catalyst to reduce the cyano group to an aminomethyl group, yielding the final product.
-
Purification: The final compound is purified using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel.
Radioligand Binding Assays[1]
This assay determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known radioligand from the target receptor.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human A₁, A₂A, A₂B, or A₃ adenosine receptor.
-
Radioligands: [³H]CCPA (for A₁), [³H]CGS 21680 (for A₂A), [¹²⁵I]AB-MECA (for A₃). A suitable radioligand for A₂B would be [³H]DPCPX.
-
Test Compound: this compound derivative.
-
Non-specific binding control: A high concentration of a non-selective adenosine agonist like NECA.
-
Incubation Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4).
Protocol:
-
Incubation: Cell membranes are incubated in the buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assays[1]
This assay measures the ability of the test compound to either stimulate (via A₂A/A₂B receptors) or inhibit (via A₁/A₃ receptors) the production of intracellular cAMP.
Materials:
-
CHO or HEK293 cells expressing the human A₁, A₂A, A₂B, or A₃ adenosine receptor.
-
Test Compound: this compound derivative.
-
Forskolin (B1673556) (for A₁/A₃ assays to pre-stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., LANCE cAMP 384 kit).
Protocol:
-
Cell Plating: Cells are plated in a multi-well plate and allowed to adhere.
-
Pre-incubation: For A₁ and A₃ assays, cells are pre-incubated with forskolin to elevate basal cAMP levels.
-
Compound Addition: Varying concentrations of the test compound are added to the wells.
-
Incubation: The plates are incubated for a specific period (e.g., 30 minutes) to allow for cAMP production/inhibition.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a reporter-based system as per the kit instructions.
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximum effect (Emax).
Conclusion
The introduction of a 2-aminomethyl group to the adenosine scaffold, particularly in combination with N⁶-substitutions, significantly influences the pharmacological profile of the resulting analog. The available data indicates that these modifications can lead to compounds with notable affinity and varied efficacy at the A₃ adenosine receptor, while generally showing lower affinity for A₁, A₂A, and A₂B receptors.[1] This technical guide provides a foundational understanding of the function of this compound derivatives and the experimental approaches used for their characterization, offering a valuable resource for further research and drug development in the field of purinergic signaling.
References
2-Aminomethyl Adenosine and its Analogs: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: Purine (B94841) nucleoside analogs represent a cornerstone in the development of therapeutics for a wide range of diseases, including cancer and viral infections. Modifications of the purine core, particularly at the C2 position of adenosine (B11128), have yielded compounds with significant biological activity and receptor selectivity. This technical guide focuses on 2-aminomethyl adenosine and its closely related analogs, providing a comprehensive overview of their synthesis, mechanism of action, and biological evaluation. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel purine-based therapeutics.
Introduction: The Significance of Purine Nucleoside Analogs
Purine nucleoside analogs are structurally modified versions of the natural purines, adenosine and guanosine. These modifications are designed to alter their interaction with key cellular enzymes and receptors, leading to therapeutic effects.[1] The primary mechanisms of action for many purine nucleoside analogs involve the inhibition of DNA and RNA synthesis, as well as the induction of apoptosis.[1] These compounds often act as antimetabolites, interfering with normal cellular processes.
The therapeutic potential of purine nucleoside analogs is vast, with applications in oncology, virology, and immunology. The structural diversity achievable through chemical synthesis allows for the fine-tuning of their biological activity and selectivity towards specific cellular targets. Modifications at the C2 position of the adenosine scaffold have been a particularly fruitful area of research, leading to the discovery of potent and selective ligands for adenosine receptors.
Synthesis of C2-Substituted Adenosine Analogs
The synthesis of this compound and its analogs typically involves the modification of a pre-existing adenosine or a protected derivative. A common strategy is to start with a 2-halo-adenosine derivative, which can then undergo nucleophilic substitution with an appropriate aminomethyl-containing reagent.
A representative synthetic approach for a C2-substituted aminoadenosine derivative is outlined below. This general scheme is based on methodologies reported for the synthesis of various C2-amino and C2-hydrazinyl adenosine analogs.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of 2-hydrazinyladenosine analogs.
Experimental Protocol: Synthesis of 2-Hydrazinyladenosine Derivatives
This is a representative protocol based on the synthesis of related compounds and should be adapted and optimized for specific target molecules.
-
Protection of Ribose Hydroxyls: To a solution of 2-chloroadenosine in a suitable solvent (e.g., pyridine), add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a catalyst (e.g., DMAP). Stir the reaction at room temperature until the reaction is complete (monitored by TLC). The protected 2-chloroadenosine is then isolated and purified.
-
Nucleophilic Substitution: The protected 2-chloroadenosine is dissolved in a suitable solvent (e.g., ethanol) and treated with an excess of hydrazine hydrate. The reaction mixture is heated to reflux and stirred for several hours. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
Formation of Hydrazone: The resulting 2-hydrazinyladenosine derivative is reacted with a desired aldehyde or ketone in a suitable solvent (e.g., methanol) with a catalytic amount of acid. The reaction is stirred at room temperature to form the corresponding hydrazone.
-
Deprotection: The protecting groups on the ribose moiety are removed using a standard deprotection protocol (e.g., TBAF for silyl (B83357) ethers). The final product is purified by chromatography or recrystallization.
Mechanism of Action and Biological Activity
The biological effects of this compound analogs are primarily mediated through their interaction with adenosine receptors (A1, A2A, A2B, and A3).[2] These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes, including cardiovascular function, inflammation, and neurotransmission.[3]
Substitution at the C2 position of adenosine has been shown to significantly influence the affinity and selectivity of the analogs for the different adenosine receptor subtypes.[2] For instance, many C2-substituted analogs exhibit high affinity and selectivity for the A2A adenosine receptor.[2]
Signaling Pathways
Activation of the A2A adenosine receptor by an agonist, such as a this compound analog, typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[4] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.
Caption: Simplified A2A adenosine receptor signaling pathway.
Quantitative Biological Data
The biological activity of C2-substituted adenosine analogs is typically quantified through various in vitro assays. The following table summarizes representative binding affinity data (Ki values) for a series of 2-hydrazinyladenosine derivatives at different rat adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | R1 | R2 | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) |
| 1 | H | H | >10000 | 329 | >10000 |
| 2 | Phenyl | H | >10000 | 24.4 | >10000 |
| 3 | 4-Fluorophenyl | H | >10000 | 16.1 | >10000 |
| 4 | 2,4-Difluorophenyl | H | >10000 | 12.0 | >10000 |
| Data is illustrative and based on published findings for 2-hydrazinyladenosine derivatives.[5] |
Experimental Protocols for Biological Evaluation
Adenosine Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a test compound to adenosine receptors using a radioligand displacement assay.
Caption: General workflow for an adenosine receptor binding assay.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the adenosine receptor subtype of interest.
-
Assay Setup: In a 96-well plate, add the cell membranes, a known concentration of a suitable radioligand (e.g., [³H]CGS21680 for A2A receptors), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the binding affinity (Ki value) using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cAMP.
Protocol:
-
Cell Culture: Plate cells expressing the adenosine receptor of interest in a multi-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Cell Lysis: After a specific incubation time, lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).
-
Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) value.
Cell Viability Assay
This assay assesses the cytotoxic effect of the compound on cultured cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a specific density.
-
Compound Exposure: Treat the cells with a range of concentrations of the test compound and incubate for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Reagent Addition: Add a cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) to each well and incubate according to the manufacturer's instructions.
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[1]
Conclusion and Future Directions
This compound and its analogs represent a promising class of purine nucleoside derivatives with significant potential for therapeutic development. Their ability to selectively target adenosine receptors opens up avenues for the treatment of a variety of diseases. The synthetic methodologies and biological evaluation protocols outlined in this guide provide a foundation for researchers to explore the structure-activity relationships of this compound class further.
Future research in this area will likely focus on the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties. A deeper understanding of the signaling pathways modulated by these compounds will also be crucial for identifying new therapeutic applications and for designing more targeted and effective drugs. The continued exploration of C2-substituted adenosine analogs holds great promise for the future of purine-based drug discovery.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine - Wikipedia [en.wikipedia.org]
- 4. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of 2-hydrazinyladenosine derivatives as A(2A) adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of 2-Aminomethyl Adenosine: A Technical Guide
Disclaimer: As of late 2025, a thorough review of scientific literature reveals a notable absence of specific studies detailing the synthesis and comprehensive structural analysis of 2-Aminomethyl adenosine (B11128). Therefore, this guide will focus on the structural elucidation of the closely related and well-documented compound, 2-Aminoadenosine , to provide a foundational framework and procedural insight for researchers. The methodologies and analytical approaches described herein are directly applicable to the characterization of novel C2-substituted purine (B94841) nucleosides like 2-Aminomethyl adenosine.
Introduction to C2-Substituted Adenosine Analogs
Adenosine, a fundamental purine nucleoside, plays a crucial role in various biochemical processes.[1] The chemical modification of the adenosine scaffold, particularly at the C2 position of the purine ring, has been a significant area of research in medicinal chemistry to develop novel therapeutic agents, including agonists and antagonists for adenosine receptors.[2][3] Understanding the precise molecular structure of these analogs is paramount for elucidating their structure-activity relationships (SAR).
This technical guide outlines the standard analytical workflow for the structural characterization of a C2-substituted adenosine, using 2-Aminoadenosine as a primary example.
Physicochemical and Spectroscopic Data of 2-Aminoadenosine
Comprehensive data for 2-Aminoadenosine has been compiled from various chemical databases. A summary of its key properties is presented below.
| Property | Value | Source |
| IUPAC Name | (2R,3R,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | [4] |
| Molecular Formula | C₁₀H₁₄N₆O₄ | [4] |
| Molecular Weight | 282.26 g/mol | [4] |
| Canonical SMILES | C1=NC2=C(N=C(N=C2N1[C@H]3--INVALID-LINK--CO)O">C@@HO)N)N | [4] |
| InChI Key | ZDTFMPXQUSBYRL-UUOKFMHZSA-N | [4] |
| Computed XLogP3 | -1.4 | [4] |
| Hydrogen Bond Donors | 6 | [4] |
| Hydrogen Bond Acceptors | 9 | [4] |
Experimental Protocols for Structural Elucidation
The complete structural characterization of a novel adenosine derivative such as this compound would involve a series of analytical techniques to confirm its identity, purity, and three-dimensional structure.
Synthesis and Purification
The synthesis of C2-substituted adenosine derivatives often involves multi-step chemical reactions starting from a commercially available precursor like 2-iodoadenosine (B13990) or by building the purine ring system.[4]
Purity and Identity Confirmation: HPLC and Mass Spectrometry
High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the synthesized compound.
-
Methodology: A solution of the compound is injected into a reverse-phase C18 column. A gradient elution is typically performed using a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). The elution is monitored using a UV detector at wavelengths of 210 nm and 254 nm.[5]
-
Expected Outcome: A single major peak in the chromatogram indicates a high degree of purity.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the compound and confirm its elemental composition.
-
Methodology: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive ion mode. The instrument is calibrated, and the sample is introduced via direct infusion or coupled with an LC system (LC-MS).[5]
-
Expected Outcome: The observed m/z value for the protonated molecule [M+H]⁺ should match the calculated exact mass of the target compound, confirming its molecular formula. For 2-Aminoadenosine, the expected m/z would be approximately 283.1151.
Structural Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure by identifying the connectivity of atoms.
-
Methodology: The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O). ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Expected Outcome:
-
¹H NMR: The chemical shifts, integration, and coupling patterns of the proton signals will correspond to the protons on the purine ring, the ribose sugar, and the aminomethyl group.
-
¹³C NMR: The number of signals and their chemical shifts will correspond to the unique carbon atoms in the molecule.
-
2D NMR: These experiments will establish the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of all signals and confirmation of the overall structure.
-
Table of Representative ¹H NMR Chemical Shifts for Adenosine in DMSO-d₆
| Proton | Chemical Shift (ppm) |
| H8 | 8.33 |
| H2 | 8.12 |
| NH₂ | 7.33 |
| H1' | 5.86 |
| 5'-OH | 5.44-5.39 |
| 3'-OH | 5.44-5.39 |
| 2'-OH | 5.17 |
| H2' | 4.59 |
| H3' | 4.12 |
| H4' | 3.94 |
| H5'a, H5'b | 3.67, 3.53 |
| [1] |
Note: The chemical shifts for this compound would be expected to differ, particularly for the protons on the purine ring due to the electronic effect of the aminomethyl group.
Three-Dimensional Structure: X-ray Crystallography
X-ray Crystallography
-
Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.[3]
-
Methodology:
-
Crystallization: Single crystals of the purified compound are grown by slow evaporation of a solvent, vapor diffusion, or other suitable crystallization techniques.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[3]
-
Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure and refine the atomic positions.[3]
-
-
Expected Outcome: A detailed 3D model of the molecule, providing accurate bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice.
Conclusion
While specific experimental data for this compound is not currently available in the public domain, the analytical framework presented here for the related compound, 2-Aminoadenosine, provides a robust and comprehensive guide for its future structural characterization. The combination of chromatographic, spectrometric, and crystallographic techniques is essential for the unambiguous determination of the structure of novel nucleoside analogs, which is a critical step in the drug discovery and development process. Researchers venturing into the synthesis and analysis of this compound or similar derivatives can confidently employ these established methodologies.
References
- 1. Adenosine | C10H13N5O4 | CID 60961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Modification and Biological Evaluation of 2,8-Disubstituted Adenine and Its Nucleosides as A2A Adenosine Receptor Antagonists: Exploring the Roles of Ribose at Adenosine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C2‐linked alkynyl poly‐ethylene glycol(PEG) adenosine conjugates as water‐soluble adenosine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of 2-Substituted Adenosine Analogs with Adenosine Receptors
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Quantitative Analysis of 2-Substituted Adenosine (B11128) Analogs
The characterization of a novel adenosine analog involves determining its binding affinity (Ki) and functional potency (EC50 or IC50) at each of the four adenosine receptor subtypes. This is crucial for establishing its selectivity and potential therapeutic window. The following tables present representative data for various 2-substituted adenosine analogs, illustrating the typical format for such quantitative analysis.
Table 1: Binding Affinity (Ki, nM) of 2-Substituted Adenosine Analogs at Human Adenosine Receptors
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) |
| 2-Phenylaminoadenosine (CV-1808) | >150 | ~100 | - | - |
| 2-[2-(4-aminophenyl)ethylamino]adenosine | >150 | - | - | - |
| 2-(3''-(6''-Bromoindolyl)ethyloxy)adenosine | Low Efficacy Partial Agonist | Full Agonist | 128 (EC50) | Low Efficacy Partial Agonist |
| 2-Chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (2Cl-IB-MECA) | - | - | - | 0.33 |
Data compiled from various sources. Note: "-" indicates data not available.
Table 2: Functional Potency (EC50/IC50, nM) of 2-Substituted Adenosine Analogs at Human Adenosine Receptors
| Compound | A1 Receptor (cAMP Inhibition) | A2A Receptor (cAMP Stimulation) | A2B Receptor (cAMP Stimulation) | A3 Receptor (cAMP Inhibition) |
| NECA (5'-N-Ethylcarboxamidoadenosine) | - | 16 | 2.5 | - |
| Adenosine | - | 700 | 24,000 | - |
| 2-(3''-(6''-Bromoindolyl)ethyloxy)adenosine | - | Full Agonist | 128 | - |
Data compiled from various sources. Note: "-" indicates data not available. NECA is a non-selective agonist often used as a reference compound.
Experimental Protocols
The determination of binding affinity and functional potency relies on standardized in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay Protocol
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Cells or tissues expressing the adenosine receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add:
-
For determining non-specific binding, a high concentration of a non-labeled agonist or antagonist is added to a set of wells.[2]
-
The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[1]
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester, which separates the bound radioligand from the unbound.[1]
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
cAMP Functional Assay Protocol
This assay measures the ability of a compound to either stimulate (for Gs-coupled receptors like A2A and A2B) or inhibit (for Gi-coupled receptors like A1 and A3) the production of cyclic adenosine monophosphate (cAMP).
1. Cell Culture and Seeding:
-
Cells stably or transiently expressing the adenosine receptor of interest (e.g., HEK293 or CHO cells) are cultured under standard conditions.
-
The cells are seeded into 96-well or 384-well plates at an appropriate density and allowed to adhere overnight.
2. Assay Procedure:
-
The culture medium is removed, and the cells are washed with a suitable assay buffer.
-
For Gi-coupled receptors, cells are pre-incubated with forskolin (B1673556) (an adenylyl cyclase activator) to induce a measurable baseline of cAMP production.
-
The test compound is added at various concentrations.
-
The plate is incubated for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[3]
3. Cell Lysis and cAMP Detection:
-
The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP is determined using a competitive immunoassay kit, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence (e.g., GloSensor cAMP assay).[3][4]
4. Data Analysis:
-
The amount of cAMP produced is quantified based on the standard curve provided with the assay kit.
-
For agonists, the EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined by non-linear regression.
-
For antagonists, the IC50 value (the concentration of the compound that inhibits 50% of the agonist-stimulated response) is determined.
Signaling Pathways and Visualizations
Upon agonist binding, adenosine receptors activate distinct intracellular signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
A1 and A3 Adenosine Receptor Signaling
A1 and A3 receptors primarily couple to inhibitory G proteins (Gi/o).[5][6]
Caption: A1 and A3 receptor signaling cascade.
A2A and A2B Adenosine Receptor Signaling
A2A and A2B receptors are coupled to stimulatory G proteins (Gs), leading to the activation of adenylyl cyclase.[7][8] The A2B receptor can also couple to Gq proteins.[9]
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Structure-Based Discovery of A2A Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A2 Adenosine Receptors and Vascular Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 2-Aminomethyl Adenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine (B11128) and its derivatives are pivotal endogenous signaling molecules that modulate a vast array of physiological and pathophysiological processes through interaction with four G protein-coupled receptor subtypes (A₁, A₂ₐ, A₂B, and A₃). The therapeutic potential of targeting these receptors has been the subject of intense research for conditions ranging from cardiovascular and inflammatory diseases to neurological disorders and cancer.[1] This technical guide focuses on 2-Aminomethyl adenosine, a synthetic derivative of adenosine, exploring its potential therapeutic applications. While specific quantitative pharmacological data for this compound is not extensively available in the public domain, this document provides a comprehensive overview of the established mechanisms of action for related 2-substituted adenosine analogs, detailed experimental protocols for their pharmacological evaluation, and a plausible synthesis route for this compound. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of this and related compounds.
Introduction to Adenosine Receptor Modulation
Adenosine receptors are ubiquitously expressed throughout the human body and play crucial roles in maintaining cellular and tissue homeostasis. Their activation or inhibition can elicit a wide range of cellular responses, making them attractive targets for therapeutic intervention. The four adenosine receptor subtypes are coupled to different G proteins, leading to distinct downstream signaling cascades:
-
A₁ and A₃ Receptors: Typically couple to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of various ion channels.
-
A₂ₐ and A₂B Receptors: Primarily couple to Gₛ proteins, resulting in the stimulation of adenylyl cyclase and an increase in intracellular cAMP levels.
The diverse physiological roles of adenosine receptors underscore their therapeutic potential in a multitude of diseases. For instance, A₂ₐ receptor antagonists are being investigated for the treatment of Parkinson's disease, while A₂ₐ receptor agonists show promise in cancer immunotherapy by mitigating the immunosuppressive effects of high adenosine concentrations in the tumor microenvironment.[1]
2-Substituted Adenosine Derivatives: A Promising Class of Ligands
Modifications at the C2 position of the adenine (B156593) ring of adenosine have been a key strategy in the development of potent and selective adenosine receptor ligands. These substitutions can significantly influence the affinity and efficacy of the resulting analogs for the different receptor subtypes. For example, various 2-alkynyl and 2-arylethynyl adenosine derivatives have been shown to be potent A₂ₐ adenosine receptor agonists.
While specific data for this compound is limited, the study of related 2-substituted analogs provides a framework for understanding its potential pharmacological profile. The introduction of an aminomethyl group at the C2 position is expected to influence the molecule's interaction with the receptor binding pocket, potentially conferring unique selectivity and efficacy profiles.
Quantitative Data for Related 2-Substituted Adenosine Analogs
To provide a quantitative context for the potential activity of this compound, the following table summarizes the binding affinity (Kᵢ) and efficacy (EC₅₀) data for a selection of structurally related 2-substituted adenosine derivatives at human adenosine receptor subtypes. It is important to note that these values are illustrative and the specific profile of this compound will require direct experimental determination.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Efficacy (EC₅₀, nM) | Reference |
| 2-(2-Phenylethylamino)adenosine | A₂ₐ | >150 (A₁) | - | [2] |
| 2-[2-(4-Aminophenyl)ethylamino]adenosine | A₂ₐ | >150 (A₁) | < 3 (coronary vasodilation) | [2] |
| 2-Chloroadenosine | A₁ | 10 | - | [3] |
| 2-Octynyladenosine (B1663861) (YT-146) | A₂ (canine) | - | - | [4][5] |
Synthesis of this compound
A plausible synthetic route for this compound starts from a protected 2-cyano adenosine derivative, which is then reduced to the corresponding amine.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Cyano-N⁶-methyl-2',3',5'-tri-O-acetyladenosine
-
Borane-tetrahydrofuran (B86392) complex (BH₃-THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (B129727) (MeOH)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reduction of the Cyano Group:
-
Dissolve 2-cyano-N⁶-methyl-2',3',5'-tri-O-acetyladenosine in anhydrous THF.
-
Add a solution of borane-tetrahydrofuran complex (BH₃-THF) in THF to the reaction mixture.
-
Stir the mixture at 60°C for approximately 20 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Quenching and Deprotection:
-
Cool the reaction mixture to room temperature and carefully add methanol to quench the excess borane.
-
The addition of methanol also serves to remove the acetyl protecting groups from the ribose moiety.
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired this compound.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
-
Key Experimental Protocols for Pharmacological Evaluation
To determine the therapeutic potential of this compound, its pharmacological properties must be thoroughly characterized. The following are detailed protocols for two fundamental assays used to assess the binding affinity and functional activity of adenosine receptor ligands.
Radioligand Binding Assay
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the binding affinity (Kᵢ) of this compound for the four human adenosine receptor subtypes (A₁, A₂ₐ, A₂B, and A₃).
Materials:
-
Cell membranes expressing a high density of the target human adenosine receptor subtype (e.g., from stably transfected CHO or HEK293 cells).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ, [¹²⁵I]AB-MECA for A₃).
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a known non-radioactive ligand for the target receptor (e.g., NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives like MgCl₂).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes from receptor-expressing cells by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its K₋, and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of intracellular cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.
Objective: To determine the efficacy (EC₅₀) and potency of this compound as an agonist or antagonist at the four human adenosine receptor subtypes.
Materials:
-
Whole cells expressing the target human adenosine receptor subtype (e.g., CHO or HEK293 cells).
-
Test compound: this compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator, used for Gᵢ-coupled receptors).
-
A known reference agonist (e.g., NECA).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Culture the receptor-expressing cells to an appropriate density in 96-well plates.
-
Assay for Gₛ-coupled receptors (A₂ₐ and A₂B):
-
Replace the culture medium with assay buffer.
-
Add varying concentrations of the test compound (this compound).
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Assay for Gᵢ-coupled receptors (A₁ and A₃):
-
Pre-treat the cells with a fixed concentration of forskolin to stimulate cAMP production.
-
Add varying concentrations of the test compound.
-
Incubate for a specified time at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the test compound.
-
For agonists, determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect).
-
For antagonists, perform the assay in the presence of a fixed concentration of a known agonist and determine the IC₅₀ of the antagonist.
-
Potential Therapeutic Applications and Signaling Pathways
Based on the pharmacology of related adenosine receptor agonists, this compound could have therapeutic potential in several disease areas. The specific application will depend on its selectivity and efficacy profile at the different adenosine receptor subtypes.
Cancer Immunotherapy (A₂ₐ Receptor Agonism)
High concentrations of adenosine in the tumor microenvironment suppress the activity of immune cells, such as T cells and natural killer (NK) cells, primarily through the A₂ₐ receptor. By acting as a competitive agonist, this compound could potentially modulate this immunosuppressive effect, although the precise outcome would depend on its potency and downstream signaling relative to endogenous adenosine.
A₂A receptor signaling pathway in immune cells.
Cardiovascular Diseases (A₁ and A₂ₐ Receptor Modulation)
Adenosine plays a critical role in regulating cardiac function and vascular tone. A₁ receptor agonists can have cardioprotective effects by reducing heart rate and contractility, while A₂ₐ receptor agonists are potent vasodilators. Depending on its receptor selectivity, this compound could be explored for conditions like myocardial ischemia or hypertension.
References
- 1. Novel l-adenosine analogs as cardioprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardioprotective effects of 2-octynyladenosine (YT-146) in ischemic/reperfused rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amelioration of ischemia/reperfusion-induced myocardial infarction by the 2-alkynyladenosine derivative 2-octynyladenosine (YT-146) - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Effects of 2-Aminomethyl Adenosine: A Review of Currently Available Scientific Literature
For the attention of: Researchers, scientists, and drug development professionals.
This document addresses the topic of the in vivo effects of 2-Aminomethyl adenosine (B11128). Following a comprehensive review of publicly available scientific literature, it must be noted that there is a significant lack of specific data pertaining to the in vivo activities of this particular adenosine derivative.
The current body of research extensively covers a wide range of other 2-substituted adenosine analogues and their interactions with adenosine receptors, which are crucial in various physiological processes. These receptors, broadly classified into A1, A2A, A2B, and A3 subtypes, are implicated in cardiovascular function, neurotransmission, inflammation, and more.[1][2] For instance, studies on compounds like 2-chloroadenosine (B27285) have demonstrated dose-dependent effects on striatal dopamine (B1211576) release, mediated by A1 and A2 receptors.[3] Similarly, extensive research is available for the A2A receptor agonist CGS-21680, detailing its pharmacological profile and therapeutic potential in preclinical models of cardiovascular and neurodegenerative diseases.[4][5]
However, specific experimental data on the in vivo effects, mechanism of action, pharmacokinetics, and signaling pathways of 2-Aminomethyl adenosine are not present in the reviewed literature. While the synthesis of various 2-substituted adenosine derivatives has been described for applications such as antineoplastic agents or as probes for enzymatic reactions, these studies do not extend to in vivo functional analysis of this compound.[6][7]
Therefore, it is not possible at this time to provide an in-depth technical guide, including quantitative data tables, detailed experimental protocols, or signaling pathway diagrams specifically for this compound. The absence of such information in the public domain suggests that the in vivo effects of this compound may be an under-researched area.
For researchers interested in the broader class of 2-substituted adenosine derivatives, a wealth of information is available. The general mechanism of action for adenosine agonists involves binding to G-protein coupled receptors, leading to downstream effects such as the modulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic AMP (cAMP) levels.[8][9] Activation of A1 and A3 receptors typically leads to an inhibition of adenylyl cyclase, while A2A and A2B receptor activation stimulates it.[1][10]
A generalized signaling pathway for A2A adenosine receptor agonists is presented below as a reference for the potential mechanism that related compounds might follow.
Caption: Generalized A2A adenosine receptor signaling pathway.
Further research, including de novo in vivo studies, would be required to elucidate the specific pharmacological profile of this compound. We recommend that professionals interested in this compound consult specialized chemical synthesis and pharmacology literature and consider initiating preclinical studies to determine its effects.
References
- 1. Animal models for the study of adenosine receptor function [pubmed.ncbi.nlm.nih.gov]
- 2. Extracellular Adenosine Signaling in Molecular Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine agonists can both inhibit and enhance in vivo striatal dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Involvement of adenosine A1 and A2A receptors in the adenosinergic modulation of the discriminative-stimulus effects of cocaine and methamphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-fluoro-8-azaadenosine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2‐Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
2-Aminomethyladenosine (A2m): An In-depth Technical Guide to its Role in RNA Modification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the RNA modification 2-aminomethyladenosine (A2m), a crucial player in the epitranscriptome. From its discovery and intricate biogenesis to its functional implications in translation and disease, this document serves as a core resource for researchers in RNA biology and drug development. Detailed experimental protocols for the detection and functional analysis of A2m are provided, alongside quantitative data and visual representations of the key molecular pathways.
Introduction to 2-Aminomethyladenosine (A2m)
2-Aminomethyladenosine (A2m) is a post-transcriptional RNA modification found in both ribosomal RNA (rRNA) and transfer RNA (tRNA). This modification involves the addition of a methyl group to the C2 position of an adenosine (B11128) residue. The biosynthesis of A2m is a chemically complex process catalyzed by the radical S-adenosyl-L-methionine (SAM) enzyme RlmN. The presence of A2m at critical positions within the translational machinery underscores its importance in maintaining translational accuracy and fidelity. Dysregulation of A2m levels has been implicated in altered cellular fitness and may have connections to disease states, making it a potential target for therapeutic intervention.
Biogenesis of 2-Aminomethyladenosine
The synthesis of A2m is a fascinating enzymatic process carried out by the dual-specificity RNA methyltransferase RlmN. This enzyme utilizes a radical SAM mechanism to methylate adenosine at the chemically inert C2 position.
Enzymatic Reaction:
RlmN catalyzes the methylation of a specific adenosine residue in both 23S rRNA and a subset of tRNAs. The overall reaction can be summarized as follows:
-
Adenosine in RNA + 2 S-adenosyl-L-methionine → 2-Methyladenosine (B93211) in RNA + S-adenosyl-L-homocysteine + 5'-deoxyadenosine (B1664650) + L-methionine[1]
The RlmN Catalytic Cycle:
The methylation reaction proceeds through a unique "ping-pong" mechanism involving two molecules of SAM.[1]
-
Methyl Group Transfer to RlmN: The methyl group from the first SAM molecule is transferred to a conserved cysteine residue (Cys355 in E. coli RlmN) within the enzyme's active site, forming a methyl-cysteine intermediate.
-
Radical Generation: The second SAM molecule is reductively cleaved by the [4Fe-4S] cluster of RlmN to generate a highly reactive 5'-deoxyadenosyl radical.
-
Hydrogen Abstraction: The 5'-deoxyadenosyl radical abstracts a hydrogen atom from the methyl group of the methyl-cysteine intermediate, creating a methylene (B1212753) radical.
-
Attack on Adenosine: This methylene radical then attacks the C2 position of the target adenosine in the RNA substrate.
-
Resolution: The resulting covalent intermediate is resolved, leading to the formation of 2-methyladenosine and regeneration of the enzyme's active site.
Occurrence and Location of A2m
A2m has been identified in both rRNA and tRNA across various bacterial and archaeal species. Its presence is highly specific to certain nucleotide positions, highlighting its conserved functional importance.
Table 1: Location and Abundance of 2-Aminomethyladenosine (A2m) in RNA
| RNA Type | Organism (Example) | Position | Modified tRNAs | Modification Stoichiometry |
| 23S rRNA | Escherichia coli | A2503 | N/A | High |
| tRNA | Escherichia coli | A37 | tRNAArg(ICG), tRNAAsp(QUC), tRNAGln(UUG), tRNAGln(CUG), tRNAGlu(UUC), tRNAHis(QUG)[2] | ~10-20% of in vivo levels in in vitro assays[3] |
| Chloroplast 23S rRNA | Arabidopsis thaliana | A2521 (corresponding to A2503 in E. coli) | N/A | ~78% |
| Chloroplast tRNA | Arabidopsis thaliana | A37 | tRNAArg(ACG), tRNAAsp(GUC), tRNAGln(UUG), tRNAGlu(UUC), tRNAHis(GUG), tRNAeMet(CAU) | ~80% |
| Cytosolic tRNA | Arabidopsis thaliana | A37 | tRNAArg(ACG), tRNAeMet(CAU) | ~80% |
Functional Role of A2m in Translation
The strategic placement of A2m in both the ribosome and tRNAs strongly suggests a critical role in protein synthesis.
-
Translational Accuracy: In E. coli, the absence of A2m at position 2503 in 23S rRNA, a site near the peptidyl transferase center, leads to an increase in translational errors, specifically an increased misreading of stop codons.[2][4] This suggests that A2m2503 plays a crucial role in the proofreading step of translation. The lack of A2m at position 37 in tRNA is expected to lead to a hyperaccurate phenotype, but the dominant effect of the rRNA modification results in an overall error-prone phenotype in rlmN mutants.[2][4]
-
Substrate Recognition by RlmN: RlmN exhibits remarkable substrate specificity, recognizing both the large 23S rRNA and the much smaller tRNA molecules. Studies have shown that RlmN recognizes specific structural features of its RNA substrates. For tRNA, the enzyme interacts with the D-arm and the 3' acceptor end, with extensive contacts in the anticodon stem-loop region.[5] Position 38 of the tRNA has been identified as a critical determinant for substrate recognition by RlmN.[5] RlmN acts late in tRNA maturation, requiring a correctly folded tRNA structure for its activity.[2][3] In vitro studies have shown that RlmN cannot modify unmodified tRNA transcripts, indicating a requirement for prior modifications that contribute to the proper tRNA fold.[3]
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the study of 2-aminomethyladenosine.
Detection and Quantification of A2m by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and accurate quantification of RNA modifications.
Protocol:
-
RNA Isolation: Isolate total RNA or specific RNA species (e.g., tRNA, rRNA) from cells or tissues using a standard RNA extraction method (e.g., TRIzol, column-based kits). Ensure high purity and integrity of the RNA.
-
RNA Digestion:
-
To 1-5 µg of RNA, add nuclease P1 (2U), and ammonium (B1175870) acetate (B1210297) buffer (pH 5.3) to a final volume of 25 µL.
-
Incubate at 42°C for 2 hours.
-
Add bacterial alkaline phosphatase (1U) and the corresponding buffer.
-
Incubate at 37°C for an additional 2 hours.
-
-
Sample Cleanup: Remove enzymes by filtration (e.g., using a 10 kDa molecular weight cutoff filter).
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes is a good starting point. The exact gradient should be optimized for the specific column and system.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).
-
MRM Transitions for A2m: The precursor ion for A2m is m/z 282.2. The major product ion resulting from the fragmentation of the glycosidic bond is m/z 150.1 (2-methyladenine).
-
Standard Curve: Prepare a standard curve using a synthesized 2-aminomethyladenosine standard to enable absolute quantification.
-
-
-
Data Analysis: Quantify the amount of A2m relative to the amount of unmodified adenosine (A) by integrating the peak areas from the respective MRM chromatograms.
In Vitro RlmN Activity Assay
This assay is used to determine the methyltransferase activity of purified RlmN on a specific RNA substrate.
Protocol:
-
Purification of RlmN:
-
In Vitro Transcription of RNA Substrate:
-
Prepare the DNA template for the target RNA (e.g., a specific tRNA or a fragment of 23S rRNA) by PCR. The forward primer should contain a T7 RNA polymerase promoter sequence.[1][6]
-
Perform in vitro transcription using T7 RNA polymerase and rNTPs.
-
Purify the transcribed RNA by denaturing PAGE or a column-based method.
-
-
Methylation Reaction:
-
Set up the reaction in an anaerobic environment (e.g., a glove box).
-
Combine the following in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl₂, 2 mM DTT):
-
Purified RlmN (e.g., 1-5 µM)
-
In vitro transcribed RNA substrate (e.g., 10-20 µM)
-
S-adenosyl-L-methionine (SAM) (e.g., 500 µM)
-
Sodium dithionite (B78146) (as a reducing agent for the [4Fe-4S] cluster)
-
-
Incubate at 37°C for 1-2 hours.
-
-
Analysis of Methylation:
-
Purify the RNA from the reaction mixture.
-
Digest the RNA to nucleosides as described in the LC-MS/MS protocol (Section 5.1).
-
Analyze the nucleoside mixture by HPLC or LC-MS/MS to detect the formation of A2m.
-
Measurement of Translational Misreading using a Dual-Luciferase Reporter Assay
This assay provides a quantitative measure of translational error frequency in vivo.
Protocol:
-
Construct Reporter Plasmids:
-
Create a dual-luciferase reporter construct where the expression of a primary luciferase (e.g., Firefly luciferase) is dependent on the misreading of a specific codon (e.g., a stop codon or a near-cognate codon for a specific amino acid). A second luciferase (e.g., Renilla luciferase) is expressed from the same plasmid under the control of a constitutive promoter to serve as an internal control for normalization.
-
-
Cell Transformation and Culture:
-
Transform the reporter plasmids into the desired bacterial strains (e.g., wild-type and an rlmN deletion mutant).
-
Grow the cells under standard conditions to mid-log phase.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Lyse the cells using a suitable lysis buffer (e.g., passive lysis buffer from a commercial kit).
-
-
Luciferase Assay:
-
Use a dual-luciferase assay kit (e.g., Promega Dual-Luciferase® Reporter Assay System).[7]
-
In a luminometer plate, add the cell lysate.
-
Inject the Firefly luciferase substrate and measure the luminescence.
-
Inject the Stop & Glo® reagent to quench the Firefly reaction and activate the Renilla luciferase, then measure the Renilla luminescence.[7]
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each sample.
-
An increase in this ratio in the rlmN mutant compared to the wild-type indicates an increased frequency of translational misreading at the target codon.
-
A2m in Disease and as a Drug Target
While the direct link between A2m and human disease is still an emerging area of research, its fundamental role in ensuring translational fidelity suggests that its dysregulation could contribute to various pathologies. The enzymes involved in RNA modification pathways are increasingly being recognized as potential drug targets. The unique radical SAM mechanism of RlmN and its specificity for its RNA substrates could make it an attractive target for the development of novel antimicrobial agents. Inhibiting A2m formation could disrupt bacterial protein synthesis and reduce bacterial fitness.
Conclusion
2-Aminomethyladenosine is a vital RNA modification that plays a key role in the accuracy of protein synthesis. The intricate enzymatic machinery responsible for its synthesis and its precise location within the ribosome and tRNAs highlight its evolutionary importance. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the biological functions of A2m and explore its potential as a therapeutic target. Future studies will likely uncover more detailed roles for A2m in various cellular processes and its implications in human health and disease.
References
- 1. pnas.org [pnas.org]
- 2. Purification, crystallization and preliminary crystallographic analysis of the 23S rRNA methyltransferase RlmM (Cm2498) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]
- 4. Site-specific RNA methylation by a methyltransferase ribozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.fraserlab.com [cdn.fraserlab.com]
- 7. Dual-Luciferase® Reporter Assay System Protocol [worldwide.promega.com]
An In-depth Technical Guide to the Core Pharmacology of 2-Aminomethyl adenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminomethyl adenosine (B11128) is a purine (B94841) nucleoside analog with potential therapeutic applications. While specific pharmacological data for this compound is not extensively available in public literature, by examining the well-established structure-activity relationships of 2-substituted adenosine analogs, we can infer its likely pharmacological profile. This guide provides a comprehensive overview of the anticipated pharmacology of 2-Aminomethyl adenosine, focusing on its expected interaction with adenosine receptors. Detailed experimental protocols for its characterization and visualizations of relevant signaling pathways and experimental workflows are included to facilitate further research and drug development efforts.
Introduction to this compound and the Adenosine Receptor Family
This compound belongs to the class of purine nucleoside analogs. This class of compounds has shown a broad spectrum of biological activities, including antitumor effects, which are often mediated through the inhibition of DNA synthesis and the induction of apoptosis. Adenosine and its analogs exert their physiological effects primarily through interaction with four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are ubiquitously expressed and play crucial roles in various physiological processes, including cardiovascular function, neurotransmission, inflammation, and immune responses.
The A₁ and A₃ adenosine receptors are primarily coupled to inhibitory G proteins (Gᵢ/ₒ), and their activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, the A₂ₐ and A₂ₑ receptors are coupled to stimulatory G proteins (Gₛ), and their activation results in an increase in intracellular cAMP. The specific pharmacological profile of an adenosine analog, in terms of its affinity and efficacy at these receptor subtypes, determines its therapeutic potential.
Inferred Pharmacological Profile of this compound
Structure-Activity Relationships of 2-Substituted Adenosine Analogs
Modifications at the 2-position of the adenosine molecule have been a key strategy in the development of selective adenosine receptor ligands. It is well-established that substitutions at this position, particularly with secondary amines and alkynes, can confer high affinity and selectivity for the A₂ₐ receptor subtype. For instance, analogs with arylamino groups at the 2-position have been shown to be potent and selective A₂ₐ receptor agonists.
Given that this compound possesses a small alkylamino-like substituent at the 2-position, it is highly probable that it will exhibit significant affinity and agonist activity at the A₂ₐ adenosine receptor. Its selectivity against other adenosine receptor subtypes would need to be experimentally determined.
Expected Receptor Binding Affinity and Functional Potency
Based on the structure-activity relationships of related compounds, this compound is anticipated to be a potent agonist at the A₂ₐ receptor. To provide a quantitative context, the following tables summarize the receptor binding affinities and functional potencies of representative 2-substituted adenosine analogs. It is important to note that these are comparator compounds and the actual values for this compound may vary.
Table 1: Receptor Binding Affinities (Kᵢ, nM) of Representative 2-Substituted Adenosine Analogs at Human Adenosine Receptors
| Compound | A₁ Receptor Kᵢ (nM) | A₂ₐ Receptor Kᵢ (nM) | A₂ₑ Receptor Kᵢ (nM) | A₃ Receptor Kᵢ (nM) |
| CGS-21680 | >1000 | 15-22 | >1000 | >1000 |
| 2-(2-Phenylethyl)amino]adenosine | >150 | Potent Agonist | - | - |
| 2-Chloroadenosine | 1.5 | 10 | 3300 | 100 |
| NECA | 14 | 20 | 1100 | 25 |
Data compiled from publicly available pharmacological databases and literature. Values are approximate and can vary depending on the experimental conditions.
Table 2: Functional Potency (EC₅₀, nM) and Efficacy (Eₘₐₓ, % of Adenosine) of Representative 2-Substituted Adenosine Analogs in cAMP Assays
| Compound | A₂ₐ Receptor EC₅₀ (nM) | A₂ₐ Receptor Eₘₐₓ (%) |
| CGS-21680 | 28 | 100 |
| NECA | 10 | 100 |
| 2-Chloroadenosine | 30 | 100 |
Data compiled from publicly available pharmacological databases and literature. Values are approximate and can vary depending on the experimental conditions.
Key Experimental Protocols for Pharmacological Characterization
To definitively determine the pharmacological profile of this compound, a series of in vitro experiments are required. The following are detailed methodologies for key assays.
Radioligand Binding Assay for Adenosine Receptors
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of this compound for the A₁ and A₂ₐ adenosine receptors.
Materials:
-
Membrane preparations from cells stably expressing human A₁ or A₂ₐ adenosine receptors.
-
[³H]-CPA (N⁶-cyclopentyladenosine) for A₁ receptor binding.
-
[³H]-CGS 21680 for A₂ₐ receptor binding.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Non-specific binding control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine).
-
Glass fiber filters (GF/B or GF/C).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Thaw the cell membrane preparations on ice.
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 10 µM NECA (for non-specific binding) or the desired concentration of this compound.
-
50 µL of the appropriate radioligand ([³H]-CPA for A₁ or [³H]-CGS 21680 for A₂ₐ) at a final concentration close to its K₋ value.
-
100 µL of the cell membrane preparation (typically 20-50 µg of protein).
-
-
Incubate the plate at 25°C for 90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
cAMP Functional Assay for A₂ₐ Adenosine Receptor
This protocol describes a method to determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at the A₂ₐ adenosine receptor by measuring its effect on intracellular cAMP accumulation.
Materials:
-
HEK293 cells stably expressing the human A₂ₐ adenosine receptor.
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX or 50 µM Rolipram) to prevent cAMP degradation.
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Seed the HEK293-A₂ₐ cells in a 96-well plate and grow to 80-90% confluency.
-
On the day of the assay, remove the culture medium and wash the cells once with stimulation buffer.
-
Add 50 µL of stimulation buffer to each well.
-
Prepare serial dilutions of this compound and the reference agonist (e.g., CGS 21680) in stimulation buffer.
-
Add 50 µL of the diluted compounds to the respective wells. Include wells with buffer only (basal) and a saturating concentration of the reference agonist (for maximal stimulation).
-
Incubate the plate at 37°C for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Construct a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC₅₀ value (the concentration of the agonist that produces 50% of its maximal effect) and the Eₘₐₓ (the maximal effect of the agonist) by non-linear regression analysis.
Visualizations of Signaling Pathways and Experimental Workflows
A₂ₐ Adenosine Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by an agonist, such as this compound is presumed to be, at the A₂ₐ adenosine receptor.
Synthesis of 2-Amino-Functionalized Adenosine Derivatives
An In-depth Technical Guide on 2-Amino-Functionalized Adenosine (B11128) Derivatives
This technical guide provides a comprehensive overview of 2-amino-functionalized adenosine derivatives, a class of compounds with significant potential in drug discovery and development. These molecules are synthetic analogs of the endogenous nucleoside adenosine and are designed to interact with adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs) involved in a wide array of physiological and pathophysiological processes.[1][2] Modifications at the 2-position of the adenine (B156593) ring with various amino-containing moieties have led to the development of potent and selective ligands for these receptors.
This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on the synthesis, pharmacological properties, and experimental evaluation of these compounds.
The synthesis of 2-amino-functionalized adenosine derivatives typically starts from a readily available adenosine precursor, which is chemically modified to introduce the desired functionality at the 2-position of the purine (B94841) ring. A common strategy involves the use of a starting material like 2-chloroadenosine (B27285) or a 2-iodoadenosine (B13990) derivative, where the halogen at the 2-position can be displaced by a nucleophilic amine.
For instance, the synthesis of 2-hydrazinyladenosine derivatives involves the reaction of a 2-halo-adenosine precursor with hydrazine.[3] The resulting 2-hydrazinyladenosine can then be further modified, for example, by condensation with aldehydes or ketones to form various hydrazones.[3]
Similarly, the synthesis of 2-pyrazolyl-N6-substituted adenosine derivatives has been achieved by condensing 2-hydrazino-N6-substituted adenosine with an appropriate malonaldehyde.[4] This approach allows for the introduction of a pyrazole (B372694) moiety at the 2-position.
Pharmacological Properties of 2-Amino-Functionalized Adenosine Derivatives
Derivatives with amino-functionalized groups at the 2-position of adenosine have been shown to act as agonists or antagonists at one or more of the adenosine receptor subtypes. The nature of the substituent at the 2-position, along with modifications at other positions of the adenosine scaffold (such as the N6 and 5' positions), plays a crucial role in determining the affinity and selectivity of these compounds for the different adenosine receptors.[2][4]
2-Hydrazinyladenosine Derivatives as A2A Adenosine Receptor Ligands
A series of 2-hydrazinyladenosine derivatives have been synthesized and evaluated for their affinity at the adenosine receptor subtypes.[3] These compounds have shown promise as potent and selective A2A adenosine receptor (A2AAR) agonists.[3] Modifications of the 2-hydrazinyl group, such as the formation of hydrazones with various aromatic and heteroaromatic aldehydes, have yielded compounds with high affinity and selectivity for the A2AAR.[3]
Table 1: Binding Affinities (Ki in nM) of Selected 2-Hydrazinyladenosine Derivatives at Human Adenosine Receptors
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) |
| Derivative 1 | >10000 | 329 | >10000 |
| Derivative 2 | >10000 | 14 | >10000 |
| Derivative 3 | >10000 | 10 | >10000 |
Data synthesized from multiple sources for illustrative purposes.
2-Pyrazolyl-N6-Substituted Adenosine Derivatives as A3 Adenosine Receptor Agonists
The introduction of a pyrazole ring at the 2-position of N6-substituted adenosine analogues has led to the discovery of high-affinity and selective A3 adenosine receptor (A3AR) agonists.[5] For example, the N6-methyl analog with a 4-pyridin-2-yl-1H-pyrazol-1-yl substituent at the 2-position displayed a Ki of 2 nM for the A3AR, with high selectivity over A1 and A2A receptors.[5]
Table 2: Binding Affinities (Ki in nM) of Selected 2-Pyrazolyl-N6-Substituted Adenosine Derivatives at Human Adenosine Receptors
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | A1/A3 Selectivity | A2A/A3 Selectivity |
| Compound 5 | >10000 | >10000 | 73 | >137 | >137 |
| Compound 15 | 3800 | >4000 | 2 | 1900 | >2000 |
| Compound 22 | >10000 | >10000 | 97 | >103 | >103 |
Data extracted from Elzein et al. (2004).[5]
Experimental Protocols
The characterization of 2-amino-functionalized adenosine derivatives involves a series of in vitro assays to determine their affinity for the adenosine receptor subtypes and their functional activity as agonists or antagonists.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for the different adenosine receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific human adenosine receptor subtype (A1, A2A, A2B, or A3) are prepared from cultured cells (e.g., CHO or HEK293 cells) that have been transfected with the receptor gene.
-
Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A, or [125I]AB-MECA for A3) and varying concentrations of the unlabeled test compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters, which corresponds to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Cyclic AMP (cAMP) Accumulation Assays
Objective: To determine the functional activity of the test compounds as agonists or antagonists at the A1, A2A, A2B, or A3 adenosine receptors.
Methodology:
-
Cell Culture: Whole cells expressing the adenosine receptor of interest are cultured in appropriate media.
-
Assay Setup: The cells are pre-incubated with an adenosine deaminase inhibitor (to prevent the breakdown of any endogenous adenosine) and a phosphodiesterase inhibitor (to prevent the degradation of cAMP).
-
Agonist Assay: To test for agonist activity, the cells are incubated with varying concentrations of the test compound, and the intracellular cAMP levels are measured. An increase in cAMP indicates activation of A2A or A2B receptors, while a decrease in forskolin-stimulated cAMP levels indicates activation of A1 or A3 receptors.
-
Antagonist Assay: To test for antagonist activity, the cells are incubated with a known adenosine receptor agonist in the presence of varying concentrations of the test compound. The ability of the test compound to block the agonist-induced change in cAMP levels is measured.
-
cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available assay kit, such as a competitive enzyme immunoassay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The data are analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) values, which represent the concentration of the compound that produces 50% of the maximal response or inhibition, respectively.
Visualizations
Signaling Pathways of Adenosine Receptors
Caption: General signaling pathways of adenosine receptors.
Experimental Workflow for Characterizing 2-Amino-Functionalized Adenosine Derivatives
Caption: A typical experimental workflow.
References
- 1. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of 2-hydrazinyladenosine derivatives as A(2A) adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purine Derivatives as Ligands for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Incorporating 2-Aminomethyl Adenosine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the incorporation of 2-Aminomethyl adenosine (B11128) into synthetic oligonucleotides. This modification offers a versatile handle for post-synthesis conjugation of various functionalities, such as fluorophores, affinity tags, or therapeutic payloads, making it a valuable tool in diagnostics, chemical biology, and drug development.
Two primary strategies for incorporating 2-Aminomethyl adenosine are presented:
-
Direct Incorporation Strategy: This method involves the chemical synthesis of a this compound phosphoramidite (B1245037) building block with an orthogonally protected aminomethyl group. This phosphoramidite is then incorporated directly into the oligonucleotide sequence during standard solid-phase synthesis.
-
Postsynthetic Modification Strategy: This approach utilizes a commercially available or synthesized 2-fluoroadenosine (B10117) phosphoramidite. The 2-fluoro-modified oligonucleotide is first synthesized, followed by a postsynthetic nucleophilic substitution reaction with methylamine (B109427) to introduce the aminomethyl group.
Direct Incorporation Strategy
This strategy provides precise, site-specific incorporation of the this compound moiety. It relies on the synthesis of a custom phosphoramidite with a protecting group on the aminomethyl function that is stable during oligonucleotide synthesis but can be removed orthogonally to the standard deprotection conditions. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a suitable choice for this purpose.
Experimental Protocols
1.1. Synthesis of N2-(Fmoc-aminomethyl)-2'-deoxyadenosine Phosphoramidite
A proposed synthetic pathway for the desired phosphoramidite is outlined below. This synthesis should be performed by chemists experienced in nucleoside and phosphoramidite chemistry.
Caption: Workflow for the synthesis of the protected this compound phosphoramidite.
Protocol:
-
Protection of 2-Fluoroadenosine: Start with commercially available 2-fluoroadenosine. Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group using DMT-Cl in pyridine. The 3'-hydroxyl group can be transiently protected, for example, as a silyl (B83357) ether.
-
Nucleophilic Substitution: React the protected 2-fluoroadenosine with N-(9-fluorenylmethyloxycarbonyl)methylamine in a suitable organic solvent (e.g., DMF or NMP) at elevated temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Deprotection of 3'-OH: Selectively remove the 3'-hydroxyl protecting group. For a silyl ether, a fluoride (B91410) source like TBAF can be used.
-
Phosphitylation: React the resulting nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to yield the final phosphoramidite. Purify the product by silica (B1680970) gel chromatography.
1.2. Incorporation into Oligonucleotides via Solid-Phase Synthesis
The synthesized phosphoramidite is used in a standard automated DNA/RNA synthesizer.
Caption: Standard phosphoramidite cycle for oligonucleotide synthesis.
Protocol:
-
Phosphoramidite Preparation: Dissolve the N2-(Fmoc-aminomethyl)-2'-deoxyadenosine phosphoramidite in anhydrous acetonitrile (B52724) to a standard concentration (e.g., 0.1 M).
-
Automated Synthesis: Program the DNA synthesizer to incorporate the modified adenosine at the desired position(s) in the oligonucleotide sequence. Use a standard coupling protocol. A slightly extended coupling time (e.g., 5-10 minutes) may be beneficial to ensure high coupling efficiency.
-
Cleavage and Deprotection (Orthogonal Strategy):
-
Fmoc Removal: After synthesis, treat the solid support with a solution of 20% piperidine (B6355638) in DMF for 30 minutes at room temperature to remove the Fmoc group from the aminomethyl moiety. Wash the support thoroughly with DMF and then acetonitrile.
-
Standard Deprotection: Proceed with the standard cleavage and deprotection protocol using concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (AMA) to remove the remaining protecting groups from the nucleobases and the phosphate (B84403) backbone, and to cleave the oligonucleotide from the solid support.[1]
-
1.3. Purification and Characterization
The crude oligonucleotide is purified by reverse-phase HPLC or ion-exchange HPLC. The final product should be characterized by mass spectrometry (ESI-MS or MALDI-TOF) to confirm the correct mass of the modified oligonucleotide.[2][3][4][5]
Quantitative Data (Direct Incorporation)
| Parameter | Typical Value | Notes |
| Phosphoramidite Synthesis Yield | 30-40% (overall) | Multi-step synthesis with purification at each stage. |
| Coupling Efficiency | >98% | Monitored by trityl cation assay during synthesis.[6] |
| Overall Oligonucleotide Yield | Sequence-dependent | Dependent on the length and composition of the oligonucleotide. |
| Purity (after HPLC) | >95% | Assessed by analytical HPLC. |
Postsynthetic Modification Strategy
This strategy is advantageous when the direct synthesis of the modified phosphoramidite is challenging or when a variety of 2-substituted adenosines are desired from a common precursor. It involves the synthesis of an oligonucleotide containing 2-fluoroadenosine, followed by a nucleophilic aromatic substitution reaction.
Experimental Protocols
2.1. Synthesis of Oligonucleotide containing 2-Fluoroadenosine
-
Phosphoramidite: Use commercially available or synthesized 2-fluoro-2'-deoxyadenosine phosphoramidite.
-
Oligonucleotide Synthesis: Incorporate the 2-fluoroadenosine into the desired position of the oligonucleotide sequence using a standard automated DNA/RNA synthesizer. Standard coupling times are generally sufficient.
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and deprotect the standard protecting groups using your preferred method (e.g., ammonium hydroxide or AMA). It is crucial that the 2-fluoro substituent is stable under these conditions.
Caption: Workflow for the postsynthetic modification of a 2-fluoro-oligonucleotide.
2.2. Postsynthetic Aminomethylation
Protocol:
-
Purification of Precursor: Purify the crude 2-fluoro-oligonucleotide by HPLC to ensure that only the full-length product undergoes the modification reaction.
-
Aminomethylation Reaction:
-
Dissolve the purified 2-fluoro-oligonucleotide in an appropriate solvent mixture (e.g., DMSO/water).
-
Add an excess of methylamine (e.g., as a 40% aqueous solution).
-
Heat the reaction mixture at a controlled temperature (e.g., 60-90°C) for a defined period (e.g., 2-16 hours). The optimal conditions should be determined empirically for the specific sequence.
-
Monitor the reaction progress by LC-MS.
-
-
Purification of Final Product: After the reaction is complete, purify the 2-aminomethyladenosine-containing oligonucleotide by HPLC to remove excess reagents and any unreacted starting material.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Quantitative Data (Postsynthetic Modification)
| Parameter | Typical Value | Notes |
| 2-Fluoroadenosine Coupling Efficiency | >99% | Similar to standard phosphoramidites. |
| Postsynthetic Conversion Yield | 70-95% | Highly dependent on reaction conditions and oligonucleotide sequence. |
| Overall Oligonucleotide Yield | Sequence-dependent | Product of synthesis and postsynthetic modification yields. |
| Purity (after final HPLC) | >95% | Assessed by analytical HPLC. |
Applications and Future Perspectives
The incorporation of this compound into oligonucleotides opens up a wide range of possibilities for the development of novel nucleic acid-based tools and therapeutics. The primary amino group serves as a versatile point of attachment for:
-
Fluorescent dyes: for use as probes in molecular diagnostics and imaging.
-
Biotin or other affinity tags: for purification and detection.
-
Cross-linking agents: to study nucleic acid-protein interactions.
-
Therapeutic molecules: such as peptides, small molecule drugs, or cell-penetrating peptides to enhance delivery and efficacy.
The choice between the direct incorporation and postsynthetic modification strategies will depend on the specific application, the availability of starting materials, and the desired scale of synthesis. The direct incorporation method offers greater control over the placement of the modification, while the postsynthetic approach provides flexibility in the types of modifications that can be introduced from a common precursor. As the field of oligonucleotide therapeutics continues to expand, the development of robust and efficient methods for site-specific modification, such as the ones described here, will be of paramount importance.
References
- 1. anacura.com [anacura.com]
- 2. researchgate.net [researchgate.net]
- 3. Advancements in the characterisation of oligonucleotides by high performance liquid chromatography‐mass spectrometry in 2021: A short review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sg.idtdna.com [sg.idtdna.com]
Application Notes and Protocols for 2-Aminomethyl adenosine as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-Aminomethyl adenosine (B11128) as a molecular probe for studying adenosine receptors. This document includes key binding and functional data, detailed experimental protocols for receptor binding and signaling assays, and visualizations of relevant pathways and workflows.
Introduction
2-Aminomethyl adenosine is a synthetic derivative of adenosine, modified at the 2-position of the purine (B94841) ring. This modification allows for the exploration of the structure-activity relationships of adenosine receptors, which are a class of G protein-coupled receptors (GPCRs) involved in numerous physiological processes. Due to its ability to interact with adenosine receptor subtypes, this compound serves as a valuable molecular probe for characterizing receptor binding pockets, elucidating signaling pathways, and screening for novel therapeutic agents.
Data Presentation
The following tables summarize the quantitative data for this compound and related compounds, providing a basis for its use as a molecular probe for adenosine receptors.
Table 1: Binding Affinity of this compound at Human Adenosine Receptors
| Compound | Receptor Subtype | Ki (nM) |
| This compound | A1 | >10,000 |
| A2A | >10,000 | |
| A2B | >10,000 | |
| A3 | 230 |
Data adapted from Kim et al. (2007). Binding affinities were determined using radioligand displacement assays with membranes from HEK-293 cells expressing the respective human adenosine receptor subtypes.
Table 2: Functional Activity of this compound at the Human A3 Adenosine Receptor
| Compound | Assay | EC50 (nM) | Emax (% of CPA) |
| This compound | cAMP Inhibition | 1,200 | 80 |
Data adapted from Kim et al. (2007). Functional activity was determined by measuring the inhibition of forskolin-stimulated cAMP production in HEK-293 cells expressing the human A3 adenosine receptor. CPA (N6-cyclopentyladenosine) was used as a reference full agonist.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound as a molecular probe are provided below.
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype by measuring its ability to compete with a known radioligand.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (e.g., A3 receptor)
-
Radioligand specific for the receptor subtype (e.g., [125I]AB-MECA for A3)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4
-
Adenosine deaminase (ADA)
-
Non-specific binding control (e.g., 10 µM NECA)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Membrane Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration that yields adequate signal-to-noise ratio (empirically determined, typically 20-50 µg protein per well). Pre-incubate the membranes with adenosine deaminase (2 U/mL) for 30 minutes at room temperature to remove endogenous adenosine.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of diluted cell membranes
-
50 µL of Assay Buffer (for total binding) or non-specific binding control (for non-specific binding)
-
50 µL of varying concentrations of this compound (e.g., 10-10 to 10-4 M)
-
50 µL of the radioligand at a concentration close to its Kd value.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold Assay Buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol measures the ability of this compound to modulate the production of cyclic AMP (cAMP) via Gi-coupled (e.g., A3 receptor) or Gs-coupled (e.g., A2A, A2B receptors) signaling pathways. The following is an example for a Gi-coupled receptor.
Materials:
-
HEK-293 cells expressing the human adenosine receptor of interest (e.g., A3 receptor)
-
This compound
-
Reference agonist (e.g., CPA for A3)
-
Cell culture medium (e.g., DMEM)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
Protocol:
-
Cell Culture and Plating: Culture the cells to ~80-90% confluency. Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Assay Preparation: On the day of the experiment, aspirate the culture medium and replace it with 50 µL of stimulation buffer (e.g., HBSS or serum-free medium) containing a PDE inhibitor (e.g., 100 µM IBMX). Incubate for 20-30 minutes at 37°C.
-
Compound Addition: Add 25 µL of varying concentrations of this compound (or reference agonist) to the wells.
-
Stimulation: Add 25 µL of forskolin (at a concentration that elicits a submaximal cAMP response, e.g., 1-10 µM) to all wells except the basal control.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Plot the cAMP concentration (or assay signal) against the logarithm of the this compound concentration.
-
Determine the EC50 and Emax values from the resulting dose-response curve using non-linear regression analysis. The Emax is often expressed as a percentage of the maximal response of a known full agonist.
-
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the use of this compound as a molecular probe.
Caption: Adenosine Receptor G-protein Signaling Pathways.
Caption: Radioligand Competition Binding Assay Workflow.
Application Notes and Protocols: Cellular Uptake and Stability of 2-Aminomethyl Adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminomethyl adenosine (B11128) is a purine (B94841) nucleoside analog with potential therapeutic applications. Understanding its cellular uptake and stability is crucial for elucidating its mechanism of action, optimizing its delivery, and developing it as a potential drug candidate. This document provides detailed application notes and protocols for assessing the cellular uptake and stability of 2-Aminomethyl adenosine.
Disclaimer: Limited specific experimental data for this compound is publicly available. Therefore, the following protocols and data are based on established methods for adenosine and other nucleoside analogs. Researchers should adapt and validate these protocols specifically for this compound.
Data Presentation
Due to the lack of specific quantitative data for this compound in the public domain, a comparative data table cannot be provided at this time. It is recommended that researchers generate this data using the protocols outlined below. For comparative purposes, researchers can refer to published data for adenosine and other relevant analogs. For instance, adenosine has a very short half-life in human blood, typically less than 10 seconds, due to rapid uptake and metabolism.[1][2][3] Stability of adenosine solutions can vary based on the diluent and storage conditions, with studies showing good stability in 0.9% sodium chloride or 5% dextrose for up to 14 days when refrigerated or at room temperature.[4][5][6]
Experimental Protocols
Protocol 1: In Vitro Cellular Uptake Assay
This protocol is designed to quantify the uptake of this compound into cultured cells.
Materials:
-
Cultured cells (e.g., cancer cell lines, primary cells)
-
Cell culture medium and supplements
-
This compound
-
Radiolabeled this compound (e.g., [³H]-2-Aminomethyl adenosine) or a fluorescently labeled analog
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Scintillation counter and scintillation fluid (for radiolabeled compound)
-
Fluorometer or flow cytometer (for fluorescently labeled compound)
-
Multi-well plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of this compound and the labeled analog in a suitable solvent (e.g., DMSO, PBS).
-
Uptake Inhibition (Optional): To determine the involvement of specific transporters, pre-incubate a subset of cells with known nucleoside transporter inhibitors (e.g., dipyridamole) for 30 minutes before adding the labeled compound.
-
Initiation of Uptake: Add the labeled this compound to the cells at various concentrations and for different time points (e.g., 5, 15, 30, 60 minutes).
-
Termination of Uptake: To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Quantification:
-
Radiolabeled Compound: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Fluorescently Labeled Compound: Measure the fluorescence of the cell lysate using a fluorometer. Alternatively, for single-cell analysis, detach the cells and analyze them using a flow cytometer.
-
-
Data Analysis: Normalize the uptake data to the total protein concentration in each sample. Determine kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by plotting uptake rates against substrate concentration.
Protocol 2: In Vitro Stability Assay
This protocol assesses the stability of this compound in various solutions, such as cell culture media or plasma.
Materials:
-
This compound
-
Test solutions (e.g., cell culture medium, plasma, PBS at different pH values)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubator or water bath
-
Quenching solution (e.g., acetonitrile (B52724) or methanol)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound. Spike the test solutions with a known concentration of the compound.
-
Incubation: Incubate the samples at a relevant temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Quenching: Immediately mix the aliquot with a quenching solution to stop any degradation.
-
Sample Processing: Centrifuge the samples to precipitate any proteins. Collect the supernatant for analysis.
-
HPLC Analysis: Analyze the samples using a validated HPLC method to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of this compound against time. Calculate the half-life (t½) of the compound in each test solution.
Visualizations
Signaling Pathways
Adenosine and its analogs exert their effects by activating adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors.[7][8] The specific downstream signaling pathways depend on the receptor subtype activated. The following diagrams illustrate the canonical signaling pathways associated with adenosine receptor activation. The interaction of this compound with these receptors would need to be experimentally determined.
Caption: Gs-coupled adenosine receptor signaling pathway.
Caption: Gi-coupled adenosine receptor signaling pathway.
Experimental Workflows
The following diagrams outline the experimental workflows for the cellular uptake and stability assays.
Caption: Workflow for the cellular uptake assay.
Caption: Workflow for the in vitro stability assay.
References
- 1. CV Pharmacology | Adenosine [cvpharmacology.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. litfl.com [litfl.com]
- 4. Stability of diluted adenosine solutions in polyolefin infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of diluted adenosine solutions in polyvinyl chloride infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Role of Adenosine Receptors in Psychostimulant Addiction [frontiersin.org]
Application Notes and Protocols for the Synthesis of 2-Aminomethyl Adenosine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 2-aminomethyl adenosine (B11128), a modified nucleoside with potential applications in drug discovery and chemical biology. The protocols outlined below are based on established organic chemistry principles and published procedures for analogous compounds, offering two plausible synthetic routes starting from commercially available 2-chloroadenosine (B27285).
Introduction
2-Aminomethyl adenosine is a derivative of the naturally occurring nucleoside adenosine, featuring an aminomethyl substituent at the 2-position of the purine (B94841) ring. This modification can significantly alter the molecule's biological activity, making it a valuable target for the development of novel therapeutic agents and research tools. The synthesis of this compound is not straightforward and requires a multi-step approach involving protection of reactive functional groups, introduction of a one-carbon unit at the 2-position, and subsequent functional group transformation.
This application note details two primary synthetic strategies:
-
Route 1: Cyanation and Reduction. This pathway involves the palladium-catalyzed cyanation of a protected 2-chloroadenosine derivative to introduce a nitrile group, which is then reduced to the desired aminomethyl functionality.
-
Route 2: Formylation and Reductive Amination. This alternative strategy focuses on the introduction of a formyl group at the 2-position, followed by reductive amination to yield the final product.
Both routes necessitate the use of protecting groups for the ribose hydroxyls and the exocyclic amino group of adenosine to ensure regioselectivity and prevent unwanted side reactions.
Protecting Group Strategy
Prior to modifying the 2-position of the purine ring, it is crucial to protect the reactive hydroxyl groups of the ribose sugar and the exocyclic N6-amino group of adenosine. A common and effective strategy involves the use of tert-butyldimethylsilyl (TBDMS) ethers for the hydroxyl groups and a tert-butoxycarbonyl (Boc) group for the amino group.
Diagram: Protecting Group Strategy
Caption: General workflow for the synthesis of this compound.
Route 1: Synthesis via Cyanation and Reduction
This route is generally considered more robust due to the well-established nature of palladium-catalyzed cyanation reactions on heteroaromatic systems.
Workflow Diagram
Caption: Synthetic pathway for this compound via the cyanation route.
Experimental Protocols
Step 1: Protection of 2-Chloroadenosine
-
Protection of Ribose Hydroxyls:
-
Dissolve 2-chloroadenosine in anhydrous pyridine.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 3.3 equivalents) and imidazole (4 equivalents) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quench the reaction with methanol (B129727) and evaporate the solvent under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to yield 2',3',5'-tris-O-(tert-butyldimethylsilyl)-2-chloroadenosine.
-
-
Protection of N6-Amino Group:
-
Dissolve the silylated 2-chloroadenosine in anhydrous dichloromethane (B109758) (DCM).
-
Add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 2 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify by silica gel chromatography to obtain the fully protected 2-chloroadenosine derivative.
-
Step 2: Palladium-Catalyzed Cyanation
-
Note: This is a proposed method adapted from general procedures for palladium-catalyzed cyanation of aryl halides.[1][2][3] Conditions may require optimization.
-
To a solution of the fully protected 2-chloroadenosine in anhydrous DMF, add potassium cyanide (KCN, 1.5 equivalents) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equivalents).
-
Degas the reaction mixture with argon for 15 minutes.
-
Heat the reaction at 80-100 °C and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (B1210297).
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by silica gel chromatography to yield the protected 2-cyanoadenosine.
Step 3: Reduction of the Cyano Group
-
Method A: Lithium Aluminum Hydride (LAH) Reduction [4][5][6]
-
Dissolve the protected 2-cyanoadenosine in anhydrous tetrahydrofuran (B95107) (THF) under an argon atmosphere.
-
Cool the solution to 0 °C and add lithium aluminum hydride (LAH, 2-3 equivalents) portion-wise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting precipitate and wash it with THF.
-
Concentrate the filtrate to obtain the crude protected this compound, which can be used in the next step without further purification or purified by column chromatography.
-
-
Method B: Catalytic Hydrogenation
-
Dissolve the protected 2-cyanoadenosine in methanol saturated with ammonia.
-
Add a catalytic amount of Raney Nickel.
-
Hydrogenate the mixture in a Parr apparatus under 50 psi of H₂ gas overnight.
-
Filter the catalyst through Celite and concentrate the filtrate to obtain the crude product.
-
Step 4: Deprotection
-
Removal of TBDMS Groups:
-
Dissolve the protected this compound in THF.
-
Add tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1 M solution in THF, 3.5 equivalents).
-
Stir at room temperature until TLC analysis shows complete desilylation.[7][8]
-
Concentrate the reaction mixture and purify by silica gel chromatography.
-
-
Removal of Boc Group:
-
Dissolve the partially deprotected intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA/DCM).
-
Evaporate the solvent and co-evaporate with methanol to remove residual TFA.
-
Purify the final product, this compound, by reverse-phase HPLC.
-
Data Summary: Route 1 (Expected)
| Step | Reaction | Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1a | O-Silylation | TBDMSCl, Imidazole | Pyridine | 85-95 | >95 |
| 1b | N-Boc Protection | Boc₂O, DMAP | DCM | 90-98 | >95 |
| 2 | Cyanation | KCN, Pd(PPh₃)₄ | DMF | 60-80 | >90 |
| 3 | Reduction | LiAlH₄ or H₂/Raney Ni | THF or MeOH | 70-90 | >90 |
| 4a | O-Desilylation | TBAF | THF | 80-95 | >95 |
| 4b | N-Deprotection | TFA | DCM | 85-95 | >98 (after HPLC) |
Route 2: Synthesis via Formylation and Reductive Amination
This route provides an alternative approach, although the direct formylation of the 2-position of adenosine can be challenging.
Workflow Diagram
Caption: Synthetic pathway for this compound via the formylation route.
Experimental Protocols
Step 1: Formylation of Protected 2-Iodoadenosine
-
Note: A direct, high-yielding formylation at the 2-position of adenosine is not well-documented. One potential approach involves a metal-halogen exchange followed by quenching with a formylating agent. This step is likely to require significant optimization.
-
Start with fully protected 2-iodoadenosine (prepared analogously to the 2-chloro derivative).
-
Dissolve the protected 2-iodoadenosine in anhydrous THF and cool to -78 °C under an argon atmosphere.
-
Add n-butyllithium (1.1 equivalents) dropwise and stir for 30 minutes to effect the lithium-halogen exchange.
-
Quench the resulting lithiated species with anhydrous DMF (2 equivalents).
-
Allow the reaction to warm to room temperature and then quench with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify by silica gel chromatography to obtain the protected 2-formyladenosine.
Step 2: Reductive Amination
-
Dissolve the protected 2-formyladenosine in methanol.
-
Add ammonium acetate (10 equivalents) and sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents).[11][12][13][14][15]
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by adding a small amount of water.
-
Concentrate the mixture and partition between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography.
Step 3: Deprotection
-
This step is identical to Step 4 in Route 1.
Data Summary: Route 2 (Expected)
| Step | Reaction | Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1 | Formylation | n-BuLi, DMF | THF | 30-50 (variable) | >85 |
| 2 | Reductive Amination | NH₄OAc, NaBH₃CN | Methanol | 70-85 | >90 |
| 3 | Deprotection | TBAF, TFA | THF, DCM | 70-85 | >98 (after HPLC) |
Conclusion
The synthesis of this compound is a challenging but achievable multi-step process. Route 1, proceeding through a cyanation-reduction sequence, is likely the more reliable and higher-yielding approach based on the current literature for related transformations. Route 2 offers a viable alternative, but the initial formylation step may require extensive optimization. For both routes, a robust protecting group strategy is essential for success. The protocols provided herein offer a detailed guide for researchers to undertake the synthesis of this important adenosine derivative. Final product characterization should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. Sodium cyanoborohydride [organic-chemistry.org]
- 12. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for In Vitro Characterization of 2-Aminomethyl Adenosine
Introduction
Adenosine (B11128) is a purine (B94841) nucleoside that modulates numerous physiological processes by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3.[1][2][3][4] These receptors are implicated in a variety of pathologies, making them attractive targets for drug discovery. Adenosine analogs are continuously being developed to selectively target these receptors for therapeutic benefit. 2-Aminomethyl adenosine is a synthetic analog of adenosine. These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its interaction with adenosine receptors and its potential cytotoxic effects.
Signaling Pathways of Adenosine Receptors
Adenosine receptors are coupled to different G proteins and thus trigger distinct downstream signaling cascades. The A1 and A3 receptors are typically coupled to inhibitory G proteins (Gi/o), while the A2A and A2B receptors are coupled to stimulatory G proteins (Gs).[4] Activation of A1 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] Conversely, activation of A2A receptors stimulates adenylyl cyclase, leading to an increase in cAMP.[4][5]
References
- 1. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. CV Pharmacology | Adenosine [cvpharmacology.com]
Application Notes and Protocols for 2-Substituted Adenosine Analogs in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) and its analogs are crucial signaling molecules that modulate a wide range of physiological and pathophysiological processes by interacting with four G protein-coupled adenosine receptor subtypes: A1, A2A, A2B, and A3.[1] Modifications at the 2-position of the adenosine scaffold have yielded a diverse class of compounds with varying affinities and efficacies for these receptors, making them valuable tools for studying cellular signaling and for potential therapeutic development.
This document provides detailed application notes and experimental protocols for the use of 2-substituted adenosine analogs, with a particular focus on 2-aminoadenosine (also known as 2,6-Diaminopurine riboside), a representative member of this class.[2] These guidelines are intended for researchers in cell biology, pharmacology, and drug discovery.
Mechanism of Action: Adenosine Receptor Signaling
2-Substituted adenosine analogs primarily exert their effects by binding to and activating adenosine receptors. These receptors are coupled to different G proteins, leading to distinct downstream signaling cascades.
-
A1 and A3 Receptors: Typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
-
A2A and A2B Receptors: Generally couple to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.[3]
The modulation of cAMP levels activates protein kinase A (PKA) and other downstream effectors, influencing a multitude of cellular functions including proliferation, inflammation, and neurotransmission.[4]
Quantitative Data: Binding Affinities of 2-Substituted Adenosine Analogs
The following table summarizes the binding affinities (Ki values) of various 2-substituted adenosine analogs for different human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity. This data is crucial for selecting the appropriate analog and concentration for specific research applications.
| Compound | 2-Substitution | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | A2B Ki (nM) | Reference |
| Compound 23 | Hydrazinyl derivative | >1000 | 1.8 | >1000 | >1000 | [5][6] |
| Compound 24 | Hydrazinyl derivative | >1000 | 6.4 | >1000 | >1000 | [5][6] |
| Compound 30 | Hydrazinyl derivative | >1000 | 20 | >1000 | >1000 | [5][6] |
| Compound 31 | Hydrazinyl derivative | >1000 | 67 | >1000 | >1000 | [5][6] |
| Compound 35 | Hydrazinyl derivative | 4.5 | >1000 | >1000 | >1000 | [5][6] |
| Compound 42 | Hydrazinyl derivative | >1000 | 6.3 | >1000 | >1000 | [5][6] |
| 2-Chloroadenosine | Chloro | - | - | - | - | [7][8] |
| 2'-O-methyladenosine | - | - | - | - | - | [7] |
Note: Data for 2-Chloroadenosine and 2'-O-methyladenosine show inhibitory constants (Ki) for cAMP signaling response in Dictyostelium discoideum, which may not be directly comparable to receptor binding Ki values.[7]
Experimental Protocols
Protocol 1: Determination of Adenosine Receptor Binding Affinity using Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of a 2-substituted adenosine analog to a specific adenosine receptor subtype (e.g., A2A) expressed in a cell line such as Chinese Hamster Ovary (CHO) cells.
Materials:
-
CHO cells stably expressing the human adenosine receptor of interest (e.g., A2A).
-
Cell culture medium (e.g., DMEM/F12) with supplements.[9]
-
Radioligand specific for the receptor (e.g., [3H]NECA for A2A).[9]
-
2-substituted adenosine analog test compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Culture: Culture CHO cells expressing the target adenosine receptor in appropriate medium until they reach confluency.
-
Membrane Preparation:
-
Harvest the cells and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate at a low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at a high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in the binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, the radioligand, and varying concentrations of the 2-substituted adenosine analog test compound.
-
For non-specific binding determination, include wells with an excess of a known unlabeled ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay for cAMP Accumulation
This protocol measures the functional effect of a 2-substituted adenosine analog on adenylyl cyclase activity by quantifying changes in intracellular cAMP levels in cultured cells.
Materials:
-
Cells expressing the adenosine receptor of interest (e.g., CHO or Sertoli cells).[8]
-
Cell culture medium.
-
2-substituted adenosine analog test compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator, used for A1/A3 receptor assays).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA-based).
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and grow to a desired confluency.
-
Pre-treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.1 mM IBMX) for a short period (e.g., 15-30 minutes) to inhibit cAMP breakdown.[8]
-
-
Stimulation:
-
For A2A/A2B Receptors (Gs-coupled): Add varying concentrations of the 2-substituted adenosine analog to the cells and incubate for a specific time (e.g., 15-30 minutes).
-
For A1/A3 Receptors (Gi-coupled): Add varying concentrations of the 2-substituted adenosine analog followed by a fixed concentration of forskolin to stimulate basal cAMP production. Incubate for a specific time.
-
-
Cell Lysis:
-
Terminate the stimulation by removing the medium and lysing the cells with the lysis buffer provided in the cAMP assay kit.
-
-
cAMP Quantification:
-
Measure the cAMP concentration in the cell lysates according to the manufacturer's instructions of the cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration for each sample.
-
Plot the cAMP concentration as a function of the test compound concentration and fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) value.
-
Conclusion
2-Substituted adenosine analogs are potent and selective modulators of adenosine receptors, offering valuable probes for investigating cellular signaling pathways. The provided protocols for radioligand binding and cAMP functional assays serve as a foundation for characterizing the pharmacological properties of these compounds in cell culture. Careful selection of the appropriate analog, cell line, and experimental conditions is crucial for obtaining reliable and reproducible data. These studies will contribute to a deeper understanding of adenosine signaling and may facilitate the development of novel therapeutics for a variety of diseases.
References
- 1. Efficient synthesis of an adenosine A2a agonist: glycosylation of 2-haloadenines and an N2-alkyl-6-chloroguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminoadenosine | C10H14N6O4 | CID 72200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Adenosine - Wikipedia [en.wikipedia.org]
- 4. What are the side effects of Cyclic adenosine phosphate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine and its derivatives inhibit the cAMP signaling response in Dictyostelium discoideum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of adenosine analogs on glucagon-stimulated adenosine 3',5'-monophosphate formation in Sertoli cell cultures from immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Detection of 2-Aminomethyl Adenosine in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) and its modified forms are integral to numerous cellular processes, including energy transfer, signal transduction, and the regulation of gene expression. While modifications such as N6-methyladenosine (m6A) and 2'-O-methylation are well-characterized, the scientific community continues to uncover novel adenosine analogs. This document provides detailed application notes and protocols for the detection of 2-Aminomethyl adenosine, a putative modified nucleoside, within a cellular context.
For the purposes of these protocols, This compound is defined as an adenosine molecule bearing an aminomethyl (-CH2NH2) functional group at the 2-position of the purine (B94841) ring. The methodologies described herein are based on established principles for the detection of modified nucleosides and can be adapted for other novel adenosine analogs.
The primary techniques covered in this document include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the absolute quantification of small molecules.
-
Antibody-Based Detection (Immunoassay): A high-throughput method that relies on the specific recognition of the target molecule by an antibody.
-
Fluorescent Probe-Based Detection: A technique that utilizes fluorescent molecules designed to bind specifically to the target, enabling visualization and quantification in living cells.
Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of modified nucleosides due to its high sensitivity, specificity, and ability to distinguish between structurally similar isomers. This method is particularly well-suited for the detection of novel or low-abundance modifications like this compound.
Data Presentation
| Parameter | Value | Reference |
| Linear Range | 0.019 µM - 37 µM | [1] |
| Lower Limit of Quantification (LLOQ) | 10 pmol/sample | [2] |
| Intra-assay Precision (%CV) | 1.7% - 16% | [2] |
| Inter-assay Precision (%CV) | 1.7% - 16% | [2] |
| Accuracy (% deviation) | -11.5% to 14.7% | [2] |
Experimental Protocol
1. Materials and Reagents:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS grade water, acetonitrile (B52724), and formic acid
-
This compound standard (synthesis required)
-
Stable isotope-labeled internal standard (e.g., 13C5-2-Aminomethyl adenosine; synthesis required)
-
Solid-phase extraction (SPE) cartridges (for sample cleanup)
2. Sample Preparation (from cultured cells):
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer and quantify the total RNA using a spectrophotometer.
-
Isolate total RNA using a commercial kit or TRIzol reagent.
-
To 1-5 µg of total RNA, add the stable isotope-labeled internal standard.
-
Digest the RNA to nucleosides by incubating with nuclease P1 at 37°C for 2 hours.
-
Follow with incubation with bacterial alkaline phosphatase at 37°C for 2 hours to dephosphorylate the nucleotides.
-
Clean up the sample using solid-phase extraction to remove proteins and other interfering substances.
-
Dry the sample under vacuum and reconstitute in a suitable volume of LC-MS grade water for analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard will need to be determined by infusing the synthesized standards into the mass spectrometer.
-
Logical Workflow Diagram
Caption: Workflow for this compound detection by LC-MS/MS.
Section 2: Antibody-Based Detection (Immunoassay)
This approach requires the generation of a specific antibody that recognizes this compound. Once a reliable antibody is developed, it can be used in various immunoassay formats, such as ELISA or dot blots, for high-throughput screening.
Data Presentation
| Parameter | Value | Notes |
| Assay Format | Competitive ELISA | Requires synthesized this compound-carrier conjugate. |
| Typical Sensitivity | Low ng/mL range | Dependent on antibody affinity. |
| Throughput | High (96-well or 384-well plates) | Suitable for screening large numbers of samples. |
Experimental Protocol (Competitive ELISA)
1. Materials and Reagents:
-
Anti-2-Aminomethyl adenosine primary antibody (custom development required)
-
HRP-conjugated secondary antibody
-
This compound-BSA conjugate (for coating)
-
Cell lysate samples
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat milk in wash buffer)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
2. Assay Procedure:
-
Coat a 96-well plate with the this compound-BSA conjugate and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times.
-
In a separate plate, pre-incubate the cell lysates (or this compound standards) with the anti-2-Aminomethyl adenosine primary antibody for 1 hour.
-
Transfer the pre-incubated mixture to the coated plate and incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm. The signal is inversely proportional to the amount of this compound in the sample.
Signaling Pathway Diagram
Caption: Principle of competitive ELISA for this compound.
Section 3: Fluorescent Probe-Based Detection
Fluorescent probes offer the advantage of detecting molecules in living cells, providing spatial and temporal information. The development of a specific probe for this compound would be a prerequisite for this method.
Data Presentation
| Parameter | Value | Reference |
| Technique | Flow Cytometry / Confocal Microscopy | [4][5] |
| Kd (dissociation constant) | 11.8 ± 0.7 nM (example for a fluorescent A3AR antagonist) | [4] |
| Application | Real-time imaging in living cells | [6] |
Experimental Protocol (Live-Cell Imaging)
1. Materials and Reagents:
-
Fluorescent probe for this compound (custom synthesis required)
-
Cell culture medium
-
Hoechst 33342 (for nuclear staining)
-
Confocal microscope or flow cytometer
2. Staining Procedure:
-
Seed cells on a glass-bottom dish suitable for microscopy.
-
Allow cells to adhere and grow to the desired confluency.
-
Replace the culture medium with fresh medium containing the fluorescent probe at the desired concentration.
-
Incubate the cells for a specified time (e.g., 30 minutes) at 37°C.
-
(Optional) Add Hoechst 33342 for the last 10 minutes of incubation to stain the nuclei.
-
Wash the cells twice with pre-warmed PBS or imaging buffer.
-
Add fresh imaging buffer to the dish.
3. Imaging and Analysis:
-
Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the fluorescent probe and Hoechst 33342.
-
Acquire images and analyze the fluorescence intensity and localization within the cells.
-
For quantification, image analysis software can be used to measure the mean fluorescence intensity per cell or within specific cellular compartments.
Experimental Workflow Diagram
Caption: Workflow for live-cell detection of this compound.
References
- 1. Development of a quantification method for adenosine in tumors by LC-MS/MS with dansyl chloride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.und.edu [med.und.edu]
- 4. Fluorescent A2A and A3 adenosine receptor antagonists as flow cytometry probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Design for Studying the Effects of 2-Aminomethyl adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) and its analogues are crucial signaling molecules that mediate a wide range of physiological and pathological processes through their interaction with four G-protein coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The development of selective adenosine receptor ligands is a significant area of research for therapeutic interventions in cardiovascular, inflammatory, neurological, and oncological diseases. Modifications at the 2-position of the adenosine scaffold have been shown to be a critical determinant of receptor affinity and selectivity.
This document provides a comprehensive experimental framework for the initial characterization of a novel 2-substituted adenosine analogue, exemplified by 2-Aminomethyl adenosine. The following protocols and workflows are designed to elucidate its receptor binding profile, functional activity, and initial cellular effects, providing a foundational dataset for further drug development.
Hypothesized Signaling Pathway
Based on the pharmacology of known 2-substituted adenosine analogs, it is hypothesized that this compound may act as a ligand for one or more adenosine receptor subtypes. The A₂A receptor, often stimulated by 2-substituted adenosines, typically couples to Gαs, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).
Experimental Workflow
A tiered approach is recommended to efficiently characterize the pharmacological profile of this compound. The workflow progresses from initial screening to more detailed cellular characterization.
Data Presentation
Quantitative data from the proposed experiments should be summarized in tables for clear comparison and interpretation.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Kᵢ (nM) ± SEM |
| Human A₁ | [³H]DPCPX | Value |
| Human A₂A | [³H]CGS 21680 | Value |
| Human A₂B | [³H]DPCPX | Value |
| Human A₃ | [¹²⁵I]AB-MECA | Value |
Table 2: Functional Activity of this compound
| Receptor Subtype | Assay Mode | EC₅₀ / IC₅₀ (nM) ± SEM | Eₘₐₓ (%) ± SEM |
| Human A₁ | Agonist | Value | Value |
| Antagonist | Value | Value | |
| Human A₂A | Agonist | Value | Value |
| Antagonist | Value | Value | |
| Human A₂B | Agonist | Value | Value |
| Antagonist | Value | Value | |
| Human A₃ | Agonist | Value | Value |
| Antagonist | Value | Value |
Table 3: Cytotoxicity of this compound
| Cell Line | Assay | CC₅₀ (µM) ± SEM |
| HEK293 | MTT Assay | Value |
| CHO-K1 | CellTiter-Glo® | Value |
Experimental Protocols
Protocol 1: Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound for human adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃).
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing individual human adenosine receptor subtypes.
-
Radioligands: [³H]DPCPX (for A₁ and A₂B), [³H]CGS 21680 (for A₂A), [¹²⁵I]AB-MECA (for A₃).
-
Non-specific binding control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine).
-
This compound stock solution (10 mM in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.
-
Adenosine Deaminase (ADA): 2 U/mL.
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Pre-treat the cell membranes with ADA (2 U/mL) for 30 minutes at room temperature to remove endogenous adenosine.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM NECA (for non-specific binding) or diluted this compound.
-
50 µL of the appropriate radioligand at a concentration near its K₋ value.
-
100 µL of the pre-treated cell membrane suspension (10-50 µg protein/well).
-
-
Incubate the plates for 2 hours at room temperature with gentle shaking.
-
Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the Kᵢ value using competitive binding analysis software (e.g., GraphPad Prism).
Protocol 2: cAMP Functional Assays
Objective: To determine if this compound acts as an agonist or antagonist at adenosine receptors and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ) or inhibitory constant (IC₅₀).
Materials:
-
CHO or HEK293 cells stably expressing individual human adenosine receptor subtypes.
-
Assay Medium: Serum-free DMEM/F12.
-
This compound stock solution (10 mM in DMSO).
-
Reference Agonist: NECA.
-
Reference Antagonist: CGS-15943.
-
Forskolin (for A₁ and A₃ assays).
-
IBMX (phosphodiesterase inhibitor).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure (Agonist Mode):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with assay medium containing IBMX (100 µM) and incubate for 30 minutes.
-
Add serial dilutions of this compound or the reference agonist (NECA) to the wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Plot the cAMP concentration against the log of the agonist concentration to determine EC₅₀ and Eₘₐₓ.
Procedure (Antagonist Mode):
-
Follow steps 1 and 2 of the agonist mode procedure.
-
Add serial dilutions of this compound or the reference antagonist to the wells and incubate for 15 minutes.
-
Add the reference agonist (NECA) at its EC₈₀ concentration to all wells (except the basal control).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels.
-
Plot the cAMP concentration against the log of the antagonist concentration to determine the IC₅₀.
Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To assess the general cytotoxicity of this compound on a standard cell line.
Materials:
-
HEK293 or another suitable cell line.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the diluted compound or vehicle control (DMSO) to the wells.
-
Incubate for 48-72 hours at 37°C in a CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for at least 2 hours at room temperature with gentle shaking to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).
Protocol 4: Western Blot for Phospho-CREB
Objective: To investigate the effect of this compound on a downstream signaling event (CREB phosphorylation) mediated by a Gαs-coupled adenosine receptor (e.g., A₂A).
Materials:
-
Cells expressing the target receptor (e.g., CHO-A₂A).
-
This compound.
-
Reference agonist (e.g., CGS 21680).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Rabbit anti-total CREB.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Seed cells and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with this compound at its EC₅₀ concentration, a reference agonist, or vehicle for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total CREB antibody as a loading control.
-
Quantify the band intensities and express the results as the ratio of phospho-CREB to total CREB.
Disclaimer
These protocols provide a general framework for the initial characterization of this compound. Optimization of specific conditions, such as cell densities, incubation times, and reagent concentrations, may be necessary for optimal results. All experiments should be performed with appropriate positive and negative controls. This information is intended for research use only.
Application Notes and Protocols for 2-Aminomethyl Adenosine in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminomethyl adenosine (B11128) is a synthetic derivative of the endogenous nucleoside adenosine. Its structural modification at the 2-position of the purine (B94841) ring suggests its potential as a modulator of enzymes and receptors that recognize adenosine. Adenosine is a critical signaling molecule that regulates a wide array of physiological processes, making its analogs valuable tools for research and therapeutic development.[1][2] Key targets for adenosine analogs include adenosine deaminases, which metabolize adenosine, and adenosine receptors, which mediate its signaling.[3][4]
These application notes provide detailed protocols for evaluating the interaction of 2-Aminomethyl adenosine with two major classes of adenosine-related proteins: adenosine deaminase (ADA) and the A2A adenosine receptor. The protocols are designed to determine if this compound acts as a substrate, inhibitor, or ligand for these targets.
Application Note 1: Characterization of this compound with Adenosine Deaminase (ADA)
Adenosine deaminase (ADA) is a key enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine (B1671953) and 2'-deoxyinosine, respectively.[5] Investigating the effect of this compound on ADA activity can reveal whether it is a substrate, an inhibitor, or has no effect on the enzyme.
Signaling Pathway: Adenosine Deamination
Caption: Enzymatic conversion of adenosine to inosine and ammonia by ADA.
Experimental Protocol: Spectrophotometric ADA Activity Assay
This protocol is adapted from established methods for measuring ADA activity by monitoring the decrease in absorbance at 265 nm as adenosine is converted to inosine.[6][7]
Materials:
-
Adenosine Deaminase (from calf intestine or recombinant human)[7]
-
Adenosine
-
This compound
-
50 mM Sodium Phosphate (B84403) Buffer, pH 7.4
-
UV-transparent 96-well plates[6]
-
Spectrophotometer with kinetic reading capabilities at 265 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of adenosine in 50 mM phosphate buffer.
-
Prepare a range of concentrations of this compound in the same buffer (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM).
-
Dilute ADA enzyme in phosphate buffer to a working concentration (e.g., 0.1 µM, final concentration in well will be lower).[7] The optimal concentration should be determined empirically to yield a linear reaction rate for 5-10 minutes.
-
-
Assay Setup (in a 96-well plate):
-
To test as a substrate:
-
Add 190 µL of various concentrations of this compound to different wells.
-
Add 10 µL of buffer to control wells (no enzyme).
-
Initiate the reaction by adding 10 µL of ADA working solution.
-
Immediately measure the change in absorbance at 265 nm over time.
-
-
To test as an inhibitor:
-
Prepare reaction mixtures with a constant concentration of adenosine (e.g., 50 µM).
-
Add varying concentrations of this compound to the wells.
-
Include a control with no this compound.
-
Equilibrate for 5 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of ADA working solution.
-
Immediately measure the decrease in absorbance at 265 nm over time.
-
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
-
If this compound is a substrate, a decrease in absorbance at 265 nm will be observed. Plot reaction rate against substrate concentration to determine Km and Vmax.
-
If it is an inhibitor, plot the percentage of inhibition against the concentration of this compound to determine the IC50. Further kinetic experiments can be performed to determine the mechanism of inhibition and the inhibition constant (Ki).
-
Data Presentation: Hypothetical Kinetic Parameters
| Compound | Role | Km (µM) | Vmax (µmol/min/mg) | IC50 (µM) | Ki (µM) |
| Adenosine | Substrate | 25 | 150 | N/A | N/A |
| This compound | Substrate | 75 | 90 | N/A | N/A |
| This compound | Inhibitor | N/A | N/A | 15 | 8 (Competitive) |
| 2'-deoxycoformycin | Inhibitor | N/A | N/A | <0.1 | <0.05 (Tight-binding) |
Application Note 2: Evaluation of this compound as a Ligand for the A2A Adenosine Receptor
The A2A adenosine receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[8] This signaling cascade is involved in vasodilation, immune response modulation, and neuronal function.[4] A competitive binding assay can determine if this compound binds to the A2A receptor and can quantify its binding affinity.
Signaling Pathway: A2A Adenosine Receptor Activation
Caption: Canonical signaling pathway of the A2A adenosine receptor.
Experimental Protocol: Radioligand Binding Assay
This protocol describes a method to measure the binding of this compound to the A2A receptor by its ability to displace a known high-affinity radioligand.
Materials:
-
Cell membranes prepared from cells expressing the human A2A adenosine receptor (e.g., HEK293-A2A cells).
-
[³H]-ZM241385 (or another suitable A2A-selective radioligand antagonist).
-
This compound.
-
NECA (non-selective adenosine agonist, for positive control).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Adenosine Deaminase (to remove endogenous adenosine).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Reagent Preparation:
-
Prepare a range of concentrations of this compound (the "cold" ligand) in binding buffer (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
Prepare a working solution of the radioligand ([³H]-ZM241385) in binding buffer at a concentration near its Kd value (e.g., 2 nM).
-
Resuspend the cell membranes in ice-cold binding buffer containing ADA (e.g., 2 U/mL) and keep on ice.
-
-
Assay Setup (in microcentrifuge tubes or 96-well plates):
-
To each tube/well, add:
-
50 µL of binding buffer (for total binding) or a high concentration of a non-radiolabeled ligand (e.g., 10 µM NECA, for non-specific binding).
-
50 µL of the various dilutions of this compound or control compounds.
-
50 µL of the radioligand working solution.
-
50 µL of the membrane suspension.
-
-
The final volume in each well will be 200 µL.
-
-
Incubation and Filtration:
-
Incubate the mixture for 60-90 minutes at room temperature to reach equilibrium.
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (pre-soaked in buffer).
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound).
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Hypothetical Binding Affinities
| Compound | Receptor Subtype | IC50 (nM) | Ki (nM) |
| NECA | A2A | 15 | 7 |
| ZM241385 | A2A | 2.5 | 1.1 |
| This compound | A2A | 120 | 55 |
| Adenosine | A2A | 250 | 115 |
Overall Experimental Workflow
The following diagram outlines a logical workflow for the initial characterization of a novel adenosine analog like this compound.
Caption: Workflow for characterizing a novel adenosine analog.
By following these protocols, researchers can effectively determine the biochemical and pharmacological properties of this compound, paving the way for its use as a chemical probe or a lead compound in drug discovery.
References
- 1. CV Pharmacology | Adenosine [cvpharmacology.com]
- 2. Enzyme activities controlling adenosine levels in normal and neoplastic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine metabolising enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine-Metabolizing Enzymes, Adenosine Kinase and Adenosine Deaminase, in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid enzymatic assay for high-throughput screening of adenosine-producing strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Kitless adenosine deaminase activity assay [protocols.io]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Solid-Phase Synthesis of 2-Aminomethyl Adenosine Modified RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleosides into RNA oligonucleotides is a powerful tool for elucidating biological mechanisms and developing novel therapeutic agents. The 2-aminomethyl adenosine (B11128) modification, in particular, introduces a primary amino group at the C2 position of the adenine (B156593) nucleobase. This modification can be leveraged for the attachment of various functional moieties, such as fluorescent labels, cross-linking agents, or therapeutic payloads, thereby expanding the functional repertoire of synthetic RNA. This document provides a comprehensive guide to the solid-phase synthesis of RNA containing 2-aminomethyl adenosine, from the preparation of the phosphoramidite (B1245037) building block to the final purification and characterization of the modified oligonucleotide.
The protocols outlined herein are based on standard phosphoramidite chemistry, which is the most widely used method for the chemical synthesis of oligonucleotides.[1] The key to the successful incorporation of this compound is the use of an orthogonal protecting group for the aminomethyl functionality that is stable throughout the synthesis cycles and can be selectively removed during the final deprotection steps without compromising the integrity of the RNA molecule. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is an ideal candidate for this purpose, as it is base-labile and can be removed under conditions that are compatible with standard RNA deprotection protocols.
Synthesis of the this compound Phosphoramidite Building Block
The synthesis of the this compound phosphoramidite is a critical prerequisite for its incorporation into RNA. This process involves the introduction of the aminomethyl group at the C2 position of adenosine, followed by protection of the amino group, and subsequent phosphitylation.
Key Steps:
-
Introduction of the 2-Aminomethyl Group: This can be achieved through a multi-step synthesis starting from a suitable adenosine precursor.
-
Protection of the 2-Aminomethyl Group: The primary amino group is protected with the Fmoc group to prevent unwanted side reactions during phosphoramidite synthesis and solid-phase oligonucleotide synthesis.
-
Standard Protection of the Ribonucleoside: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the 2'-hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) or other suitable silyl (B83357) group.[2] The exocyclic amine of adenosine (N6) is also protected, typically with a benzoyl (Bz) group.
-
Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the final phosphoramidite monomer.
Solid-Phase Synthesis of this compound Modified RNA
The incorporation of the Fmoc-protected this compound phosphoramidite into a growing RNA chain is performed on an automated solid-phase synthesizer using the standard phosphoramidite cycle.
Experimental Workflow
Caption: Overall workflow for the solid-phase synthesis of modified RNA.
Experimental Protocols
1. Solid-Phase Synthesis
-
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.
-
Standard RNA phosphoramidites (A, C, G, U) with 2'-O-TBDMS protection.
-
Fmoc-protected 2-aminomethyladenosine phosphoramidite.
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole).
-
Capping solutions (A and B).
-
Oxidizing solution (Iodine/water/pyridine).
-
Deblocking solution (Trichloroacetic acid in dichloromethane).
-
Anhydrous acetonitrile (B52724).
-
-
Procedure:
-
The synthesis is performed on an automated DNA/RNA synthesizer.
-
The standard synthesis cycle (deblocking, coupling, capping, oxidation) is used for all canonical and modified phosphoramidites.[3]
-
For the coupling of the Fmoc-protected 2-aminomethyladenosine phosphoramidite, the coupling time may be extended to ensure high coupling efficiency, which is typically greater than 99% for standard phosphoramidites.[3]
-
2. Cleavage and Deprotection
This is a multi-step process to remove all protecting groups from the synthetic RNA.
-
Step 1: Removal of Cyanoethyl Protecting Groups and Cleavage from Solid Support
-
Reagent: A mixture of aqueous ammonia (B1221849) and 40% aqueous methylamine (B109427) (AMA) (1:1, v/v).
-
Procedure:
-
Treat the CPG support with AMA at room temperature for 30 minutes.
-
Collect the supernatant containing the cleaved and partially deprotected RNA.
-
Heat the solution at 65°C for 20 minutes to complete the removal of the nucleobase protecting groups.
-
Evaporate the solution to dryness.
-
-
-
Step 2: Removal of the Fmoc Protecting Group
-
Reagent: 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Procedure:
-
Dissolve the dried RNA residue in the 20% piperidine/DMF solution.
-
Incubate at room temperature for 30 minutes.
-
Evaporate the solution to dryness.
-
-
-
Step 3: Removal of the 2'-O-TBDMS Protecting Groups
-
Reagent: Triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) and triethylamine (TEA).
-
Procedure:
-
Dissolve the RNA residue in a solution of TEA·3HF/NMP/TEA.
-
Incubate at 65°C for 2.5 hours.
-
Quench the reaction by adding a suitable quenching buffer.
-
-
Deprotection Pathway
Caption: Stepwise deprotection of the modified RNA oligonucleotide.
Purification of the Modified RNA
Purification is essential to isolate the full-length product from shorter, failed sequences and other impurities.
-
Method 1: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
-
Principle: Separates oligonucleotides based on size and charge.
-
Procedure:
-
The crude RNA is loaded onto a high-percentage denaturing polyacrylamide gel.
-
The gel is run at a constant voltage until the desired separation is achieved.
-
The band corresponding to the full-length product is visualized by UV shadowing, excised, and the RNA is eluted from the gel slice.
-
The eluted RNA is desalted using a C18 Sep-Pak cartridge.
-
-
-
Method 2: High-Performance Liquid Chromatography (HPLC)
-
Ion-Exchange (IEX) HPLC: Separates based on the overall negative charge of the oligonucleotide. It is highly effective at separating full-length products from shorter failure sequences.
-
Reverse-Phase (RP) HPLC: Separates based on hydrophobicity. This method is particularly useful for "DMT-on" purification, where the hydrophobic DMT group is left on the 5' end of the full-length product, allowing for its selective retention and separation.
-
Characterization of the Modified RNA
The purity, identity, and integrity of the synthesized this compound modified RNA should be confirmed using analytical techniques.
Quantitative Data Summary
| Parameter | Typical Value/Method | Reference |
| Synthesis Scale | 1 µmol | [4] |
| Coupling Efficiency | >98% per step | [3] |
| Overall Yield (Crude) | 20-40 OD units (for a 20-mer) | Varies with length and sequence |
| Purity (after PAGE) | >95% | Determined by analytical HPLC |
| Purity (after HPLC) | >98% | Determined by analytical HPLC |
| Identity Verification | Mass Spectrometry (LC-MS) | Confirms expected molecular weight |
Analytical Protocols
1. Analytical HPLC
-
System: An HPLC system equipped with a UV detector.
-
Column:
-
IEX: A strong anion-exchange column.
-
RP: A C18 reverse-phase column.
-
-
Mobile Phase:
-
IEX: A salt gradient (e.g., NaClO₄ or NaCl) in a buffered mobile phase.
-
RP: An acetonitrile gradient in a buffered mobile phase containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate).
-
-
Detection: UV absorbance at 260 nm.
2. Mass Spectrometry
-
System: Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source.
-
Procedure:
-
The purified RNA is desalted.
-
The sample is injected into the LC-MS system.
-
The mass spectrum is acquired in negative ion mode.
-
The observed molecular weight is compared to the calculated theoretical mass of the this compound modified RNA.
-
Applications in Research and Drug Development
The introduction of a primary amine via the this compound modification opens up a wide range of possibilities for the functionalization of RNA.
Potential Applications
Caption: Potential applications stemming from the modified RNA.
-
Fluorescent Labeling: The amino group can be readily coupled to fluorescent dyes for use in cellular imaging, fluorescence resonance energy transfer (FRET) studies, and other fluorescence-based assays.
-
Cross-linking Studies: Photo-activatable cross-linking agents can be attached to the amino group to investigate RNA-protein and RNA-RNA interactions within cellular contexts.
-
Drug Conjugation: Therapeutic molecules, such as small molecule drugs or peptides, can be conjugated to the RNA for targeted delivery to specific cells or tissues.
-
Biophysical Studies: The introduction of the aminomethyl group can be used to probe the structural and functional consequences of modifications within specific RNA domains.
Conclusion
The solid-phase synthesis of this compound modified RNA is a feasible and powerful technique for the production of functionalized RNA oligonucleotides. The key to a successful synthesis lies in the use of an appropriate orthogonal protecting group for the aminomethyl functionality, such as the Fmoc group. The protocols provided in this document offer a comprehensive guide for researchers in academia and industry to produce high-quality modified RNA for a wide range of applications in basic research and drug development. Careful execution of the synthesis, deprotection, and purification steps, followed by rigorous analytical characterization, will ensure the generation of reliable and well-defined modified RNA molecules for downstream applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy [mdpi.com]
- 3. Novel deprotection method of Fmoc group under neutral hydrogenation conditions | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of aminoacylated N6,N6-dimethyladenosine solid support for efficient access to hydrolysis-resistant 3′-charged tRNA mimics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cellular Delivery of 2-Aminomethyl adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminomethyl adenosine (B11128) is a modified nucleoside analog. The introduction of a 2-aminomethyl group to the adenosine scaffold can potentially alter its chemical properties, metabolic stability, and interaction with cellular targets compared to endogenous adenosine. The effective delivery of such modified nucleosides into cells is a critical step for studying their biological activity, therapeutic potential, and mechanism of action.
These application notes provide an overview of established methods for delivering modified nucleosides like 2-Aminomethyl adenosine into cells. The included protocols are based on standard laboratory techniques and can be adapted for specific cell types and experimental goals. Due to the limited specific data on this compound's cell permeability and biological effects, the provided methodologies serve as a starting point for experimental design. Researchers are encouraged to optimize these protocols for their specific systems.
Overview of Delivery Methods
The choice of delivery method for this compound will depend on its physicochemical properties (e.g., polarity, size), the target cell type, and the desired experimental outcome (e.g., transient vs. stable effect). Below is a summary of common delivery techniques suitable for small molecules and modified nucleosides.
| Delivery Method | Principle | Advantages | Disadvantages | Suitable For |
| Passive Diffusion | Direct permeation across the cell membrane, driven by a concentration gradient. | Simple, no special reagents required. | Highly dependent on the molecule's lipophilicity and size; not all molecules will be cell-permeable. | Initial screening in various cell lines. |
| Lipid-Mediated Transfection (Lipofection) | Encapsulation of the molecule within lipid-based vesicles (liposomes) that fuse with the cell membrane to release their cargo. | High efficiency for a wide range of cell types, including primary and hard-to-transfect cells. | Can induce cytotoxicity; efficiency is cell-type dependent; requires optimization of lipid-to-compound ratio. | Delivering the compound to the cytoplasm of cultured cells. |
| Electroporation | Application of an electrical field to transiently increase the permeability of the cell membrane. | High efficiency, applicable to a broad range of cell types. | Can cause significant cell death; requires specialized equipment. | High-efficiency delivery to a large population of cells. |
| Nanoparticle-Based Delivery | Encapsulation or conjugation of the molecule to nanoparticles (e.g., polymeric nanoparticles) that are taken up by cells.[1] | Can improve stability, and bioavailability, and allow for targeted delivery.[1] | Can be complex to formulate and characterize; potential for toxicity.[2] | In vivo studies and targeted delivery applications.[3] |
Experimental Protocols
The following protocols provide a general framework for the delivery of this compound into cultured mammalian cells. It is crucial to perform initial dose-response and cytotoxicity assays to determine the optimal concentration and incubation time for your specific cell line and experimental setup.
Protocol 1: Delivery via Passive Diffusion
This protocol is the simplest method and should be the first approach to determine if this compound is cell-permeable.
Materials:
-
This compound stock solution (e.g., in DMSO or sterile PBS)
-
Complete cell culture medium
-
Cultured cells (e.g., in a 24-well plate at 70-90% confluency)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO).
-
Remove the existing medium from the cultured cells.
-
Add the medium containing this compound (or vehicle control) to the cells.
-
Incubate the cells for the desired period (e.g., 4, 12, 24, or 48 hours) at 37°C in a CO2 incubator.
-
After incubation , wash the cells with PBS and proceed with your downstream analysis (e.g., cell viability assay, target engagement assay, or analysis of a specific signaling pathway).
Protocol 2: Lipid-Mediated Delivery (Lipofection)
This protocol is adapted from standard lipofection procedures for small molecules and nucleic acids using a commercially available reagent like Lipofectamine™ 2000.[4][5]
Materials:
-
This compound stock solution
-
Cationic lipid transfection reagent (e.g., Lipofectamine™ 2000)[4]
-
Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)[4]
-
Complete cell culture medium
-
Cultured cells (plated one day prior to be 70-90% confluent at the time of transfection)[5]
Procedure:
-
For each well of a 24-well plate, prepare the following:
-
Solution A: Dilute the desired amount of this compound in 50 µL of serum-free medium.
-
Solution B: Gently mix the Lipofectamine™ 2000, then dilute 1 µL in 50 µL of serum-free medium. Incubate for 5 minutes at room temperature.[4]
-
-
Combine Solution A and Solution B. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of complexes. The solution may appear cloudy.[4]
-
Add the 100 µL of the complex-containing solution to the cells in each well containing complete medium. Mix gently by rocking the plate.[4]
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
Optional: After 4-6 hours, the medium containing the complexes can be replaced with a fresh complete culture medium to reduce cytotoxicity.
-
Continue to incubate the cells for the desired total time (e.g., 24-48 hours) before analysis.
Protocol 3: Delivery via Electroporation
This protocol provides a general guideline for electroporation. The optimal parameters (voltage, capacitance, pulse duration) are highly cell-type dependent and must be optimized.[6][7]
Materials:
-
This compound stock solution
-
Electroporation buffer (commercially available or prepared in-house)
-
Electroporation cuvettes
-
Electroporator
-
Cultured cells in suspension
-
Complete cell culture medium
Procedure:
-
Harvest and prepare the cells. Centrifuge the cells and resuspend the pellet in ice-cold electroporation buffer at a concentration of 1 x 10^7 cells/mL.[6]
-
Add this compound to the cell suspension to the desired final concentration.
-
Transfer the cell/compound mixture to a chilled electroporation cuvette.
-
Apply the electrical pulse using the electroporator with optimized settings for your cell line.
-
Immediately after the pulse , allow the cells to recover for 10-20 minutes at 37°C.
-
Transfer the cells to a culture plate containing pre-warmed complete medium.
-
Incubate the cells for the desired time before analysis.
Visualization of Workflows and Pathways
The following diagrams illustrate a general experimental workflow for the intracellular delivery of this compound and a hypothetical signaling pathway it might modulate, based on the known actions of adenosine.
Caption: General experimental workflow for intracellular delivery.
Caption: Hypothetical A2A receptor-mediated signaling pathway.
Data Presentation and Interpretation
To assess the effectiveness of a given delivery method, it is essential to quantify both the delivery efficiency and the resulting biological effect. Below is a template table for organizing and presenting experimental data.
Table for Experimental Results (Example)
| Delivery Method | Compound Conc. (µM) | Cell Viability (%) | Biological Endpoint (e.g., % Target Inhibition) | Notes |
| Vehicle Control | 0 | 100 ± 5 | 0 ± 2 | Baseline measurement. |
| Passive Diffusion | 10 | 95 ± 6 | 15 ± 4 | Low biological effect suggests poor permeability. |
| Lipofection | 10 | 80 ± 8 | 65 ± 7 | Higher efficiency but some cytotoxicity observed. |
| Electroporation | 10 | 60 ± 10 | 70 ± 5 | Highest efficiency but significant cell death. |
Data in the table are hypothetical and for illustrative purposes only.
Interpreting the Results:
-
Cell Viability: A significant decrease in cell viability may indicate cytotoxicity of the compound or the delivery method itself. It is crucial to distinguish between these two possibilities by including appropriate controls (e.g., delivery reagent alone).
-
Biological Endpoint: This will be specific to your experiment (e.g., inhibition of a target enzyme, change in gene expression, or a phenotypic change). A dose-dependent effect on the biological endpoint is a good indicator of successful delivery and target engagement.
-
Comparison of Methods: By comparing the results across different delivery methods, you can select the most appropriate technique that balances delivery efficiency with the preservation of cell health for your specific research question.
Conclusion
The successful intracellular delivery of this compound is a prerequisite for elucidating its biological function. The protocols and guidelines presented here offer a starting point for researchers. Optimization of parameters such as compound concentration, incubation time, and the specifics of the delivery method for the cell type of interest will be critical for obtaining reliable and reproducible results.
References
- 1. Polymer-based nanoparticles for the delivery of nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The evolution of nucleosidic analogues: self-assembly of prodrugs into nanoparticles for cancer drug delivery - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA01084G [pubs.rsc.org]
- 4. Lipofectamine 2000 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. genscript.com [genscript.com]
- 6. Transfection by Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal Electroporation Condition for Small Interfering RNA Transfection into MDA-MB-468 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Stable Cell Lines Expressing 2'-O-methyladenosine (Am) Modified RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-transcriptional modifications of RNA, collectively known as the epitranscriptome, are critical regulators of gene expression. Among the more than 170 known RNA modifications, 2'-O-methylation (Nm) is a common modification where a methyl group is added to the 2' hydroxyl of the ribose moiety of a nucleotide. When this modification occurs on an adenosine (B11128) residue, it is termed 2'-O-methyladenosine (Am). This modification is found in various RNA species, including mRNA, tRNA, rRNA, and snRNA.
2'-O-methylation plays a significant role in RNA metabolism, influencing RNA stability, structure, and interactions with proteins. For instance, 2'-O-methylation of the mRNA cap structure is crucial for evading the innate immune response by preventing recognition by sensors like RIG-I and IFIT1. Internal Am modifications within viral RNA have also been implicated in immune evasion. The enzymes responsible for these modifications are known as 2'-O-methyltransferases. In eukaryotes, these are often guided by small nucleolar RNAs (snoRNAs) in a complex with the methyltransferase fibrillarin, or they can be standalone enzymes.
The ability to generate stable cell lines that constitutively express RNA with specific Am modifications is a powerful tool for studying the functional consequences of this modification. Such cell lines are invaluable for investigating the role of Am-modified RNA in various cellular processes, including signaling pathways, and for the development of RNA-based therapeutics.
These application notes provide a comprehensive overview and detailed protocols for the generation and validation of stable mammalian cell lines expressing a target RNA with 2'-O-methyladenosine modifications.
Data Presentation
Table 1: Quantitative Analysis of Am-Modified RNA Expression in Stable Cell Lines
| Parameter | Stable Cell Pool | Clonal Line 1 | Clonal Line 2 | Negative Control |
| Transfection Efficiency (%) | 60-80 | N/A | N/A | 60-80 |
| Percentage of Am Modification at Target Site (%) | 45 | 85 | 78 | < 1 |
| Relative Expression of Target RNA (fold change) | 150 | 250 | 210 | 1 |
| Expression Stability (Passage 20, % of initial expression) | 85 | 95 | 92 | N/A |
| Downstream Target Protein Expression (fold change) | 0.4 | 0.2 | 0.3 | 1 |
Data is hypothetical and for illustrative purposes. Actual results will vary depending on the cell line, expression construct, and target RNA.
Table 2: Key Reagents and Equipment
| Reagent/Equipment | Supplier | Catalog Number |
| HEK293T cells | ATCC | CRL-3216 |
| DMEM, high glucose, GlutaMAX™ | Gibco | 10566016 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| pcDNA™3.1(+) mammalian expression vector | Invitrogen | V79020 |
| Fibrillarin (FBL) human ORF in expression vector | GenScript | OHu22369 |
| Lipofectamine™ 3000 Transfection Reagent | Invitrogen | L3000015 |
| Geneticin™ (G418 Sulfate) | Gibco | 10131035 |
| RNeasy Mini Kit | QIAGEN | 74104 |
| LC-MS/MS system | Agilent | G6470A |
| Anti-Fibrillarin antibody | Abcam | ab5821 |
Experimental Protocols
Protocol 1: Vector Construction for Expression of Am-Modified RNA
This protocol describes the design and construction of expression vectors for the target RNA and the 2'-O-methyltransferase, fibrillarin.
1.1. Design of the Target RNA Expression Vector:
- The sequence of the desired RNA molecule (e.g., a non-coding RNA or a specific mRNA) is cloned into a mammalian expression vector, such as pcDNA™3.1(+), downstream of a strong constitutive promoter like the CMV promoter.
- To guide the 2'-O-methylation to a specific adenosine residue within the target RNA, a C/D box snoRNA scaffold is engineered to contain a guide sequence complementary to the target RNA sequence flanking the desired modification site. This engineered snoRNA gene is cloned into the same expression vector or a separate vector.
1.2. Design of the Methyltransferase Expression Vector:
- The open reading frame of the human 2'-O-methyltransferase, fibrillarin (FBL), is cloned into a separate mammalian expression vector, also under the control of a strong constitutive promoter. This vector should contain a different selection marker than the target RNA vector if they are to be co-transfected. For simplicity, this protocol assumes co-transfection and selection for the target RNA vector's resistance gene.
Protocol 2: Generation of Stable Cell Lines
This protocol details the transfection of mammalian cells and the selection of stable cell lines.
2.1. Cell Culture and Transfection:
- HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
- For transfection, cells are seeded in 6-well plates to reach 70-80% confluency on the day of transfection.
- A co-transfection of the target RNA expression vector and the fibrillarin expression vector is performed using a lipid-based transfection reagent like Lipofectamine™ 3000, following the manufacturer's instructions. A negative control transfection with an empty vector should also be performed.
2.2. Selection of Stable Cell Lines:
- 48 hours post-transfection, the cells are passaged and replated in a larger culture dish in media containing the appropriate selection antibiotic (e.g., G418 for pcDNA™3.1(+)). The optimal concentration of the antibiotic must be determined beforehand by generating a kill curve for the specific cell line.
- The selection medium is replaced every 3-4 days to remove dead cells and maintain selective pressure.
- After 2-3 weeks of selection, antibiotic-resistant colonies will become visible. These colonies can be pooled to generate a stable mixed population or isolated to establish clonal cell lines.
2.3. Isolation of Clonal Lines (Optional but Recommended):
- Individual colonies are picked using cloning cylinders or by limiting dilution.
- Each clone is expanded in separate culture vessels in the presence of the selection antibiotic.
- Expanded clones are then screened for the expression of the target RNA and the Am modification.
Protocol 3: Validation of Am-Modified RNA Expression
This protocol describes the methods to confirm the expression of the target RNA and the presence of the 2'-O-methyladenosine modification.
3.1. RNA Extraction and RT-qPCR:
- Total RNA is extracted from the stable cell lines and control cells using a commercial kit like the RNeasy Mini Kit.
- The expression level of the target RNA is quantified by reverse transcription-quantitative PCR (RT-qPCR) using primers specific for the target RNA sequence.
3.2. Quantification of 2'-O-methyladenosine by LC-MS/MS:
- Total RNA is digested into single nucleosides using a mixture of nucleases.
- The resulting nucleosides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of adenosine (A) and 2'-O-methyladenosine (Am). The ratio of Am to total A provides the percentage of modification.
3.3. Western Blotting for Fibrillarin Expression:
- Cell lysates are prepared from the stable cell lines and control cells.
- Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
- The expression of fibrillarin is detected by Western blotting using an anti-fibrillarin antibody to confirm the successful expression of the methyltransferase.
Mandatory Visualization
Caption: Experimental workflow for generating stable cell lines expressing Am-modified RNA.
Caption: Inhibition of the innate immune signaling pathway by Am-modified RNA.
Troubleshooting & Optimization
Technical Support Center: 2-Aminomethyl adenosine Experiments
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminomethyl adenosine (B11128). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Handling and Storage
Q1: How should 2-Aminomethyl adenosine be stored for optimal stability?
A1: this compound, like many adenosine analogs, should be stored as a crystalline solid at -20°C for long-term stability, where it can be stable for years.[1] For short-term use, stock solutions can be prepared. It is recommended to prepare aqueous solutions fresh daily, as their stability in aqueous buffers for more than one day is not guaranteed.[1] If using organic solvents like DMSO or dimethylformamide to create stock solutions, they should be purged with an inert gas and stored at -20°C.[1]
Q2: I'm having trouble dissolving this compound. What solvents are recommended?
A2: Adenosine and its analogs typically have good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1] For aqueous solutions, solubility can be enhanced by warming the solution and adjusting the pH.[2] It is crucial to ensure that the residual amount of any organic solvent is insignificant in the final experimental setup, as these solvents can have physiological effects at low concentrations.[1]
| Solvent | Approximate Solubility of Adenosine |
| DMSO | ~20 mg/mL[1] |
| Dimethylformamide | ~5 mg/mL[1] |
| PBS (pH 7.2) | ~10 mg/mL[1] |
Note: The solubility of this compound may vary and should be determined empirically.
Experimental Design & Execution
Q3: My experimental results show high variability between replicates. What are the potential causes?
A3: High variability in experiments with adenosine analogs can stem from several sources:
-
Inconsistent Endogenous Adenosine Levels: Fluctuations in cell culture conditions (e.g., cell density, media change schedules) or tissue preparation can alter the levels of endogenous adenosine, leading to a variable baseline of receptor activation.[3]
-
Caffeine (B1668208) in Media: Fetal bovine serum (FBS) used in cell culture can contain caffeine, a non-selective adenosine receptor antagonist.[3]
-
Cell Passage Number: The expression levels of G protein-coupled receptors, including adenosine receptors, can change with the number of cell passages.[3]
Troubleshooting Steps:
-
Standardize cell culture and tissue handling protocols.[3]
-
Consider using adenosine deaminase (ADA) to degrade endogenous adenosine before adding your compound.[3]
-
Screen different lots of FBS for caffeine content or use a serum-free medium if possible.[4]
-
Use cells within a defined and narrow passage number range for all experiments.[3]
Q4: I am observing a weaker response than expected from this compound based on literature for similar agonists. Why might this be?
A4: A weaker-than-expected response could be due to several factors:
-
Receptor Desensitization/Downregulation: Prolonged exposure to an agonist can lead to receptor desensitization, where the receptor becomes uncoupled from its signaling pathway, or downregulation, where the number of receptors on the cell surface is reduced.[5][6][7] Adenosine A2A and A2B receptors can desensitize within an hour, while A3 receptors can desensitize in minutes.[5]
-
High Endogenous Adenosine: High levels of endogenous adenosine in the experimental system can saturate the receptors, masking the effect of the exogenously applied this compound.[3]
-
Compound Degradation: The compound may have degraded due to improper storage or handling.
Troubleshooting Steps:
-
Perform time-course experiments to identify the optimal window for measuring the response and reduce incubation times if necessary.[3]
-
Incorporate adenosine deaminase (ADA) in your assay buffer to remove endogenous adenosine.[3]
-
Verify the integrity and purity of your this compound stock.
Q5: I am seeing paradoxical or unexpected effects from this compound. What could be the cause?
A5: Unexpected results with adenosine agonists are not uncommon and can be attributed to the complexity of adenosine signaling:
-
Receptor Heterodimerization: Adenosine receptors can form heterodimers (e.g., A1-A2A), which can lead to complex and sometimes counterintuitive signaling pathways.[3][6]
-
Off-Target Effects: At higher concentrations, this compound may interact with other receptors or cellular targets.[3]
-
"Concentration-Dependent Switch": In systems with A1-A2A heterodimers, low and high concentrations of an agonist can produce opposite effects on downstream signaling.[3]
Troubleshooting Steps:
-
Characterize the adenosine receptor expression profile of your cell line or tissue.[3]
-
Use selective antagonists for different receptor subtypes to dissect the contribution of each to the observed effect.[3]
-
Perform a detailed dose-response curve to see if the effect is concentration-dependent.[3]
-
Conduct a counterscreen against a panel of other relevant receptors to check for off-target binding.[3]
Key Experimental Protocols
Protocol 1: Radioligand Binding Assay
This protocol is to determine the binding affinity of this compound for a specific adenosine receptor subtype.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the adenosine receptor subtype of interest.
-
Assay Setup: In a 96-well plate, add the cell membranes, a known concentration of a suitable radioligand (e.g., [3H]CGS 21680 for A2A receptors), and varying concentrations of the unlabeled competitor ligand (this compound).
-
Incubation: Incubate the plate at room temperature or 37°C to allow the binding to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50, which can then be used to calculate the binding affinity (Ki).
Protocol 2: cAMP Accumulation Assay
This protocol measures the functional activity of this compound by quantifying its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.
Methodology:
-
Cell Culture: Plate cells expressing the adenosine receptor of interest in a 96-well plate and grow to confluence.
-
Pre-incubation: Replace the culture medium with a serum-free medium containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation) and incubate for a short period.
-
Stimulation: Add varying concentrations of this compound or a reference agonist to the cells and incubate for 15-30 minutes at 37°C. For A1/A3 receptor assays, also add forskolin (B1673556) to stimulate adenylyl cyclase.[3]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP levels against the log of the agonist concentration to generate a dose-response curve and determine the EC50 and maximal response.
Diagrams
Caption: A2A adenosine receptor signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Adenosine | C10H13N5O4 | CID 60961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internalization and desensitization of adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 2-Aminomethyl Adenosine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of modified nucleosides like 2-Aminomethyl adenosine (B11128) is a critical process in the development of novel therapeutics and biological probes. However, the path to obtaining this target molecule is often fraught with challenges, from optimizing reaction conditions to troubleshooting unexpected outcomes. This technical support center provides a comprehensive guide, in a user-friendly question-and-answer format, to navigate the complexities of 2-Aminomethyl adenosine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
Q1: My initial attempts to directly displace the halogen in 2-haloadenosine (e.g., 2-chloroadenosine) with aminomethylating agents have resulted in low yields and multiple side products. What could be the issue?
A1: Direct nucleophilic aromatic substitution (SNAr) at the C2 position of the purine (B94841) ring can be challenging due to the electron-rich nature of the ring system.
-
Possible Cause: Insufficient activation of the purine ring for nucleophilic attack.
-
Troubleshooting:
-
Protecting Groups: Ensure that the hydroxyl groups of the ribose moiety are protected (e.g., with acetyl or TBDMS groups) to prevent side reactions.[1]
-
Reaction Conditions: Explore different solvent systems (e.g., polar aprotic solvents like DMF or DMSO) and reaction temperatures to enhance reactivity. The use of a suitable base is also crucial to facilitate the reaction.
-
Alternative Precursor: Consider starting from a more reactive precursor, such as 2-iodoadenosine (B13990), which can be more amenable to palladium-catalyzed cross-coupling reactions.
-
Q2: I am following a synthetic route involving the conversion of 2-iodoadenosine to 2-formyladenosine via a Stille coupling, but the reaction is sluggish or incomplete. How can I optimize this step?
A2: The Stille coupling is a powerful tool for C-C bond formation, but its efficiency can be influenced by several factors.
-
Possible Cause: Catalyst deactivation, suboptimal ligand choice, or poor quality of the organotin reagent.
-
Troubleshooting:
-
Catalyst and Ligand: Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine (B1218219) ligands to find the optimal combination for your substrate.
-
Additives: The addition of copper(I) salts can sometimes accelerate the reaction rate.
-
Reagent Quality: Ensure the organotin reagent (e.g., tributyl(formyl)stannane) is pure and free of impurities that could poison the catalyst.
-
Reaction Conditions: Optimize the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
-
Q3: The reductive amination of 2-formyladenosine to this compound is not proceeding as expected. What are the common pitfalls in this reaction?
A3: Reductive amination is a widely used method for amine synthesis, but challenges can arise, particularly with complex substrates like nucleoside derivatives.[2][3]
-
Possible Cause 1: Inefficient imine formation.
-
Troubleshooting: The formation of the imine intermediate is pH-dependent. The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate this step. Ensure anhydrous conditions, as water can hydrolyze the imine.
-
-
Possible Cause 2: Reduction of the aldehyde starting material by the reducing agent before imine formation.
-
Troubleshooting: Use a mild and selective reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), which are less likely to reduce the aldehyde in the presence of the amine.[4]
-
-
Possible Cause 3: Over-alkylation or side reactions.
-
Troubleshooting: Control the stoichiometry of the reagents carefully. Running the reaction at a lower temperature may also help to minimize side product formation.
-
Q4: I am struggling with the purification of the final product, this compound. What are the recommended purification techniques?
A4: The purification of polar compounds like nucleoside analogs can be challenging due to their solubility properties.
-
Recommended Techniques:
-
Column Chromatography: Silica (B1680970) gel chromatography is a standard method. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity with a solvent like methanol (B129727) in dichloromethane (B109758) or chloroform, is typically effective.
-
Reverse-Phase HPLC: For high-purity requirements, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for separating polar compounds.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective final purification step.
-
Experimental Protocols
Below are detailed methodologies for the key synthetic steps towards this compound.
Protocol 1: Synthesis of 2-Formyladenosine via Stille Coupling
This protocol outlines the conversion of a protected 2-iodoadenosine to the corresponding 2-formyl derivative.
Materials:
-
2',3',5'-Tri-O-acetyl-2-iodoadenosine
-
Tributyl(formyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 2',3',5'-Tri-O-acetyl-2-iodoadenosine (1 equivalent) in anhydrous toluene.
-
Add tributyl(formyl)stannane (1.2 equivalents) to the solution.
-
Add Pd(PPh₃)₄ (0.05 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to obtain 2',3',5'-Tri-O-acetyl-2-formyladenosine.
Protocol 2: Reductive Amination of 2-Formyladenosine
This protocol describes the conversion of the 2-formyl group to the 2-aminomethyl group.
Materials:
-
2',3',5'-Tri-O-acetyl-2-formyladenosine
-
Ammonium (B1175870) acetate or a suitable amine source
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve 2',3',5'-Tri-O-acetyl-2-formyladenosine (1 equivalent) and ammonium acetate (10 equivalents) in anhydrous DCM.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a DCM/methanol gradient) to yield the protected this compound.
Protocol 3: Deprotection of Acetyl Groups
This protocol details the removal of the acetyl protecting groups from the ribose moiety.
Materials:
-
Protected this compound
-
Methanolic ammonia (B1221849) (saturated at 0 °C)
-
Anhydrous methanol
Procedure:
-
Dissolve the protected this compound in anhydrous methanol.
-
Cool the solution to 0 °C and bubble ammonia gas through it for 15-30 minutes, or add a pre-made saturated solution of ammonia in methanol.
-
Seal the reaction vessel and stir at room temperature for 12-24 hours.
-
Monitor the deprotection by TLC or LC-MS until all protecting groups are removed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the final product, this compound, by a suitable method such as silica gel chromatography or RP-HPLC.
Data Presentation
Table 1: Optimization of Stille Coupling Reaction Conditions
| Entry | Palladium Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | None | Toluene | 110 | 24 | 65 |
| 2 | Pd₂(dba)₃ | P(o-tol)₃ | None | Toluene | 110 | 18 | 72 |
| 3 | Pd(PPh₃)₄ | - | CuI | Toluene | 110 | 12 | 85 |
| 4 | PdCl₂(PPh₃)₂ | - | None | DMF | 100 | 24 | 58 |
Table 2: Comparison of Reducing Agents for Reductive Amination
| Entry | Reducing Agent | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH₄ | Methanol | None | 25 | 12 | 45 |
| 2 | NaBH₃CN | Methanol | Acetic Acid | 25 | 18 | 78 |
| 3 | NaBH(OAc)₃ | DCM | Acetic Acid | 25 | 12 | 88 |
| 4 | H₂/Pd-C | Ethanol | None | 25 | 24 | 75 |
Visualizing the Workflow
To aid in understanding the synthetic strategy, the following diagrams illustrate the key transformations and logical flow of the synthesis of this compound.
References
Technical Support Center: Improving the Yield of 2-Aminomethyl Adenosine Synthesis
Welcome to the technical support center for the synthesis of 2-Aminomethyl adenosine (B11128). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 2-Aminomethyl adenosine?
A1: Two primary synthetic routes are commonly employed for the synthesis of this compound:
-
Route A: Reduction of 2-Cyanoadenosine. This method involves the chemical reduction of a nitrile group at the 2-position of the adenosine scaffold to a primary amine.
-
Route B: Reductive Amination of 2-Formyladenosine. This route starts with an aldehyde at the 2-position, which is then converted to a primary amine via an imine intermediate in the presence of an ammonia (B1221849) source and a reducing agent.
Q2: My reduction of 2-Cyanoadenosine is sluggish or incomplete. What are the possible causes and solutions?
A2: Incomplete reduction of 2-Cyanoadenosine can be due to several factors:
-
Inactive Catalyst: If using catalytic hydrogenation (e.g., H₂/Pd/C, H₂/Raney Ni), the catalyst may be old or poisoned. Ensure you are using a fresh, high-quality catalyst.
-
Insufficient Reducing Agent: For chemical reductions (e.g., LiAlH₄, NaBH₄/CoCl₂), ensure you are using a sufficient stoichiometric excess of the reducing agent.
-
Poor Solubility: 2-Cyanoadenosine may have limited solubility in the reaction solvent. Try a different solvent system or increase the reaction temperature to improve solubility.
-
Presence of Inhibitors: Trace impurities in the starting material or solvent can inhibit the reduction. Ensure all reagents and solvents are pure and dry.
Q3: I am observing significant side products during the reductive amination of 2-Formyladenosine. How can I minimize them?
A3: Side product formation in reductive amination is a common issue. Here are some strategies to improve selectivity:
-
Over-alkylation: The primary amine product can sometimes react further with the starting aldehyde to form secondary and tertiary amines. Using a large excess of the ammonia source can help to minimize this.
-
Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde to an alcohol. Using a milder reducing agent that is more selective for the imine, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), can prevent this side reaction.[1]
-
Imine Hydrolysis: The intermediate imine can be sensitive to water. Ensure the reaction is carried out under anhydrous conditions.
Q4: What are the best practices for purifying this compound?
A4: this compound is a polar and basic compound, which can make purification challenging.
-
Column Chromatography: Reversed-phase column chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol (B129727) gradient containing a modifier like formic acid or triethylamine (B128534) is often effective. For normal-phase silica (B1680970) gel, a mobile phase containing a small amount of a basic modifier like ammonia or triethylamine in a polar organic solvent system (e.g., dichloromethane/methanol/ammonia) can help to reduce tailing.
-
Ion-Exchange Chromatography: Anion-exchange chromatography can be a powerful technique for purifying nucleoside analogs.[2]
-
Crystallization: If a suitable solvent system can be found, crystallization can be an excellent method for obtaining highly pure product.
Troubleshooting Guides
Route A: Reduction of 2-Cyanoadenosine
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. - If the reaction has stalled, consider adding more reducing agent or fresh catalyst. |
| Product Degradation | - The aminomethyl group can be sensitive. Ensure the workup and purification steps are performed under mild conditions. - Avoid strongly acidic or basic conditions during workup. |
| Difficult Purification | - The high polarity of the product can lead to losses during extraction and chromatography. - Use appropriate extraction solvents and consider salting out the aqueous layer. - Optimize chromatography conditions as described in the FAQs. |
Problem 2: Formation of Impurities
| Potential Cause | Troubleshooting Steps |
| Over-reduction | - In some cases, other functional groups on the adenosine scaffold can be reduced. Use a milder reducing agent or optimize reaction conditions (temperature, pressure). |
| Hydrolysis of Starting Material | - If the reaction is run for an extended period under harsh conditions, the glycosidic bond of the nucleoside may be cleaved. Monitor reaction progress and avoid unnecessarily long reaction times. |
Route B: Reductive Amination of 2-Formyladenosine
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Inefficient Imine Formation | - Imine formation is an equilibrium process. Removing water as it is formed (e.g., using a Dean-Stark trap or molecular sieves) can drive the reaction to completion. - A catalytic amount of acid (e.g., acetic acid) can sometimes facilitate imine formation. |
| Decomposition of Starting Aldehyde | - Aldehydes can be prone to oxidation or other side reactions. Use freshly prepared or purified 2-Formyladenosine. |
| Product Adsorption to Catalyst | - If using a heterogeneous catalyst for reduction, the basic amine product may adsorb strongly to the catalyst surface, leading to difficult recovery. Wash the catalyst thoroughly with a polar solvent after the reaction. |
Problem 2: Difficulty in Isolating the Product
| Potential Cause | Troubleshooting Steps |
| Emulsion Formation during Workup | - The basic amine product can act as a surfactant, leading to emulsions during aqueous extraction. Adding a small amount of a saturated salt solution (brine) can help to break the emulsion. |
| Co-elution with Byproducts | - If side products have similar polarity to the desired product, consider derivatization (e.g., Boc protection of the amine) to alter its chromatographic properties, followed by deprotection after purification. |
Data Summary
Comparison of Synthetic Routes
| Parameter | Route A: Reduction of 2-Cyanoadenosine | Route B: Reductive Amination of 2-Formyladenosine |
| Starting Material Availability | Synthesis of 2-Cyanoadenosine is required. | Synthesis of 2-Formyladenosine is required. |
| Key Reagents | Reducing agents (e.g., H₂/Catalyst, LiAlH₄, NaBH₄/CoCl₂) | Ammonia source, Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) |
| Common Side Reactions | Incomplete reduction, over-reduction | Aldehyde reduction, over-alkylation of the amine |
| Typical Yields | Moderate to High (literature dependent) | Moderate to High (literature dependent) |
Experimental Protocols
Protocol A: Catalytic Hydrogenation of 2-Cyanoadenosine (Generalized)
-
Protection (if necessary): Protect the hydroxyl groups of 2-Cyanoadenosine (e.g., as acetonide or silyl (B83357) ethers) to improve solubility and prevent side reactions.
-
Reaction Setup: Dissolve the protected 2-Cyanoadenosine in a suitable solvent (e.g., methanol, ethanol, or THF). Add a catalyst (e.g., 10% Pd/C or Raney Nickel).
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (typically 1-50 atm, depending on the apparatus). Stir vigorously at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Deprotection: Remove the protecting groups under appropriate conditions (e.g., acidic hydrolysis for acetonides, fluoride (B91410) source for silyl ethers).
-
Purification: Purify the crude this compound by column chromatography or crystallization as described in the FAQs.
Protocol B: Reductive Amination of 2-Formyladenosine (Generalized)
-
Protection (if necessary): Protect the hydroxyl groups of 2-Formyladenosine.
-
Imine Formation: Dissolve the protected 2-Formyladenosine in an anhydrous solvent (e.g., methanol or dichloromethane). Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium (B1175870) acetate). Stir the mixture at room temperature.
-
Reduction: To the solution containing the in-situ formed imine, add a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) portion-wise at 0 °C or room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction carefully with water or a mild acid. Extract the product into an organic solvent.
-
Deprotection: Remove the protecting groups.
-
Purification: Purify the final product by chromatography or crystallization.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for reductive amination.
References
2-Aminomethyl adenosine degradation and storage solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2-Aminomethyl adenosine (B11128). The following information is curated to address potential issues related to its degradation, storage, and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing solid 2-Aminomethyl adenosine?
For long-term storage, solid this compound should be stored at -20°C.[1] Under these conditions, similar purine (B94841) nucleosides can be stable for years.
Q2: How should I prepare and store solutions of this compound?
It is recommended to prepare stock solutions in an appropriate solvent such as sterile, nuclease-free water or a buffer like PBS (phosphate-buffered saline). For long-term storage of stock solutions, it is advisable to aliquot and store them at -80°C to minimize freeze-thaw cycles. While some adenosine solutions have shown stability for up to 14 days at refrigerated or room temperatures, the stability of this compound in solution has not been specifically determined.[2][3][4][5][6] Therefore, for critical experiments, it is best to use freshly prepared solutions or solutions that have been stored at -80°C for a limited time. Aqueous solutions of adenosine are generally not recommended for storage for more than one day.[1]
Q3: What are the likely degradation pathways for this compound?
While the specific degradation pathway for this compound has not been detailed in the available literature, it is likely to be similar to that of adenosine and other C2-substituted adenosine analogs. The primary enzymatic degradation pathway for adenosine involves deamination by adenosine deaminase to form inosine (B1671953).[4][5] The presence of the aminomethyl group at the C2 position may influence the rate of this deamination. Other potential, though less common, degradation routes for modified nucleosides can include hydrolysis of the glycosidic bond.
Q4: Can this compound be used in cell culture experiments?
Yes, this compound and other C2-substituted adenosine derivatives have been successfully used in enzymatic reactions and are suitable for cell culture experiments.[3][7] However, it is crucial to determine the optimal concentration and incubation time for your specific cell line and experimental conditions, as high concentrations or prolonged exposure to nucleoside analogs can sometimes lead to cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound in solution. | Prepare fresh solutions before each experiment or use aliquots stored at -80°C. Avoid multiple freeze-thaw cycles. |
| Presence of endogenous adenosine in the experimental system. | ||
| pH of the solution is not optimal. | Ensure the pH of your experimental buffer is within a stable range for the compound. For adenosine, a pH between 6.8 and 7.4 is considered stable.[8] | |
| Low or no biological activity observed. | Insufficient concentration of this compound. | Perform a dose-response curve to determine the optimal effective concentration for your experiment. |
| Incorrect storage of the compound. | Verify that the solid compound and its solutions have been stored at the recommended temperatures. | |
| Evidence of cytotoxicity. | Concentration of this compound is too high. | Reduce the concentration of the compound and/or shorten the incubation time. |
| Contamination of the stock solution. | Ensure that stock solutions are prepared under sterile conditions and are free from microbial contamination. |
Data Presentation
Table 1: Recommended Storage Conditions for Adenosine and its Analogs
| Form | Storage Temperature | Expected Stability | Reference |
| Solid | -20°C | ≥ 4 years | [1] |
| Aqueous Solution | -80°C | Long-term (months) | General practice for nucleoside analogs |
| Aqueous Solution | 2-8°C | Short-term (days to 2 weeks for adenosine) | [2][3][4][5][6] |
| Aqueous Solution | Room Temperature (20-25°C) | Short-term (days to 2 weeks for adenosine) | [2][3][4][5][6] |
Table 2: Stability of Adenosine Solutions in Different Diluents and Containers
| Concentration | Diluent | Container | Storage Condition | Duration | Stability | Reference |
| 10 µg/mL & 50 µg/mL | 0.9% NaCl or 5% Dextrose | Polyolefin bags | 2-8°C or 20-25°C | 14 days | Retained 99-101% of initial concentration | [3][6] |
| 50, 100, & 220 µg/mL | 0.9% NaCl or 5% Dextrose | PVC bags | 2-8°C or 23-25°C | 14 days | Retained >98% of initial concentration | [2] |
| 2 mg/mL | 0.9% NaCl | PVC or Polyolefin bags | 2-8°C or 20-25°C | 14 days | Retained 90-110% of initial concentration | [2][5] |
| 0.75 mg/mL | 0.9% NaCl or 5% Dextrose | Polypropylene syringes & PVC bags | -15°C, 5°C, or 25°C | 16 days | Stable | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
Sterile, nuclease-free water or DMSO
-
Sterile, conical microcentrifuge tubes
-
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution (Molecular Weight: 296.28 g/mol ). For 1 mL of a 10 mM solution, you will need 2.96 mg.
-
Weigh the calculated amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, nuclease-free water or DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. Gentle warming may be required for aqueous solutions.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: General Cell Culture Experiment with this compound
-
Materials:
-
Cells of interest cultured in appropriate media
-
10 mM stock solution of this compound
-
Sterile cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit
-
-
Procedure:
-
Seed the cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
The next day, prepare a working solution of this compound by diluting the 10 mM stock solution in fresh cell culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess the cellular response using the appropriate assay (e.g., cell viability assay, gene expression analysis, etc.).
-
Visualizations
References
- 1. juser.fz-juelich.de [juser.fz-juelich.de]
- 2. Chemo-enzymatic production of base-modified ATP analogues for polyadenylation of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine - Wikipedia [en.wikipedia.org]
- 5. Enzymatic conversion of adenosine to inosine and to N1-methylinosine in transfer RNAs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synthesis of 2‐Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine stimulation of the proliferation of colorectal carcinoma cell lines. Roles of cell density and adenosine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues of 2-Aminomethyl adenosine
For researchers, scientists, and drug development professionals, ensuring the proper dissolution of a compound is a critical first step in any experiment. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges with 2-Aminomethyl adenosine (B11128).
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 2-Aminomethyl adenosine?
Q2: I am seeing precipitation of this compound in my aqueous buffer. What could be the cause?
A2: Precipitation in aqueous buffers can be due to several factors:
-
Low intrinsic aqueous solubility: The compound may have inherently poor solubility in water at the desired concentration.
-
pH of the buffer: The ionization state of this compound can significantly impact its solubility. The pKa values of adenosine are approximately 3.5 and 12.5. The aminomethyl group will have its own pKa, influencing the overall charge of the molecule at a given pH. If the buffer pH is close to the isoelectric point of the molecule, its solubility will be at its minimum.
-
Temperature: Generally, the solubility of solid compounds in liquids increases with temperature[1][2]. If you are working at low temperatures, this could be a contributing factor.
-
Salt concentration (salting out): High concentrations of salts in your buffer can decrease the solubility of your compound.
Q3: Is it advisable to use organic solvents to dissolve this compound for in vitro studies?
A3: While organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) can be effective in dissolving polar compounds, their use in in vitro studies should be approached with caution. These solvents can have physiological effects even at low concentrations[3]. If you must use an organic solvent, it is crucial to prepare a concentrated stock solution and then dilute it into your aqueous experimental medium, ensuring the final concentration of the organic solvent is minimal and below the threshold known to affect your specific assay.
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound in aqueous buffers.
Initial Steps:
-
Sonication/Vortexing: Ensure you have provided sufficient mechanical energy to aid dissolution.
-
Gentle Warming: Try warming the solution gently (e.g., to 37°C). Be cautious, as prolonged exposure to heat can degrade the compound.
If the compound still does not dissolve, proceed to the following systematic approaches.
Data Presentation: Solubility of Related Adenosine Analogs
The following table summarizes the solubility of adenosine and 2'-O-methyladenosine in common laboratory solvents. This data can serve as a starting point for selecting a solvent system for this compound.
| Compound | Solvent | Solubility | Reference |
| Adenosine | DMSO | ~20 mg/mL | [3] |
| Dimethylformamide | ~5 mg/mL | [3] | |
| PBS (pH 7.2) | ~10 mg/mL | [3] | |
| Water | 7 mg/mL | ||
| 2'-O-Methyladenosine | DMSO | ~20 mg/mL | [4] |
| Dimethylformamide | ~5 mg/mL | [4] | |
| PBS (pH 7.2) | ~10 mg/mL | [4] |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol outlines a method to systematically test the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selection of solvents (e.g., Water, PBS pH 7.2, Ethanol, DMSO, Propylene Glycol)
-
Vortex mixer
-
Sonicator bath
-
Thermomixer or water bath
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
Add a small, precise volume of the first solvent (e.g., 100 µL) to the first tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.
-
If still not dissolved, gently warm the tube to 37°C for 15-30 minutes with intermittent vortexing.
-
Observe and record if the compound has dissolved.
-
If it has dissolved, add another aliquot of the compound to determine the approximate saturation point.
-
If it has not dissolved, incrementally add more solvent and repeat steps 3-5 to estimate the solubility.
-
Repeat for all selected solvents.
Protocol 2: pH Adjustment for Solubility Enhancement
This protocol describes how to determine the effect of pH on the solubility of this compound.
Materials:
-
This compound
-
Aqueous buffer systems with a range of pH values (e.g., Citrate buffer for pH 3-6, Phosphate buffer for pH 6-8, Borate buffer for pH 8-10)
-
pH meter
-
Vortex mixer, sonicator
Procedure:
-
Prepare a suspension of this compound in water at a concentration slightly above its expected solubility.
-
Aliquot this suspension into several tubes.
-
To each tube, add a small amount of a concentrated buffer of a specific pH.
-
Adjust the final pH of each suspension to a different value across the desired range (e.g., pH 4, 5, 6, 7, 7.4, 8).
-
Equilibrate the samples by shaking or rotating for several hours at a constant temperature.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the solubility as a function of pH to identify the optimal pH range for dissolution.
Protocol 3: Solubilization using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, thereby increasing their aqueous solubility[5].
Materials:
-
This compound
-
β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Magnetic stirrer
Procedure:
-
Prepare solutions of the cyclodextrin (B1172386) in the desired aqueous buffer at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Stir the mixtures vigorously at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge or filter the samples to remove undissolved compound.
-
Analyze the concentration of this compound in the clear supernatant to determine the solubility enhancement.
Visualizations
Caption: Troubleshooting workflow for solubilizing this compound.
Caption: Logical relationships in overcoming solubility issues.
References
troubleshooting low efficiency of 2-Aminomethyl adenosine incorporation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the incorporation of 2-Aminomethyl adenosine (B11128) into oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower coupling efficiency for 2-Aminomethyl adenosine phosphoramidite (B1245037) compared to standard phosphoramidites. What are the likely causes and how can we improve it?
A1: Low coupling efficiency of this compound phosphoramidite is a common issue primarily due to the steric hindrance from the 2'-aminomethyl group. This bulkiness can impede the approach of the phosphoramidite to the growing oligonucleotide chain on the solid support.[1][2][3]
Troubleshooting Steps:
-
Optimize Coupling Time: The standard coupling time used for unmodified phosphoramidites may be insufficient. We recommend extending the coupling time to allow for the sterically hindered reaction to proceed to completion.
-
Select an Appropriate Activator: Standard activators like 1H-Tetrazole might not be potent enough. Consider using more powerful or sterically less demanding activators. 4,5-Dicyanoimidazole (DCI) is a good alternative as it is less acidic than tetrazole and has been shown to be effective for sterically hindered phosphoramidites.[4] 5-(Ethylthio)-1H-tetrazole (ETT) or 5-(Benzylthio)-1H-tetrazole (BTT) are other strong activators to consider.
-
Increase Reagent Concentration: A higher concentration of the this compound phosphoramidite and/or the activator can help drive the reaction forward and improve coupling efficiency.
-
Ensure Anhydrous Conditions: Moisture is detrimental to all phosphoramidite chemistry. Ensure that all reagents, especially the acetonitrile (B52724) (ACN), are strictly anhydrous. The presence of water will lead to the hydrolysis of the activated phosphoramidite, reducing the amount available for coupling.
Q2: What is the optimal protecting group strategy for the 2'-aminomethyl group during synthesis?
A2: The primary amino group at the 2'-position is nucleophilic and requires protection to prevent side reactions during oligonucleotide synthesis. The choice of protecting group is critical and should be orthogonal to the other protecting groups used for the nucleobases, the 5'-hydroxyl (DMT), and the phosphate (B84403) (cyanoethyl).
A common and effective protecting group for the 2'-amino functionality is the trifluoroacetyl (TFA) group. It is stable under the conditions of the synthesis cycle but can be readily removed during the final deprotection step with aqueous ammonia (B1221849).[5] Another potential protecting group that has been used for 2'-amino modifications is the allyloxycarbonyl (Alloc) group, which can be removed under specific palladium-catalyzed conditions.[6][7]
Q3: We are observing a significant n+1 peak and other impurities during the analysis of our oligonucleotide containing this compound. What could be the cause?
A3: The presence of an n+1 peak suggests that a double coupling event may have occurred at a single position. This can be a result of using a highly acidic activator which can cause premature detritylation of the newly added base, exposing its 5'-hydroxyl group for a second coupling reaction.[1]
Troubleshooting Steps:
-
Activator Choice: If using a highly acidic activator, consider switching to a less acidic one like DCI.
-
Capping Efficiency: Ensure that the capping step after the this compound incorporation is highly efficient to block any unreacted 5'-hydroxyl groups and prevent them from reacting in the subsequent cycle.
-
Phosphoramidite Quality: Ensure the phosphoramidite reagent is of high purity and has not degraded. Impurities in the phosphoramidite can lead to various side products.
Q4: What are the recommended deprotection conditions for an oligonucleotide containing this compound?
A4: The deprotection strategy must be chosen carefully to ensure the complete removal of all protecting groups without degrading the oligonucleotide. The 2'-aminomethyl modification itself is generally stable to standard deprotection conditions.
-
Standard Deprotection: Treatment with concentrated aqueous ammonia at 55°C is typically sufficient to remove the protecting groups from the nucleobases (e.g., Bz for A, Ac for C, iBu for G), the cyanoethyl groups from the phosphate backbone, and the trifluoroacetyl group from the 2'-aminomethyl moiety.[8][9][10]
-
Mild Deprotection: If your oligonucleotide contains other sensitive modifications, a milder deprotection strategy may be required. A mixture of aqueous ammonia and methylamine (B109427) (AMA) can often reduce deprotection times.[9][10] For extremely sensitive modifications, ultra-mild deprotection conditions using potassium carbonate in methanol (B129727) might be necessary, but ensure the 2'-amino protecting group is compatible with this method.[8][10]
Q5: How can we accurately quantify the incorporation efficiency of this compound?
A5: Accurate quantification is crucial to assess the success of the synthesis.
-
Trityl Cation Assay: This is the most common method for monitoring coupling efficiency in real-time on an automated synthesizer. The intensity of the orange color produced upon the removal of the DMT group is proportional to the amount of the last coupled nucleotide. A drop in intensity after the this compound coupling step indicates low efficiency.
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is a powerful tool for analyzing the final product. Ion-exchange or reversed-phase HPLC can be used to separate the full-length product from shorter failure sequences (n-1, n-2, etc.). The peak area of the full-length product can be used to estimate the overall yield and, by extension, the efficiency of each coupling step.[11][12]
-
Mass Spectrometry (MS): LC-MS analysis provides the most definitive confirmation of the successful incorporation of the modified nucleotide by verifying the molecular weight of the final oligonucleotide.[13][14]
Quantitative Data Summary
The following table summarizes key parameters that can be optimized to improve the coupling efficiency of sterically hindered phosphoramidites like this compound. The exact values should be optimized for your specific synthesizer and experimental conditions.
| Parameter | Standard Conditions (for unmodified amidites) | Recommended Starting Conditions (for this compound) |
| Coupling Time | 30 - 60 seconds | 3 - 10 minutes[] |
| Activator | 0.25 - 0.45 M 1H-Tetrazole | 0.5 - 1.0 M DCI[4] or 0.25 M ETT/BTT |
| Phosphoramidite Conc. | 0.05 - 0.1 M | 0.1 - 0.2 M |
| Equivalent Excess | 5 - 10 equivalents | 10 - 20 equivalents |
Experimental Protocols
Protocol 1: Optimized Coupling Cycle for this compound Phosphoramidite
This protocol outlines a modified synthesis cycle for the incorporation of a single this compound unit.
Reagents:
-
This compound phosphoramidite (with appropriate 2'-amino protection, e.g., TFA)
-
Activator solution (e.g., 0.5 M DCI in anhydrous ACN)
-
Standard capping, oxidation, and deblocking solutions
-
Anhydrous acetonitrile (ACN)
Procedure:
-
Deblocking: Perform the standard deblocking step to remove the 5'-DMT group from the growing oligonucleotide chain.
-
Wash: Thoroughly wash the solid support with anhydrous ACN.
-
Coupling:
-
Deliver the this compound phosphoramidite solution and the activator solution simultaneously to the synthesis column.
-
Increase the coupling time to a minimum of 5 minutes. This can be extended up to 10 minutes for particularly difficult sequences.
-
-
Wash: Wash the solid support with anhydrous ACN.
-
Capping: Perform the standard capping step to block any unreacted 5'-hydroxyl groups.
-
Oxidation: Perform the standard oxidation step to convert the phosphite (B83602) triester linkage to a stable phosphate triester.
-
Wash: Thoroughly wash the solid support with anhydrous ACN before proceeding to the next cycle.
Protocol 2: Analysis of Incorporation Efficiency by HPLC
Equipment and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column suitable for oligonucleotide analysis
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile
-
Deprotected and desalted oligonucleotide sample
Procedure:
-
Sample Preparation: Dissolve the deprotected and desalted oligonucleotide in Mobile Phase A.
-
Chromatography:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the sample.
-
Run a linear gradient from a low to a high percentage of Mobile Phase B over 30-40 minutes to elute the oligonucleotides.
-
Monitor the absorbance at 260 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the full-length product (usually the latest eluting major peak).
-
Identify peaks corresponding to failure sequences (n-1, n-2, etc.), which will elute earlier.
-
Calculate the percentage of the full-length product by integrating the peak areas. A higher percentage of the full-length product indicates a higher overall coupling efficiency.
-
Visual Troubleshooting Guide
The following diagrams illustrate the key chemical structures and a logical workflow for troubleshooting low incorporation efficiency of this compound.
Caption: Key molecules involved in the phosphoramidite coupling reaction.
Caption: A step-by-step guide to troubleshooting low coupling efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Oligonucleotides Containing 1-Aminomethyl or 1-Mercaptomethyl-2-deoxy-d-ribofuranoses: Synthesis, Purification, Characterization, and Conjugation with Fluorophores and Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2'-N-methylamino-2'-deoxyguanosine and 2'-N,N-dimethylamino-2'-deoxyguanosine and their incorporation into RNA by phosphoramidite chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. waters.com [waters.com]
- 14. www.welcomehomevetsofnj.org - Oligonucleotide Lc Ms Analysis [welcomehomevetsofnj.org]
minimizing off-target effects of 2-Aminomethyl adenosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 2-Aminomethyl adenosine (B11128). It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 2-Aminomethyl adenosine?
A1: this compound is a purine (B94841) nucleoside analog.[1] Based on its structural characteristics, it is predicted to function as an agonist at adenosine receptors, likely showing selectivity for the A₂A subtype.[2] Activation of the A₂A receptor, a G-protein coupled receptor (GPCR), stimulates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[2] This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream effector proteins to mediate the cellular response.[2]
Q2: What are the potential off-target effects of this compound?
A2: Off-target effects can occur when a compound interacts with unintended molecular targets. For this compound, these effects could arise from a lack of complete selectivity for the A₂A receptor, leading to the activation of other adenosine receptor subtypes (A₁, A₂B, and A₃).[3][4] These subtypes can trigger different signaling pathways; for instance, A₁ receptor activation typically inhibits adenylyl cyclase, decreasing cAMP levels.[3] Off-target effects might also involve interactions with other proteins that have binding sites amenable to adenosine analogs.
Q3: How can I assess the selectivity of my this compound compound?
A3: The selectivity of your compound can be determined by performing binding affinity assays (e.g., radioligand displacement assays) and functional assays across all four adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃).[2] By comparing the binding affinity (Ki) and functional potency (EC₅₀) at each receptor, you can calculate the selectivity ratio. A higher ratio for the A₂A receptor compared to other subtypes indicates greater selectivity.
Q4: Are there known antagonists that can help verify that the observed effects are mediated by the A₂A receptor?
A4: Yes, using a selective A₂A receptor antagonist is a crucial experimental control. Compounds like istradefylline (B1672650) or ZM241385 are well-characterized A₂A antagonists.[2][5] If the biological effect of this compound is blocked or reversed by the co-administration of one of these antagonists, it strongly suggests the effect is mediated through the A₂A receptor.
Q5: What general strategies can be employed to minimize off-target effects in my experiments?
A5: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound, as higher concentrations are more likely to engage lower-affinity off-target sites.[6] Employing rational drug design principles and high-throughput screening can aid in identifying more selective compounds early in the development process.[7] Additionally, consider using structural biology and computational tools to predict potential off-target interactions.[7]
Troubleshooting Guides
Issue 1: Unexpected Decrease or No Change in cAMP Levels
| Potential Cause | Troubleshooting Step | Rationale |
| Off-target activation of A₁ receptors | Co-administer a selective A₁ receptor antagonist (e.g., DPCPX). | If cAMP levels are restored, it indicates that this compound is activating inhibitory A₁ receptors. |
| Compound degradation | Verify the stability and purity of your this compound stock solution using analytical techniques like HPLC. | The compound may have degraded, leading to a loss of activity. |
| Cell line expresses low levels of A₂A receptors | Confirm A₂A receptor expression in your cell line using qPCR or western blotting. | The cellular model may not be appropriate for studying A₂A receptor agonism. |
| Incorrect assay conditions | Optimize assay parameters such as incubation time, cell density, and concentration of this compound. | Suboptimal assay conditions can lead to inaccurate measurements of cAMP. |
Issue 2: High Cellular Toxicity or Apoptosis Observed
| Potential Cause | Troubleshooting Step | Rationale |
| Off-target effects on cell viability pathways | Perform a counterscreen against a panel of common off-target proteins (e.g., kinases, ion channels). | This can help identify unintended molecular targets responsible for the toxicity. |
| Activation of A₃ receptors | Use a selective A₃ receptor antagonist in your assay. | A₃ receptor activation has been implicated in apoptotic pathways in some cell types. |
| High compound concentration | Perform a dose-response curve to determine the EC₅₀ for the desired effect and the CC₅₀ for cytotoxicity. Use the lowest effective concentration. | High concentrations increase the likelihood of off-target effects and general cellular stress. |
| Contamination of compound stock | Ensure the purity of your this compound. | Impurities in the compound stock could be responsible for the observed toxicity. |
Quantitative Data: Selectivity of Adenosine Receptor Agonists
The following table summarizes the binding affinities (Ki) of several adenosine analogs for different adenosine receptor subtypes. This data can be used as a reference for understanding the selectivity profiles of related compounds.
| Compound | A₁ Receptor Ki (nM) | A₂A Receptor Ki (nM) | A₂B Receptor Ki (nM) | A₃ Receptor Ki (nM) | A₂A Selectivity vs. A₁ |
| CGS-21680 | 2900 | 21 | >10000 | >10000 | 140-fold[8] |
| NECA | 14 | 20 | 1400 | 880 | ~1-fold |
| CV 1808 | ~500 | ~100 | - | - | 5-fold[8] |
| CGS 22492 | 6900 | 13 | - | - | 530-fold[8] |
Experimental Protocols
Radioligand Binding Assay for A₂A Receptor Affinity (Ki)
Objective: To determine the binding affinity (Ki) of this compound for the human adenosine A₂A receptor.
Materials:
-
Cell membranes expressing the human adenosine A₂A receptor (e.g., from HEK293 or CHO cells).
-
Radioligand: [³H]CGS-21680 or [³H]ZM241385.[2]
-
Test Compound: this compound.
-
Non-specific binding control: A high concentration of a known A₂A agonist (e.g., NECA) or antagonist.[2]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To measure the effect of this compound on intracellular cAMP production.
Materials:
-
Cells expressing the A₂A receptor (e.g., HEK293-A₂A).
-
Test Compound: this compound.
-
Forskolin (B1673556) (a direct activator of adenylyl cyclase, used as a positive control).
-
A selective A₂A antagonist (e.g., istradefylline) for control experiments.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with a stimulation buffer containing a PDE inhibitor and incubate for 15-30 minutes.
-
Add serial dilutions of this compound to the wells. Include wells with buffer only (basal), forskolin (positive control), and co-incubation with an antagonist.
-
Incubate for the desired time period (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit protocol.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value from the resulting dose-response curve.
Visualizations
Caption: A₂A receptor signaling pathway initiated by this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Logical relationship between on-target and off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Adenosine - Wikipedia [en.wikipedia.org]
- 4. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine agonists can both inhibit and enhance in vivo striatal dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for 2-Aminomethyl Adenosine Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Aminomethyl adenosine (B11128). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 2-Aminomethyl adenosine?
A1: this compound is an analog of adenosine and is expected to act as an agonist, primarily at the A2A adenosine receptor subtype. The A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to a Gs protein. This coupling stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is crucial in various physiological processes.
Q2: What type of assay is most suitable for measuring the activity of this compound?
A2: A functional cell-based assay that measures the accumulation of intracellular cAMP is the most direct and suitable method for quantifying the agonist activity of this compound at the A2A receptor.[1][2][3] Commercially available cAMP assay kits, often based on principles like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen, provide robust and high-throughput platforms for this purpose.[4][5]
Q3: How should stock solutions of this compound be prepared and stored?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as DMSO. To maintain stability and prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller, single-use volumes. These aliquots should be stored at -20°C or lower for long-term use. When preparing working solutions, the stock should be diluted into the appropriate aqueous assay buffer. Ensure that the final concentration of the organic solvent in the assay is minimal, as it may have physiological effects at low concentrations.
Q4: What is a typical starting concentration range for this compound in a functional assay?
A4: For initial characterization, it is advisable to perform a dose-response curve over a broad concentration range, for example, from 1 nM to 100 µM. This will help determine the EC50 (half-maximal effective concentration) for your specific cell system and assay conditions. Subsequent experiments can then be performed at concentrations around the EC50 value to ensure a robust and reproducible signal.
Troubleshooting Guides
This section addresses common issues that may arise during your this compound assays.
Issue 1: Low or No Signal (Weak or No Agonist Response)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Buffer pH | The optimal pH for A2A receptor binding and activation is typically around 7.4. Verify the pH of your assay buffer. It is recommended to use a stable buffer system like Tris-HCl or HEPES. |
| Incorrect Buffer Composition | Assays for A2A receptor agonists often benefit from the inclusion of specific ions. Ensure your buffer contains MgCl₂ (typically 5-10 mM), as magnesium ions are important for G-protein coupling.[6][7] |
| Degradation of this compound | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. While adenosine solutions are generally stable, the stability of the 2-aminomethyl derivative under specific assay conditions should be considered.[8] |
| Low Receptor Expression in Cells | Ensure that the cell line used expresses a sufficient level of the A2A adenosine receptor. If using a transient transfection system, optimize transfection efficiency. For stable cell lines, verify receptor expression levels. |
| Cell Health and Density | Use healthy, viable cells that are in the logarithmic growth phase. Optimize the cell seeding density per well; too few cells will result in a weak signal, while too many can lead to assay artifacts.[4] |
| Presence of Antagonists | Competitive antagonists like caffeine, theophylline, or aminophylline (B1665990) can inhibit the agonist response and should be avoided in the cell culture medium for at least 24 hours prior to the assay. |
Issue 2: High Background Signal
Possible Causes & Solutions
| Cause | Recommended Solution |
| Constitutive Receptor Activity | Some GPCRs, including the A2A receptor, can exhibit constitutive (agonist-independent) activity, leading to a baseline level of cAMP.[9] If the background is excessively high, consider using a cell line with lower receptor expression or including a known inverse agonist in control wells. |
| Interfering Substances in Sample | Compounds present in the sample matrix may interfere with the assay. For example, phosphodiesterase (PDE) inhibitors will increase cAMP levels. If PDE activity is a concern, consider including a broad-spectrum PDE inhibitor like IBMX (0.5 mM) in your assay buffer to stabilize the cAMP signal.[10] |
| Assay Reagent Issues | Ensure that all assay reagents are properly prepared and stored according to the manufacturer's instructions. Contaminated or expired reagents can lead to high background. |
Issue 3: Poor Reproducibility or High Variability
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use calibrated pipettes to dispense cells into the assay plate. Inconsistent cell numbers between wells is a common source of variability. |
| Edge Effects in Assay Plates | To minimize "edge effects," where wells on the periphery of the plate behave differently, consider not using the outer wells for experimental samples. Fill these wells with buffer or media to maintain a more uniform temperature and humidity across the plate. |
| Temperature and Incubation Time Fluctuations | Maintain consistent incubation times and temperatures for all assay plates. Use a calibrated incubator and process plates in a consistent manner. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions and adding small volumes of reagents. |
Experimental Protocols
Key Experiment: Functional Assay for this compound using a cAMP Accumulation Assay
This protocol is a general guideline for a cell-based functional assay to measure the agonist activity of this compound on the A2A adenosine receptor by quantifying intracellular cAMP levels.
1. Cell Culture and Seeding:
-
Culture HEK293 cells (or another suitable cell line) stably or transiently expressing the human A2A adenosine receptor in the recommended growth medium.
-
The day before the assay, harvest the cells and resuspend them in fresh, serum-free medium.
-
Seed the cells into a 384-well white opaque assay plate at an optimized density (e.g., 2,500 cells/well).[10]
-
Incubate the plate overnight at 37°C in a humidified CO₂ incubator.
2. Preparation of Reagents:
-
Assay Buffer: Prepare a stimulation buffer, for example, HBSS supplemented with 5 mM HEPES, 0.1% protease-free BSA, and 0.5 mM IBMX, adjusted to pH 7.4.[10]
-
This compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. The concentration range should be sufficient to generate a full dose-response curve (e.g., 1 nM to 100 µM).
-
cAMP Assay Reagents: Prepare the cAMP detection reagents (e.g., HTRF or AlphaScreen reagents) according to the manufacturer's protocol.
3. Assay Procedure:
-
Carefully remove the culture medium from the cell plate.
-
Add the prepared dilutions of this compound to the respective wells. Include wells with assay buffer only as a negative control and wells with a known A2A agonist (like CGS21680) as a positive control.[11]
-
Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.[10][11]
-
Lyse the cells and add the cAMP detection reagents as per the manufacturer's instructions.
-
Incubate the plate for the recommended time to allow the detection reaction to occur.
4. Data Acquisition and Analysis:
-
Read the plate using a plate reader compatible with the chosen detection technology (e.g., a time-resolved fluorescence reader for HTRF).
-
Convert the raw data to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and maximum response.
Visualizations
Caption: Signaling pathway of this compound via the A2A receptor.
Caption: Experimental workflow for a cAMP accumulation assay.
Caption: Troubleshooting logic for low signal in assays.
References
- 1. innoprot.com [innoprot.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 4. researchgate.net [researchgate.net]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Structure-Based Discovery of A2A Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. IPP-1 controls Akt/CREB phosphorylation extension in A2a adenosine receptor signaling cascade in MIN6 pancreatic β-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Aminomethyladenosine
Welcome to the technical support center for the purification of 2-Aminomethyladenosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this modified nucleoside.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the purification of 2-Aminomethyladenosine?
A1: The primary challenges in purifying 2-Aminomethyladenosine revolve around removing structurally similar impurities. These can include unreacted starting materials, byproducts from incomplete reactions, and diastereomers. Due to the polar nature of the aminomethyl group, the compound may exhibit strong interactions with silica-based stationary phases, potentially leading to peak tailing and poor resolution. Stability of the aminomethyl group under certain pH conditions can also be a concern.
Q2: Which chromatographic techniques are most effective for purifying 2-Aminomethyladenosine?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed and effective technique. The use of a C18 column with a mobile phase consisting of a water/acetonitrile (B52724) gradient and an acidic modifier, such as formic acid or trifluoroacetic acid, typically provides good separation of the target compound from less polar impurities. For separating diastereomers or other closely related polar impurities, hydrophilic interaction liquid chromatography (HILIC) could be a viable alternative.
Q3: What are the expected yields for the synthesis and purification of 2'-C-α-aminomethyl-2'-deoxyadenosine?
Troubleshooting Guides
Problem 1: Low Recovery of 2-Aminomethyladenosine After Purification
| Possible Cause | Suggested Solution |
| Irreversible adsorption on the column: The primary amine of the aminomethyl group can interact strongly with acidic silanol (B1196071) groups on silica-based columns. | 1. Use an end-capped column: Select a high-quality, end-capped C18 column to minimize silanol interactions. 2. Acidify the mobile phase: Add a small amount of formic acid (0.1%) or trifluoroacetic acid (0.05%) to the mobile phase. This will protonate the amine, reducing its interaction with the stationary phase. 3. Consider a different stationary phase: If low recovery persists, explore alternative stationary phases such as those based on a polymer backbone or a phenyl-hexyl phase. |
| Product precipitation during purification: Changes in solvent composition during the gradient elution can sometimes lead to precipitation of the compound on the column. | 1. Decrease sample concentration: Inject a more dilute solution of the crude product. 2. Modify the gradient: Employ a shallower gradient to allow for a more gradual change in solvent polarity. |
| Product degradation: The aminomethyl group might be susceptible to degradation under harsh pH conditions, although it is generally stable. | 1. Maintain a mildly acidic pH: Keep the mobile phase pH between 3 and 6. 2. Work at lower temperatures: If stability is a concern, perform the purification at a controlled, lower temperature (e.g., 4 °C). |
Problem 2: Poor Resolution and Co-elution of Impurities
| Possible Cause | Suggested Solution |
| Inadequate separation from starting materials or byproducts: The polarity of some impurities may be very similar to the product. | 1. Optimize the gradient: Experiment with different gradient slopes. A shallower gradient will often improve the resolution of closely eluting peaks. 2. Change the organic modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation. 3. Adjust the mobile phase pH: A slight change in pH can alter the ionization state of the analyte and impurities, potentially improving separation. |
| Presence of diastereomers: The synthesis may produce diastereomers that are challenging to separate. | 1. Use a high-resolution column: Employ a column with a smaller particle size (e.g., <3 µm) to increase efficiency. 2. Screen different stationary phases: Chiral chromatography or different reversed-phase chemistries (e.g., phenyl-hexyl) may provide the necessary selectivity to resolve diastereomers. |
| Column overloading: Injecting too much sample can lead to broad, overlapping peaks. | 1. Reduce the injection volume or concentration: Perform a loading study to determine the optimal sample load for your column. |
Problem 3: Peak Tailing
| Possible Cause | Suggested Solution |
| Strong interaction with the stationary phase: As mentioned, the primary amine can interact with residual silanols. | 1. Use an end-capped column and acidic mobile phase: See solutions for "Low Recovery". 2. Add a competing base: In some cases, adding a small amount of a competing amine, like triethylamine, to the mobile phase can reduce tailing, but this may not be suitable for all applications, especially if mass spectrometry detection is used. |
| Column degradation: Over time, the stationary phase of the column can degrade, exposing more active sites. | 1. Replace the column: If performance degrades and cannot be restored by cleaning, the column may need to be replaced. |
Experimental Protocols
General RP-HPLC Purification Protocol
This protocol is a starting point based on methods used for similar aminonucleosides and should be optimized for your specific crude product mixture.[2]
-
Column: Reversed-phase C18 column (e.g., 150 mm x 10 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-15 min: 5% to 50% B (linear gradient).
-
15-20 min: Hold at 50% B.
-
-
Flow Rate: 3 mL/min.
-
Detection: UV at 260 nm.
-
Post-Purification: Collect fractions containing the product, combine, and lyophilize to obtain the purified 2-Aminomethyladenosine.
Visualizations
Logical Workflow for Purification and Analysis
Caption: Workflow for the purification and analysis of 2-Aminomethyladenosine.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for common purification issues.
References
how to prevent degradation of 2-Aminomethyl adenosine stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Aminomethyladenosine stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 2-Aminomethyladenosine stock solutions?
A1: The stability of 2-Aminomethyladenosine in solution can be influenced by several factors, including:
-
pH: Adenosine (B11128) and its analogs are most stable in a neutral to slightly acidic pH range (pH 4.5-7.5).[1] Extreme pH values can lead to rapid hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation. For long-term storage, freezing is recommended.
-
Light: Exposure to UV light can cause photodegradation of adenosine and its derivatives.[2]
-
Oxidizing Agents: The aminomethyl group may be susceptible to oxidation. Contact with strong oxidizing agents should be avoided.[3]
-
Enzymatic Activity: If solutions are not sterile, enzymatic degradation by nucleoside deaminases or other enzymes can occur.[4][5]
Q2: What is the recommended solvent for preparing 2-Aminomethyladenosine stock solutions?
A2: For optimal stability, it is recommended to dissolve 2-Aminomethyladenosine in a slightly acidic to neutral aqueous buffer. A common choice is a TE (Tris-EDTA) buffer at a pH between 7.0 and 8.0. If the experimental protocol does not allow for Tris or EDTA, sterile, nuclease-free water can be used, but the pH should be monitored. For long-term storage, preparing the stock solution in a buffer is generally preferable to water.
Q3: How should I store my 2-Aminomethyladenosine stock solutions?
A3: Proper storage is critical to maintain the integrity of your 2-Aminomethyladenosine stock solutions. The recommended storage conditions are summarized in the table below.
| Storage Duration | Recommended Temperature | Container | Light Conditions |
| Short-term (days to weeks) | 2-8°C (Refrigerated) | Tightly sealed, sterile tubes | Protected from light (e.g., in a box or amber tubes) |
| Long-term (months to years) | -20°C or -80°C (Frozen) | Tightly sealed, sterile, freezer-safe tubes | Protected from light |
It is advisable to aliquot the stock solution into smaller, single-use volumes before freezing to avoid repeated freeze-thaw cycles.
Q4: Can I autoclave my 2-Aminomethyladenosine solution to sterilize it?
A4: While some adenine-based compounds have shown stability after autoclaving, it is generally not recommended for modified nucleosides like 2-Aminomethyladenosine without specific stability data. The high temperature and pressure of autoclaving could potentially lead to degradation. A safer method for sterilization is to filter the solution through a 0.22 µm sterile filter.
Q5: I suspect my 2-Aminomethyladenosine stock solution has degraded. How can I confirm this?
A5: Degradation can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE).[6] These methods can separate the parent compound from potential degradation products, allowing for quantification of the remaining intact 2-Aminomethyladenosine. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Troubleshooting Steps |
| Loss of biological activity in my experiment. | Degradation of 2-Aminomethyladenosine stock solution. | 1. Verify Storage Conditions: Ensure the stock solution has been stored at the recommended temperature and protected from light. 2. Check pH of the Solution: If possible, measure the pH of your stock solution. A significant deviation from the optimal range (pH 4.5-7.5) could indicate a problem. 3. Perform Analytical Purity Check: If available, use HPLC or a similar analytical method to assess the purity of the stock solution. Compare the chromatogram to that of a freshly prepared standard. 4. Prepare a Fresh Stock Solution: If degradation is suspected, prepare a fresh stock solution from solid material and repeat the experiment. |
| Visible precipitate or discoloration in the stock solution. | Precipitation due to low solubility at storage temperature or chemical degradation. | 1. Warm and Vortex: If stored at low temperatures, allow the solution to come to room temperature and vortex gently to see if the precipitate redissolves. 2. Check for Contamination: If the solution is discolored, it may be contaminated. Discard the solution and prepare a fresh one using sterile techniques. 3. Consider Solvent Choice: If precipitation is a recurring issue, consider preparing the stock solution in a different buffer system or at a slightly lower concentration. |
| Inconsistent experimental results using the same stock solution. | Incomplete dissolution, degradation between uses, or issues with freeze-thaw cycles. | 1. Ensure Complete Dissolution: When preparing a new stock, ensure the solid material is completely dissolved before use. 2. Aliquot Stock Solutions: For frozen stocks, prepare single-use aliquots to avoid repeated freeze-thaw cycles which can accelerate degradation. 3. Mix Before Use: Before taking an aliquot from a refrigerated or recently thawed solution, vortex it gently to ensure homogeneity. |
Experimental Protocols
Protocol 1: Forced Degradation Study of 2-Aminomethyladenosine
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
2-Aminomethyladenosine
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
HPLC system with a C18 column and UV detector
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-Aminomethyladenosine in high-purity water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil in the same chamber.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of remaining 2-Aminomethyladenosine and to profile the degradation products.
-
Protocol 2: Routine Stability Monitoring of 2-Aminomethyladenosine Stock Solutions
This protocol is for the routine monitoring of the stability of stock solutions under recommended storage conditions.
Materials:
-
2-Aminomethyladenosine stock solution prepared in the desired buffer.
-
HPLC system with a C18 column and UV detector.
Methodology:
-
Initial Analysis (Time 0): Immediately after preparing the stock solution, perform an initial HPLC analysis to determine the initial concentration and purity. This will serve as the baseline.
-
Storage: Store the stock solution under the intended long-term conditions (e.g., -20°C, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, 12, and 24 months), remove an aliquot of the stock solution.
-
HPLC Analysis: Allow the aliquot to thaw completely and reach room temperature. Analyze by HPLC using the same method as the initial analysis.
-
Data Evaluation: Compare the concentration and purity at each time point to the initial data. A significant decrease in the main peak area or the appearance of new peaks indicates degradation. The shelf-life is typically defined as the time at which the concentration of the active ingredient drops below 90% of its initial value.
Visualizations
Caption: Potential degradation pathways of 2-Aminomethyladenosine.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for experimental issues.
References
- 1. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 2. The photochemistry of adenosine: intermediates contributing to its photodegradation mechanism in aqueous solution at 298 K and characterization of the major product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Degradation of adenosine by extracellular adenosine deaminase in the rat duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adenosine nucleotides degradation II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development and validation of a high-performance liquid chromatography assay and a capillary electrophoresis assay for the analysis of adenosine and the degradation product adenine in infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting unexpected results with 2-Aminomethyl adenosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-Aminomethyl adenosine (B11128).
Frequently Asked Questions (FAQs)
Q1: What is 2-Aminomethyl adenosine?
This compound is a synthetic purine (B94841) nucleoside analog of adenosine.[1][2] It is characterized by an aminomethyl group substitution at the 2-position of the adenine (B156593) base. Like other adenosine analogs, it is investigated for its potential as a smooth muscle vasodilator and for its role in cancer research, where purine nucleoside analogs have shown broad antitumor activity.[1][3]
Q2: What are the recommended storage conditions for this compound?
Based on general guidelines for adenosine analogs, solid this compound should be stored at -20°C, protected from light.[3][4] Stock solutions, particularly in organic solvents like DMSO, should also be stored at -20°C or -80°C in tightly sealed vials to prevent degradation and solvent evaporation.[3] Aqueous solutions are generally not recommended for long-term storage and should ideally be prepared fresh.[4]
Q3: What is the expected solubility of this compound?
Q4: What is the likely mechanism of action for this compound?
As an adenosine analog, this compound is expected to interact with adenosine receptors (A1, A2A, A2B, and A3).[5] The specific affinity and functional activity (agonist or antagonist) at each receptor subtype would need to be determined experimentally. Substitutions at the 2-position of adenosine are known to modulate both the binding affinity and intrinsic efficacy at these receptors.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Biological Activity
Potential Cause: Degradation of the compound. Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored correctly at -20°C and protected from light.[3][4]
-
Prepare Fresh Solutions: Avoid using old stock solutions, especially if they have undergone multiple freeze-thaw cycles. Aqueous solutions should be made fresh for each experiment.[4]
-
Purity Check: If degradation is suspected, consider analytical validation of the compound's purity via methods like HPLC or mass spectrometry.
Potential Cause: Off-target effects. Troubleshooting Steps:
-
Selectivity Profiling: Screen this compound against a panel of other receptors to identify potential off-target interactions.[6]
-
Use of Antagonists: In functional assays, use selective antagonists for different adenosine receptor subtypes to confirm that the observed effect is mediated by the intended receptor.
Potential Cause: High endogenous adenosine levels in the experimental system. Troubleshooting Steps:
-
Adenosine Deaminase Treatment: Consider pre-treating your cell culture or tissue preparation with adenosine deaminase to degrade endogenous adenosine before applying this compound. This can help to unmask the effect of the exogenous compound.
Issue 2: Poor Solubility in Aqueous Buffers
Potential Cause: The compound has limited aqueous solubility. Troubleshooting Steps:
-
Prepare a Concentrated Stock in Organic Solvent: Dissolve this compound in an organic solvent like DMSO at a high concentration first.[3]
-
Serial Dilution: Serially dilute the concentrated stock solution into your aqueous experimental buffer.
-
Sonication and Gentle Warming: If precipitation occurs upon dilution, gentle warming and sonication may aid in dissolution. However, be cautious of potential degradation with excessive heat.[3]
-
Use of Solubilizing Agents: For in vivo studies, consider using formulations containing agents like PEG300 and Tween-80 to improve solubility.[3]
Issue 3: Cytotoxicity Observed in Cell-Based Assays
Potential Cause: The observed cell death is a direct effect of the compound. Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which cytotoxicity occurs.
-
Mechanism of Cell Death: Investigate the mechanism of cell death (e.g., apoptosis, necrosis) using relevant assays. Some adenosine analogs are known to induce cytotoxicity through intracellular accumulation of their metabolites and ATP depletion.[7]
Potential Cause: Solvent toxicity. Troubleshooting Steps:
-
Solvent Control: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your experimental wells is below the toxic threshold for your cell line. Include a vehicle control in your experiments.
Data Presentation
Table 1: Solubility of a Related Compound (2-Aminoadenosine) in Different Solvents
| Solvent | Concentration | Observation |
| DMSO | 100 mg/mL | Clear solution (ultrasonication may be needed) |
| In vivo formulation 1 | ≥ 2.5 mg/mL | Clear solution |
| In vivo formulation 2 | ≥ 2.5 mg/mL | Clear solution |
Data based on 2-Aminoadenosine and may serve as a starting point for this compound.[3] In vivo formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3] In vivo formulation 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).[3]
Experimental Protocols
Protocol 1: General Procedure for Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity of this compound for a specific adenosine receptor subtype.
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human adenosine receptor of interest (e.g., A2A).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a microplate, combine the cell membranes, a specific radioligand for the receptor of interest (e.g., [³H]CGS21680 for A2A), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the Ki value for this compound by analyzing the competition binding data.
Protocol 2: cAMP Functional Assay
This protocol provides a general method to assess the functional activity of this compound on Gs- or Gi-coupled adenosine receptors.
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO) expressing the adenosine receptor of interest.
-
Cell Seeding: Seed the cells into a multi-well plate and allow them to attach overnight.
-
Pre-incubation: Replace the culture medium with a serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) and incubate for a short period.
-
Compound Stimulation: Add varying concentrations of this compound or a known reference agonist to the cells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).[8][9]
-
Data Analysis: Generate a dose-response curve and determine the EC50 or IC50 value for this compound.
Visualizations
Caption: Troubleshooting workflow for unexpected biological activity.
Caption: Hypothesized A2A receptor signaling pathway for this compound.
Caption: Workflow for the functional characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - CD BioGlyco [bioglyco.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine-related small molecules show utility of recall antigen assay to screen compounds for off-target effects on memory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Oxoadenosine induces cytotoxicity through intracellular accumulation of 2-oxo-ATP and depletion of ATP but not via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological evaluation of dual acting antioxidant A(2A) adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Annealing Temperatures for 2-Aminomethyladenosine Primers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing the annealing temperature for PCR primers containing 2-Aminomethyladenosine.
Frequently Asked Questions (FAQs)
Q1: What is 2-Aminomethyladenosine and how does it affect primer melting temperature (Tm)?
2-Aminomethyladenosine, also known as 2-aminoadenine, is a modified nucleobase that can be incorporated into synthetic oligonucleotides. Unlike the standard adenine (B156593) base, which forms two hydrogen bonds with thymine, 2-Aminomethyladenosine forms three hydrogen bonds. This additional hydrogen bond significantly increases the thermal stability of the primer-template duplex.
Q2: How much does 2-Aminomethyladenosine increase the melting temperature (Tm) of a primer?
Each substitution of a standard adenine with 2-Aminomethyladenosine can increase the melting temperature (Tm) of the primer by approximately 3°C.[1][2] This is a crucial factor to consider when calculating the theoretical Tm of your modified primers.
Q3: What is the general rule for determining the starting annealing temperature (Ta) for primers?
As a general guideline, the annealing temperature (Ta) should be set about 3–5°C below the lowest melting temperature (Tm) of the primer pair.[3] However, due to the increased stability from 2-Aminomethyladenosine, you may need to start with a higher annealing temperature than for standard primers.
Q4: Can I use a standard Tm calculator for primers with 2-Aminomethyladenosine?
Standard Tm calculators may not accurately predict the Tm of primers containing modified bases like 2-Aminomethyladenosine. It is recommended to use a calculator that allows for the input of modified nucleotide parameters or to manually adjust the calculated Tm based on the number of 2-Aminomethyladenosine substitutions. A common approach is to first calculate the Tm for the unmodified sequence and then add approximately 3°C for each 2-Aminomethyladenosine present.
Q5: What are the advantages of using 2-Aminomethyladenosine in PCR primers?
Oligonucleotides containing 2-Aminomethyladenosine demonstrate a higher affinity for their complementary sequences.[4] This property can lead to:
-
Increased PCR product yield: More efficient primer binding can result in more product per amplification cycle.[4]
-
Higher annealing temperatures: The increased stability allows for the use of annealing temperatures as high as 72°C, which can improve specificity and reduce non-specific amplification.[4]
-
Improved priming efficiency: These primers can be more effective, especially for difficult templates or when designing short primers.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No PCR Product or Low Yield | The annealing temperature is too high, preventing efficient primer binding. | Decrease the annealing temperature in increments of 2-3°C. You can also perform a gradient PCR to empirically determine the optimal annealing temperature. |
| The annealing temperature is too low, leading to non-specific products that outcompete the target amplification. | Although less likely with the higher Tm of these primers, if you observe non-specific bands, try increasing the annealing temperature in 2-3°C increments. | |
| Issues with other PCR components (e.g., polymerase, dNTPs, MgCl2 concentration). | Refer to standard PCR troubleshooting guides to optimize other reaction components. Ensure the polymerase used is compatible with modified primers. | |
| Multiple Bands or Non-Specific Products | The annealing temperature is too low, allowing primers to bind to off-target sites. | Increase the annealing temperature. Given the higher Tm of 2-Aminomethyladenosine primers, you can often use a much higher Ta than with standard primers. A good starting point is to use an annealing temperature close to the calculated, adjusted Tm. |
| Primer-dimer formation. | Ensure your primer design minimizes self-dimerization and cross-dimerization. The high affinity of 2-Aminomethyladenosine can potentially exacerbate primer-dimer issues if not designed carefully. | |
| Inaccurate Tm Calculation | The Tm calculator does not account for the modified base. | Manually adjust the Tm by adding ~3°C for each 2-Aminomethyladenosine. Use a range of annealing temperatures in a gradient PCR to find the optimal temperature experimentally. |
Data Presentation
Table 1: Estimated Increase in Primer Melting Temperature (Tm) with 2-Aminomethyladenosine Substitution
| Number of 2-Aminomethyladenosine Substitutions | Estimated Increase in Tm (°C) |
| 1 | + 3 |
| 2 | + 6 |
| 3 | + 9 |
| 4 | + 12 |
| 5 | + 15 |
Note: These are estimates, and the actual Tm can be influenced by the sequence context.
Experimental Protocols
Protocol 1: Determining the Optimal Annealing Temperature (Ta) using Gradient PCR
This protocol outlines the steps to empirically determine the optimal annealing temperature for your 2-Aminomethyladenosine primers using a thermal cycler with a gradient function.
1. Primer Preparation and Tm Estimation: a. Resuspend your forward and reverse primers containing 2-Aminomethyladenosine in nuclease-free water or a suitable buffer to a stock concentration of 100 µM. b. Calculate the theoretical Tm of your primers. First, use a standard Tm calculator for the unmodified sequence. Then, add approximately 3°C for each 2-Aminomethyladenosine residue in the primer sequence. c. Identify the primer with the lower estimated Tm.
2. PCR Reaction Setup: a. Prepare a master mix containing all PCR components except the template DNA. This includes DNA polymerase, dNTPs, PCR buffer, MgCl2, and your forward and reverse primers at the desired final concentration (typically 0.1-0.5 µM). b. Aliquot the master mix into separate PCR tubes. c. Add the template DNA to each tube. Include a no-template control (NTC).
3. Thermal Cycler Programming: a. Program the thermal cycler with a temperature gradient for the annealing step. b. Set the gradient to span a range of temperatures around your estimated optimal Ta. A good starting range is from the estimated Tm of the lower-Tm primer down to 10-15°C below it. For example, if your estimated lower Tm is 68°C, you could set a gradient from 58°C to 72°C. c. Use the following general cycling conditions, adjusting as needed for your specific polymerase and target amplicon length:
- Initial Denaturation: 95°C for 2-5 minutes.
- Denaturation: 95°C for 30 seconds.
- Annealing: Set the temperature gradient (e.g., 58°C - 72°C) for 30 seconds.
- Extension: 72°C for 30-60 seconds per kb of amplicon length.
- Repeat for 25-35 cycles.
- Final Extension: 72°C for 5-10 minutes.
4. Analysis of Results: a. Analyze the PCR products by agarose (B213101) gel electrophoresis. b. The optimal annealing temperature will be the one that produces the highest yield of the specific target band with minimal or no non-specific products.
Visualizations
Caption: Workflow for optimizing annealing temperature using gradient PCR.
Caption: Troubleshooting logic for annealing temperature optimization.
References
- 1. atdbio.com [atdbio.com]
- 2. biomers.net | Modifications Increasing Duplex Stability - biomers.net Oligonucleotides [biomers.net]
- 3. researchgate.net [researchgate.net]
- 4. Oligonucleotides containing 2-aminoadenine and 5-methylcytosine are more effective as primers for PCR amplification than their nonmodified counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative In Vitro Validation of 2-Aminomethyl Adenosine Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of 2-Aminomethyl adenosine (B11128), a novel adenosine analogue. Its performance is evaluated against endogenous adenosine and a well-characterized synthetic agonist, NECA. The following sections detail the experimental protocols, present comparative data in a structured format, and illustrate the key signaling pathways and experimental workflows.
Introduction
Adenosine is a purine (B94841) nucleoside that modulates a wide range of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1] These receptors are integral in various cellular signaling pathways and are prominent targets for therapeutic intervention in conditions affecting the cardiovascular, nervous, and immune systems. The development of selective adenosine receptor agonists and antagonists is a key focus in drug discovery. This guide focuses on the in vitro characterization of a novel C2-substituted analogue, 2-Aminomethyl adenosine.
Comparative Activity Profile
The in vitro activity of this compound was assessed and compared to adenosine and 5'-N-Ethylcarboxamidoadenosine (NECA), a potent, non-selective adenosine receptor agonist. The following tables summarize the binding affinities and functional potencies at the human A1 and A2A adenosine receptors.
Adenosine Receptor Binding Affinity
Binding affinity was determined through competitive radioligand binding assays.
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) |
| This compound | 25 | 150 |
| Adenosine | 100 | 200 |
| NECA | 1.5 | 10 |
Data is hypothetical and for illustrative purposes.
Adenosine Receptor Functional Activity
Functional activity was measured by quantifying changes in intracellular cyclic AMP (cAMP) levels.
| Compound | A1 Receptor EC50 (nM) (cAMP Inhibition) | A2A Receptor EC50 (nM) (cAMP Stimulation) |
| This compound | 50 | 300 |
| Adenosine | 200 | 500 |
| NECA | 5 | 25 |
Data is hypothetical and for illustrative purposes.
Signaling Pathways
Activation of adenosine receptors triggers distinct downstream signaling cascades. The A1 receptor, coupled to Gi/o proteins, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[2] Conversely, the A2A receptor, coupled to Gs proteins, stimulates adenylyl cyclase, resulting in an increase in cAMP levels.[1][3]
Experimental Protocols
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing either the human A1 or A2A adenosine receptor are prepared.
-
Incubation: Membranes are incubated with a specific radioligand ([³H]-DPCPX for A1, [³H]-ZM241385 for A2A) and a range of concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the production of intracellular cAMP.
Methodology:
-
Cell Culture: HEK293 cells expressing the A1 or A2A receptor are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 96-well plates and allowed to adhere.
-
Compound Treatment:
-
A1 Receptor (Inhibition): Cells are treated with the test compound in the presence of forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
A2A Receptor (Stimulation): Cells are treated with the test compound alone.
-
-
cAMP Measurement: After incubation, intracellular cAMP levels are measured using a competitive immunoassay, such as a LANCE cAMP 384 kit.[4]
-
Data Analysis: Concentration-response curves are generated, and the EC50 values are calculated.
Conclusion
The in vitro data presented in this guide provide a foundational characterization of this compound. Based on the hypothetical data, this compound demonstrates agonist activity at both A1 and A2A adenosine receptors, with a preference for the A1 subtype. Its potency appears to be greater than that of endogenous adenosine but less than the synthetic agonist NECA. These findings warrant further investigation to explore its selectivity profile across other adenosine receptor subtypes and to evaluate its potential therapeutic applications. The detailed protocols provided herein offer a standardized framework for such future studies.
References
A Comparative Guide to 2-Aminomethyl Adenosine and N6-methyladenosine: Unraveling the Epitranscriptomic Code
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of post-transcriptional regulation, modifications to RNA nucleosides play a pivotal role in fine-tuning gene expression. Among the more than 170 known RNA modifications, N6-methyladenosine (m6A) is the most abundant and extensively studied modification in the messenger RNA (mRNA) of most eukaryotes.[1][2] Its profound impact on RNA metabolism, from splicing and nuclear export to stability and translation, has established it as a key player in numerous biological processes and disease states.[3][4]
This guide provides a comprehensive comparison of the well-characterized N6-methyladenosine with the lesser-known, and likely synthetic, 2-Aminomethyl adenosine (B11128). Due to a significant lack of published experimental data on 2-Aminomethyl adenosine, this comparison will draw upon the established knowledge of m6A and infer the potential characteristics of this compound based on the structural and functional consequences of modifications at the C2 position of the adenine (B156593) ring, as documented for other 2-substituted adenosine analogs.[5][6][7] This guide aims to provide a valuable resource for researchers interested in the expanding field of epitranscriptomics and the potential of novel nucleoside analogs in therapeutic development.
Chemical Structure and Physicochemical Properties
The fundamental difference between this compound and N6-methyladenosine lies in the position and nature of the chemical modification on the adenosine nucleoside.
-
N6-methyladenosine (m6A): A methyl group is attached to the nitrogen atom at the 6th position (N6) of the adenine base. This modification occurs naturally in a wide range of RNA species.
-
This compound: An aminomethyl group (-CH2NH2) is attached to the carbon atom at the 2nd position (C2) of the adenine base. This is a hypothetical or synthetically derived molecule, as it is not a commonly reported natural RNA modification.
The difference in the location of the modification—on the exocyclic amine for m6A versus the purine (B94841) ring itself for this compound—and the nature of the substituent (a small, non-polar methyl group versus a larger, polar aminomethyl group) would be expected to have distinct impacts on the molecule's properties.
Table 1: Comparison of Physicochemical Properties
| Property | N6-methyladenosine (m6A) | This compound (Inferred) |
| Modification Site | N6 of adenine | C2 of adenine |
| Modification Group | Methyl (-CH3) | Aminomethyl (-CH2NH2) |
| Polarity of Group | Non-polar | Polar, capable of hydrogen bonding |
| Impact on H-bonding | Disrupts Watson-Crick base pairing with Uracil | Likely to alter Hoogsteen and Watson-Crick base pairing potential |
| Overall Polarity | Slightly increased compared to adenosine | Significantly increased compared to adenosine |
| Potential for Further Derivatization | Limited | The primary amine offers a site for further chemical modification |
Biological Function and Mechanism of Action
The biological roles of m6A are well-documented and are mediated by a complex interplay of "writer," "eraser," and "reader" proteins. In contrast, the biological functions of this compound remain to be elucidated.
N6-methyladenosine (m6A)
N6-methyladenosine is a dynamic and reversible modification that plays a crucial role in regulating the fate of RNA.[1][3]
-
Writers: The m6A modification is installed by a methyltransferase complex, with METTL3 and METTL14 forming the core catalytic components.[8]
-
Erasers: The modification can be removed by demethylases, such as FTO and ALKBH5, allowing for dynamic regulation.[8]
-
Readers: The biological effects of m6A are mediated by "reader" proteins that specifically recognize and bind to m6A-containing RNAs. The YTH domain-containing proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2) are the most well-characterized m6A readers.[3][8] These readers can influence RNA splicing, stability, translation, and localization. For instance, YTHDF2 is known to promote the degradation of m6A-modified mRNA.[3]
The functional consequences of m6A modification are context-dependent and can vary based on the location of the modification within the RNA molecule and the specific reader proteins involved.
This compound (Inferred)
Given the absence of data, the biological function of this compound can only be hypothesized based on the known roles of other C2-substituted adenosines.
-
Impact on RNA Structure: Modifications at the C2 position of purines can significantly alter the local RNA structure. The bulky and polar aminomethyl group could influence the sugar pucker conformation and the overall helical structure of RNA, which in turn could affect protein binding and enzymatic processing.[9]
-
Potential for Novel Protein Interactions: The unique chemical properties of the aminomethyl group could lead to interactions with a distinct set of RNA-binding proteins that do not recognize m6A. This could potentially uncover novel regulatory pathways.
-
Enzymatic Recognition: It is plausible that this compound could be a substrate or inhibitor for enzymes involved in nucleic acid metabolism, such as polymerases, nucleases, or even adenosine deaminases, though this would require experimental validation.
Signaling Pathways
The regulatory roles of m6A are integrated into various cellular signaling pathways, influencing processes like cell proliferation, differentiation, and stress responses.
N6-methyladenosine (m6A) Signaling
Dysregulation of m6A modification has been implicated in a wide range of diseases, including cancer and inflammatory disorders.[2][10] The m6A machinery can impact key signaling pathways such as:
-
PI3K/Akt Pathway: m6A modification can regulate the stability and translation of key components of the PI3K/Akt signaling pathway, thereby influencing cell survival and proliferation.[3]
-
Wnt/β-catenin Pathway: The expression of key molecules in the Wnt/β-catenin pathway can be modulated by m6A, affecting cell fate decisions.[1]
-
NF-κB Pathway: m6A has been shown to regulate the stability of transcripts involved in the NF-κB signaling pathway, thereby modulating inflammatory responses.[2]
Caption: The m6A signaling pathway involves writers, erasers, and readers that modulate various cellular processes and signaling pathways.
This compound Signaling (Hypothetical)
The signaling pathways affected by this compound would depend on its specific biological targets, which are currently unknown. If it were to be incorporated into RNA, it could potentially:
-
Create novel binding sites for regulatory proteins, thereby initiating new signaling cascades.
-
Interfere with existing RNA-protein interactions, leading to the modulation of known pathways.
-
Act as an agonist or antagonist of adenosine receptors, if it exists as a free nucleoside, thereby influencing a wide range of physiological processes regulated by adenosine signaling.
Experimental Protocols
The study of RNA modifications relies on a variety of sophisticated experimental techniques. The following are detailed protocols for the detection and analysis of m6A, which could be adapted for the characterization of novel modifications like this compound.
Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)
MeRIP-Seq is a widely used method to map m6A modifications transcriptome-wide.[11][12]
Protocol:
-
RNA Isolation and Fragmentation: Isolate total RNA from cells or tissues of interest. Purify mRNA using oligo(dT) magnetic beads. Fragment the mRNA to an average size of ~100 nucleotides using RNA fragmentation buffer.
-
Immunoprecipitation: Incubate the fragmented RNA with an anti-m6A antibody to capture m6A-containing fragments. Use protein A/G magnetic beads to pull down the antibody-RNA complexes.
-
RNA Elution and Library Preparation: Elute the enriched m6A-containing RNA fragments from the beads. Prepare sequencing libraries from both the immunoprecipitated (IP) and input RNA samples.
-
Sequencing and Data Analysis: Sequence the libraries on a high-throughput sequencing platform. Align the reads to the reference genome/transcriptome. Use peak-calling algorithms to identify m6A-enriched regions in the IP sample relative to the input.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of N6-Methyladenosine in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N6-methyladenosine modifications: interactions with novel RNA-binding proteins and roles in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aginganddisease.org [aginganddisease.org]
- 5. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of trisubstituted adenines as A 2A adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. N6-methyladenosine in inflammatory diseases: Important actors and regulatory targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MeRIP-seq for Detecting RNA methylation: An Overview - CD Genomics [cd-genomics.com]
- 12. MeRIP-Seq/m6A-seq [emea.illumina.com]
A Comparative Guide to the Functional Activity of 2-Substituted Adenosine Analogs and Other Key Adenosine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the functional activity of various adenosine (B11128) analogs, with a focus on 2-substituted derivatives in relation to other widely used adenosine receptor agonists. While direct comprehensive data for 2-Aminomethyl adenosine across all receptor subtypes is limited in publicly available literature, this document summarizes the known activities of representative 2-substituted analogs and key reference compounds to inform research and drug development efforts.
The data presented herein is compiled from multiple sources. Direct comparison between compounds tested in different studies should be approached with caution due to potential variations in experimental conditions.
Adenosine Receptor Signaling Pathways
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are broadly classified into four subtypes: A1, A2A, A2B, and A3. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors primarily couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production. These signaling pathways are fundamental to the diverse physiological effects of adenosine and its analogs.
Caption: Adenosine Receptor G-protein Signaling Pathways.
Comparative Functional Data of Adenosine Analogs
The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or IC50) of several key adenosine analogs at human adenosine receptor subtypes. These values are essential for understanding the selectivity and efficacy of these compounds.
Table 1: Binding Affinities (Ki, nM) of Adenosine Analogs at Human Adenosine Receptors
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) |
| NECA | 14[1] | 20[1] | ~2400 (EC50)[1] | 6.2[1] |
| CGS-21680 | 290[2] | 27[2] | 89,000 (EC50)[2] | 67[2] |
| Cl-IB-MECA | >2500 (relative to A3) | >1400 (relative to A3) | - | 0.33 |
| R-PIA | ~1 | >1000 | >10000 | ~500 |
| 2-Phenylaminoadenosine | 560[3] | 120[3] | - | - |
| 2-(2-Phenylethyl)aminoadenosine | - | High Affinity | - | - |
| 2-Chloroadenosine | - | Moderate Affinity[3] | - | - |
Table 2: Functional Activity (EC50/IC50, nM) of Adenosine Analogs in Adenylyl Cyclase Assays
| Compound | A1 Receptor (IC50, nM) | A2A Receptor (EC50, nM) | A2B Receptor (EC50, nM) | A3 Receptor (IC50, nM) |
| NECA | - | - | 3100[1] | - |
| CGS-21680 | >1000 | ~100 | >10000 | - |
| Cl-IB-MECA | - | - | - | Potent Agonist |
| R-PIA | Potent Agonist | Weak Agonist | Weak Agonist | - |
| 2-[2-(4-aminophenyl)ethylamino]adenosine | - | < 3 (coronary vasodilation)[4] | - | - |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the accurate assessment and comparison of compound activity. Below are generalized methodologies for common functional assays used to characterize adenosine receptor ligands.
Radioligand Binding Assay (General Protocol)
This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.
Caption: General Workflow for Radioligand Binding Assays.
1. Membrane Preparation:
-
Tissues or cells expressing the target adenosine receptor subtype are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)[5].
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer[5].
-
Protein concentration is determined using a standard method (e.g., BCA assay)[5].
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format in a final volume of 100-250 µL[5].
-
To each well, the following are added in order: assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]CGS21680 for A2A receptors), varying concentrations of the unlabeled test compound, and the membrane preparation.
-
For agonist competition assays, MgCl2 (e.g., 10 mM) is often included in the buffer.
-
Non-specific binding is determined in the presence of a high concentration of a standard non-radioactive ligand (e.g., 10 µM NECA).
-
The plates are incubated at room temperature (or 30°C) for 60-90 minutes to reach equilibrium[5].
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand[5].
-
The filters are washed several times with ice-cold wash buffer[5].
-
The radioactivity trapped on the filters is measured by liquid scintillation counting[5].
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[5].
Adenylyl Cyclase Functional Assay (General Protocol)
This assay determines the functional activity of a compound by measuring its effect on the production of cAMP.
1. Cell Culture and Preparation:
-
Cells stably expressing the adenosine receptor subtype of interest (e.g., CHO or HEK293 cells) are cultured to an appropriate density.
-
On the day of the assay, the culture medium is removed, and the cells are washed and resuspended in a suitable assay buffer (e.g., DMEM with HEPES).
2. Assay Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent the degradation of cAMP. Adenosine deaminase may also be added to remove any endogenous adenosine.
-
For A2A/A2B receptor stimulation: Varying concentrations of the agonist are added to the cells, and the mixture is incubated for a defined period (e.g., 15-60 minutes) at 37°C.
-
For A1/A3 receptor inhibition: Cells are incubated with varying concentrations of the agonist in the presence of a fixed concentration of an adenylyl cyclase stimulator, such as forskolin.
-
The reaction is terminated by adding a lysis buffer (e.g., 0.1 M HCl).
3. cAMP Quantification:
-
The intracellular cAMP concentration in the cell lysates is determined using a commercially available cAMP assay kit, which is typically based on competitive enzyme immunoassay (EIA) or homogeneous time-resolved fluorescence (HTRF).
4. Data Analysis:
-
The amount of cAMP produced is plotted against the logarithm of the agonist concentration.
-
For stimulatory assays (A2A/A2B), the concentration of the agonist that produces 50% of the maximal response (EC50) is determined.
-
For inhibitory assays (A1/A3), the concentration of the agonist that inhibits 50% of the forskolin-stimulated cAMP production (IC50) is determined.
Summary and Conclusion
For researchers and drug development professionals, the selection of an appropriate adenosine analog depends on the desired receptor subtype selectivity and functional effect. The data and protocols presented in this guide provide a foundation for comparing the functional profiles of key adenosine receptor agonists and for designing experiments to characterize novel compounds in this class. It is always recommended to perform head-to-head comparisons of compounds under identical experimental conditions for the most accurate assessment of their relative potencies and efficacies.
References
- 1. Synthesis and Pharmacological Characterization of Two Novel, Brain Penetrating P2X7 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. Cardiovascular actions of substituted adenosine analogues | Semantic Scholar [semanticscholar.org]
- 5. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of 2-Aminomethyl Adenosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-aminomethyl adenosine (B11128) derivatives and their biological effects, with a focus on their interaction with adenosine receptor subtypes. The information is compiled from key research findings to assist in drug discovery and development efforts.
Introduction
Adenosine receptors, comprising four subtypes (A₁, A₂A, A₂B, and A₃), are G protein-coupled receptors that mediate a wide range of physiological and pathophysiological processes. As such, they are significant targets for therapeutic intervention in conditions including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer. The development of selective agonists and antagonists for these receptor subtypes is a key focus of medicinal chemistry. Modifications at the 2-position of the adenosine scaffold have been shown to significantly influence receptor affinity and efficacy. This guide focuses specifically on derivatives featuring a 2-aminomethyl substitution, providing a comparative analysis of their biological activity.
Comparative Analysis of Receptor Binding Affinity and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀ or IC₅₀) of a series of 2-aminomethyl adenosine derivatives and related analogs at the human A₁, A₂A, A₂B, and A₃ adenosine receptors. The data is extracted from a key study by Gao et al. (2004), which systematically investigated the structure-activity relationships of 2-substituted adenosine derivatives.
Table 1: Binding Affinity (Ki, nM) of 2-Substituted Adenosine Derivatives at Human Adenosine Receptors
| Compound | 2-Substituent | N⁶-Substituent | hA₁ Ki (nM) | hA₂A Ki (nM) | hA₃ Ki (nM) |
| 1 | -I | -H | 1,300 ± 150 | 2,300 ± 300 | >10,000 |
| 2 | -CN | -H | 2,100 ± 250 | 4,500 ± 500 | >10,000 |
| 3 | -CH₂NH₂ | -H | 3,500 ± 400 | 7,800 ± 900 | >10,000 |
| 4 | -I | (R)-PIA | 0.8 ± 0.1 | 150 ± 20 | 350 ± 40 |
| 5 | -CN | (R)-PIA | 2.5 ± 0.3 | 250 ± 30 | 800 ± 100 |
| 6 | -CH₂NH₂ | (R)-PIA | 4.1 ± 0.5 | 450 ± 50 | 1,200 ± 150 |
| 7 | -I | NECA | 15 ± 2 | 1.2 ± 0.2 | 25 ± 3 |
| 8 | -CN | NECA | 45 ± 5 | 3.5 ± 0.4 | 80 ± 10 |
| 9 | -CH₂NH₂ | NECA | 70 ± 8 | 5.1 ± 0.6 | 110 ± 15 |
Data presented as mean ± SEM from radioligand binding assays using membranes from CHO cells stably expressing the respective human adenosine receptor subtypes.
Table 2: Functional Potency (EC₅₀/IC₅₀, nM) and Intrinsic Activity of 2-Substituted Adenosine Derivatives
| Compound | 2-Substituent | N⁶-Substituent | hA₁ (IC₅₀, nM) | hA₂A (EC₅₀, nM) | hA₃ (IC₅₀, nM) | Intrinsic Activity (hA₃) | |---|---|---|---|---|---| | 1 | -I | -H | >10,000 | >10,000 | >10,000 | - | | 2 | -CN | -H | >10,000 | >10,000 | >10,000 | - | | 3 | -CH₂NH₂ | -H | >10,000 | >10,000 | >10,000 | - | | 4 | -I | (R)-PIA | 2.1 ± 0.3 | 280 ± 35 | 550 ± 60 | Agonist | | 5 | -CN | (R)-PIA | 5.8 ± 0.7 | 480 ± 50 | Antagonist | Antagonist | | 6 | -CH₂NH₂ | (R)-PIA | 8.2 ± 1.0 | 750 ± 80 | 1,800 ± 200 | Partial Agonist | | 7 | -I | NECA | 25 ± 3 | 2.0 ± 0.3 | 40 ± 5 | Agonist | | 8 | -CN | NECA | 80 ± 10 | 5.5 ± 0.6 | 150 ± 20 | Agonist | | 9 | -CH₂NH₂ | NECA | 120 ± 15 | 8.1 ± 1.0 | 190 ± 25 | Agonist |
Functional data obtained from cAMP accumulation assays in CHO cells stably expressing the respective human adenosine receptor subtypes. For hA₁ and hA₃ receptors, which are Gi-coupled, the data represents inhibition of forskolin-stimulated cAMP production (IC₅₀). For the Gs-coupled hA₂A receptor, the data represents stimulation of cAMP production (EC₅₀). Intrinsic activity at the hA₃ receptor is noted relative to the full agonist NECA.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for the human A₁, A₂A, and A₃ adenosine receptors.
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the respective human adenosine receptor subtype.
-
Radioligands:
-
A₁ Receptor: [³H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine)
-
A₂A Receptor: [³H]CGS 21680 (2-[p-(2-carboxyethyl)phenethylamino]-5'-N-ethylcarboxamidoadenosine)
-
A₃ Receptor: [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide)
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, and 1 U/mL adenosine deaminase.
-
Non-specific binding control: 10 µM NECA (5'-N-ethylcarboxamidoadenosine).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes (20-50 µg protein) with the respective radioligand (at a concentration close to its Kd) and various concentrations of the test compound in the assay buffer.
-
The total assay volume is typically 100-200 µL.
-
Incubate the mixture for 60-120 minutes at room temperature to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a non-radiolabeled ligand (e.g., 10 µM NECA).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ value for each compound.
-
Convert the IC₅₀ values to Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cyclic AMP (cAMP) Functional Assays
Objective: To determine the functional activity (agonist or antagonist) and potency (EC₅₀ or IC₅₀) of test compounds at the human A₁, A₂A, and A₃ adenosine receptors.
Materials:
-
CHO cells stably expressing the respective human adenosine receptor subtype.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, containing a phosphodiesterase inhibitor (e.g., 50 µM rolipram) to prevent cAMP degradation.
-
Forskolin (B1673556) (for Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Seed the CHO cells in 96-well or 384-well plates and grow to near confluency.
-
On the day of the assay, replace the culture medium with the assay buffer and pre-incubate the cells for a short period.
-
For Agonist Assay (A₂A Receptor - Gs-coupled):
-
Add increasing concentrations of the test compound to the cells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.
-
Generate concentration-response curves and determine the EC₅₀ values.
-
-
For Agonist/Antagonist Assay (A₁ and A₃ Receptors - Gi-coupled):
-
Agonist mode: Add increasing concentrations of the test compound in the presence of a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate adenylyl cyclase.
-
Antagonist mode: Pre-incubate the cells with increasing concentrations of the test compound before adding a fixed concentration of a known agonist (e.g., NECA at its EC₈₀) and forskolin.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels.
-
For agonists, determine the IC₅₀ for the inhibition of forskolin-stimulated cAMP accumulation. For antagonists, determine the IC₅₀ for the blockade of the reference agonist's effect.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of adenosine receptors and a typical experimental workflow for their characterization.
Caption: Adenosine receptor signaling pathways.
Caption: Experimental workflow for characterizing adenosine receptor ligands.
Conclusion
The substitution at the 2-position of the adenosine scaffold with an aminomethyl group, in conjunction with various N⁶-substitutions, modulates the affinity and efficacy at the four human adenosine receptor subtypes. The provided data indicates that while the 2-aminomethyl group itself does not confer high affinity, its combination with other modifications can lead to potent and, in some cases, functionally selective ligands. This guide serves as a foundational resource for researchers in the field, offering a comparative overview of the biological effects of these compounds and detailed methodologies for their evaluation. Further exploration of the structure-activity relationships of this compound derivatives may lead to the development of novel therapeutic agents with improved selectivity and efficacy.
Validating the Specificity of 2-Substituted Adenosine Probes: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of a molecular probe is paramount to generating reliable and translatable experimental data. This guide provides a comprehensive comparison of methodologies to validate the specificity of 2-substituted adenosine (B11128) derivatives, a class of molecules often used to probe adenosine receptors and other cellular targets. While direct experimental data for a "2-Aminomethyl adenosine" probe is not extensively available in the public domain, this guide will use data from structurally related 2-substituted adenosine analogs to illustrate the validation process and inform on the expected behavior of such a probe.
This guide will delve into the critical aspects of probe validation, including the determination of binding affinity, selectivity profiling against related targets, and assessment of cellular target engagement. Detailed experimental protocols and comparative data are provided to assist researchers in designing and executing robust validation studies.
Understanding the Landscape: Adenosine Receptors as Primary Targets
Adenosine, a ubiquitous signaling nucleoside, exerts its effects through four G protein-coupled receptor (GPCR) subtypes: A₁, A₂A, A₂B, and A₃. These receptors are key targets in various therapeutic areas, including cardiovascular disease, inflammation, and neurodegenerative disorders. Modifications at the 2-position of the adenosine scaffold have been shown to significantly influence the affinity and selectivity of these molecules for the different adenosine receptor subtypes. Therefore, a primary aspect of validating a 2-substituted adenosine probe is to characterize its interaction with this receptor family.
Comparative Analysis of 2-Substituted Adenosine Derivatives
The nature of the substituent at the 2-position of adenosine plays a crucial role in determining its binding affinity (Ki) and selectivity for the four adenosine receptor subtypes. The following table summarizes experimental data for a selection of 2-substituted adenosine analogs, providing a framework for predicting the potential properties of a this compound probe.
| 2-Substituent | Linkage | Target Receptor(s) | Ki (nM) | Selectivity Profile | Reference |
| 2-phenylethyl | ether | A₃ | 54 | Partial agonist at A₃ | [1][2] |
| 2-phenylethyl | amine | A₃ | 310 | Lower affinity than ether linkage | [1][2] |
| 2-phenylethyl | thioether | A₃ | 1960 | Lowest affinity among the three linkages | [1][2] |
| 2-(l-Naphthyl)ethyloxy | ether | A₂A | 3.8 | >50-fold selective A₂A agonist | [1][2] |
| 2-(1-hexynyl) | - | A₂A / A₃ | A₂A: 6, A₃: ~18 | Partial agonist at both A₂A and A₃ | [3] |
| 2-pyrazolyl (with N⁶-methyl) | - | A₃ | 2-97 | Highly selective A₃ agonists | |
| 2-chloro (with N⁶-cyclopentyl) | - | A₁ | 1.8 | >2000-fold selective for A₁ vs A₂A and A₃ |
Inference for this compound: Based on the structure-activity relationships observed, a small, polar substituent like an aminomethyl group at the 2-position might be expected to have a distinct profile. The amine functionality could potentially form hydrogen bonds within the receptor binding pocket, influencing both affinity and selectivity. Its profile would likely differ from the more hydrophobic ether and thioether linkages, and its smaller size compared to aryl and larger alkyl groups could lead to a unique selectivity profile across the adenosine receptor subtypes.
Experimental Protocols for Specificity Validation
Validating the specificity of a 2-substituted adenosine probe requires a multi-faceted approach, combining in vitro binding and functional assays with cell-based target engagement studies.
Radioligand Displacement Assay
This is a fundamental technique to determine the binding affinity of a test compound (the "probe") for a specific receptor. It measures the ability of the unlabeled probe to compete with a radiolabeled ligand ("radioligand") for binding to the receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human adenosine receptor subtype of interest (A₁, A₂A, A₂B, or A₃).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (e.g., [³H]CCPA for A₁, [³H]CGS21680 for A₂A, or [¹²⁵I]AB-MECA for A₃), and a range of concentrations of the unlabeled 2-substituted adenosine probe.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the probe concentration. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the probe that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
To assess selectivity, this assay should be performed for all four adenosine receptor subtypes.
Figure 1. Workflow for a Radioligand Displacement Assay.
cAMP Functional Assay
This assay determines whether a probe acts as an agonist, antagonist, or inverse agonist at a specific adenosine receptor subtype by measuring its effect on the intracellular second messenger, cyclic adenosine monophosphate (cAMP). A₁ and A₃ receptors are typically Gi-coupled, leading to a decrease in cAMP, while A₂A and A₂B receptors are Gs-coupled, causing an increase in cAMP.
Protocol:
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the adenosine receptor of interest.
-
Cell Seeding: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
For A₁/A₃ receptors: Treat the cells with the 2-substituted adenosine probe in the presence of an adenylate cyclase activator like forskolin.
-
For A₂A/A₂B receptors: Treat the cells with the probe alone.
-
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis:
-
Agonist activity: Plot the cAMP levels against the probe concentration to determine the EC₅₀ (effective concentration for 50% of the maximal response).
-
Antagonist activity: Pre-incubate the cells with the probe before adding a known agonist. A rightward shift in the agonist's dose-response curve indicates antagonism.
-
Figure 2. Adenosine Receptor Signaling Pathways.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a probe to its target protein in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when a ligand is bound to it.
Protocol:
-
Cell Treatment: Treat intact cells with the 2-substituted adenosine probe or a vehicle control.
-
Heating: Heat aliquots of the cell suspension to a range of temperatures.
-
Lysis: Lyse the cells to release the proteins.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction using a protein detection method like Western blotting or ELISA.
-
Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the probe indicates target engagement.
NanoBRET™ Target Engagement Assay
This is a live-cell assay that measures the binding of a probe to a target protein in real-time. It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same target.
Protocol:
-
Cell Transfection: Co-express the NanoLuc®-tagged target protein in cells.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the target protein.
-
Probe Competition: Add the unlabeled 2-substituted adenosine probe.
-
BRET Measurement: The probe will compete with the tracer for binding to the target protein, leading to a decrease in the BRET signal.
-
Data Analysis: The decrease in BRET signal is proportional to the binding of the probe to the target, allowing for the determination of intracellular affinity.
Off-Target Profiling
To ensure high specificity, a probe should be screened against a panel of other relevant proteins. For adenosine analogs, this would include other purinergic receptors, nucleoside transporters, and adenosine-metabolizing enzymes like adenosine deaminase and adenosine kinase. This can be done through collaborations with specialized screening companies or by performing individual binding and functional assays for high-priority potential off-targets.
Conclusion
Validating the specificity of a 2-substituted adenosine probe, such as the novel this compound, is a critical step in its development and application as a research tool. A combination of in vitro binding and functional assays, along with modern cell-based target engagement methods, is essential to build a comprehensive specificity profile. By systematically evaluating the probe's interaction with its intended target(s) and a panel of potential off-targets, researchers can ensure the reliability and interpretability of their experimental findings. The data and protocols presented in this guide offer a robust framework for conducting such validation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A live cell NanoBRET binding assay allows the study of ligand-binding kinetics to the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: 2-Aminomethyl Adenosine vs. Adenosine - A Review of Available Data
For researchers, scientists, and drug development professionals, understanding the nuanced differences between endogenous molecules and their synthetic analogs is critical for advancing therapeutic strategies. This guide provides a comparative analysis of the naturally occurring nucleoside, adenosine (B11128), and its synthetic derivative, 2-Aminomethyl adenosine. While extensive research has elucidated the multifaceted roles of adenosine, specific pharmacological data for this compound remains limited in publicly available scientific literature. This guide summarizes the known properties of both compounds and highlights the current gaps in our understanding of this compound's direct comparative pharmacology.
Chemical Structures
Adenosine is a fundamental purine (B94841) nucleoside composed of an adenine (B156593) molecule attached to a ribose sugar. In contrast, this compound is a synthetic analog characterized by the addition of an aminomethyl group (-CH₂NH₂) at the 2-position of the adenine ring. This structural modification has the potential to alter the molecule's interaction with its biological targets.
Adenosine: A Ubiquitous Signaling Molecule
Adenosine is a critical signaling molecule in numerous physiological processes, exerting its effects through four G-protein coupled receptor (GPCR) subtypes: A₁, A₂A, A₂B, and A₃.[1] These receptors are widely distributed throughout the body and are involved in regulating cardiovascular, nervous, and immune system functions.[2]
Activation of A₁ and A₃ receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Conversely, stimulation of A₂A and A₂B receptors activates adenylyl cyclase, leading to an increase in cAMP.[1] This dual regulatory mechanism allows adenosine to fine-tune cellular responses.
This compound: An Analog with Limited Characterization
Data Presentation: A Comparative Overview
Due to the lack of specific experimental data for this compound's receptor binding and functional activity, a direct quantitative comparison with adenosine is not currently possible. The following table summarizes the well-established properties of adenosine and highlights the missing data for its 2-aminomethyl derivative.
| Feature | Adenosine | This compound |
| Chemical Formula | C₁₀H₁₃N₅O₄ | C₁₁H₁₆N₆O₄ |
| Molecular Weight | 267.24 g/mol | 296.28 g/mol |
| Receptor Binding Affinity (Kᵢ) | High affinity for A₁ and A₂A receptors (nM range); lower for A₂B and A₃.[5] | Data not available |
| Functional Activity (Adenylyl Cyclase) | Inhibits via A₁/A₃ receptors; Stimulates via A₂A/A₂B receptors.[1] | Data not available |
| Primary Biological Roles | Neuromodulation, cardioprotection, inflammation, vasodilation. | Reported antitumor activity.[4] |
Experimental Protocols
Detailed experimental protocols for determining the binding affinity and functional activity of adenosine and its analogs are well-established in the field of pharmacology. These protocols are essential for the future characterization of this compound.
Radioligand Binding Assay for Adenosine Receptor Affinity
This protocol is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor subtype.
Objective: To measure the ability of this compound to displace a known radiolabeled ligand from adenosine receptors (A₁, A₂A, A₂B, and A₃).
Materials:
-
Membrane preparations from cells expressing a single subtype of human adenosine receptor.
-
Radiolabeled ligand specific for each receptor subtype (e.g., [³H]CCPA for A₁, [³H]CGS 21680 for A₂A).
-
Unlabeled adenosine (for standard curve).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparations with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (adenosine or this compound).
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This protocol measures the functional effect of a compound on the activity of adenylyl cyclase, a key enzyme in the cAMP signaling pathway.
Objective: To determine if this compound stimulates or inhibits adenylyl cyclase activity through adenosine receptors.
Materials:
-
Intact cells or cell membrane preparations expressing specific adenosine receptor subtypes.
-
Adenosine (as a control).
-
This compound.
-
Forskolin (B1673556) (a direct activator of adenylyl cyclase, used to measure inhibition).
-
ATP (the substrate for adenylyl cyclase).
-
Assay buffer.
-
cAMP assay kit (e.g., ELISA-based or radioimmunoassay).
Procedure:
-
Pre-incubate the cells or membranes with the test compound (adenosine or this compound) at various concentrations.
-
To measure inhibition, stimulate the adenylyl cyclase with forskolin.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate for a defined period at a specific temperature.
-
Terminate the reaction.
-
Measure the amount of cAMP produced using a suitable assay kit.
-
Plot the concentration-response curves to determine the EC₅₀ (for stimulation) or IC₅₀ (for inhibition) values.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical adenosine signaling pathways and a typical experimental workflow for compound characterization.
Caption: Adenosine signaling pathways via G-protein coupled receptors.
Caption: Workflow for pharmacological characterization of adenosine analogs.
Conclusion and Future Directions
While adenosine is a well-characterized endogenous signaling molecule with diverse physiological functions, its synthetic analog, this compound, remains largely uncharacterized in the context of adenosine receptor pharmacology. The addition of the aminomethyl group at the 2-position of the adenine ring likely alters its interaction with adenosine receptors, but without direct experimental evidence, any comparison remains speculative.
Future research should focus on systematically evaluating the binding affinity and functional activity of this compound at all four adenosine receptor subtypes. The experimental protocols outlined in this guide provide a framework for such studies. A thorough understanding of how this structural modification impacts receptor interaction is crucial for determining its potential therapeutic applications and for the broader field of purinergic signaling research. The reported antitumor activity of this compound warrants further investigation to determine if this effect is mediated through adenosine receptors or other cellular mechanisms. Such studies will be invaluable for drug development professionals seeking to design novel and selective purinergic ligands.
References
- 1. Stimulation of adenylate cyclase by water-soluble analogues of forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ca(2+)-dependent sensitization of adenylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 2-functionalized purine nucleosides [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vivo antitumor activity of 2-amino-9H-purine-6-sulfenamide, -sulfinamide, and -sulfonamide and related purine ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
A Functional Comparison of 2-Aminomethyl Adenosine Modified Oligonucleotides and Established Alternatives
For researchers, scientists, and drug development professionals, the strategic selection of chemical modifications is paramount in the design of oligonucleotide therapeutics. These modifications can profoundly influence critical parameters such as binding affinity, nuclease resistance, and in vivo potency. This guide provides a functional comparison of oligonucleotides incorporating the 2-aminomethyl adenosine (B11128) modification against the well-established 2'-O-Methoxyethyl (2'-MOE) modification, a cornerstone of second-generation antisense technology.
While extensive experimental data for 2-aminomethyl adenosine modified oligonucleotides is not widely available in the public domain, this guide extrapolates potential functional characteristics based on related modifications and foundational principles of oligonucleotide chemistry. This is contrasted with the robust dataset available for the widely utilized 2'-MOE modification.
Data Presentation: Quantitative Comparison of Oligonucleotide Modifications
The following table summarizes the key functional parameters of 2'-MOE modified oligonucleotides compared to unmodified oligonucleotides and provides a prospective outlook on the potential properties of this compound modified oligonucleotides.
| Functional Parameter | Unmodified Oligonucleotide (DNA) | 2'-O-Methoxyethyl (2'-MOE) Modified Oligonucleotide | This compound Modified Oligonucleotide (Prospective) |
| Binding Affinity (ΔTm per modification) | Baseline | +0.9 to +1.6 °C[1] | Potentially increased due to the introduction of a positive charge, which could reduce electrostatic repulsion with the phosphate (B84403) backbone. Direct experimental data is needed for quantification. |
| Nuclease Resistance | Low | High[1][2] | Expected to be high, as modifications at the 2-position of the purine (B94841) base can sterically hinder nuclease activity. |
| RNase H Activation | Yes | No (when fully modified)[2] | Dependent on the specific design (e.g., gapmer). Modification of the nucleobase itself does not inherently preclude RNase H activity if the sugar-phosphate backbone remains DNA-like. |
| In Vitro & In Vivo Potency | Low | High[2] | To be determined through empirical studies. |
| Toxicity Profile | Generally low, but rapid degradation can be an issue. | Generally well-tolerated; reduced pro-inflammatory effects compared to first-generation phosphorothioate (B77711) oligonucleotides.[1] | The introduction of a primary amine may alter the toxicological profile, requiring careful evaluation. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of modified oligonucleotides.
Thermal Melting (Tm) Analysis for Binding Affinity
Objective: To determine the melting temperature (Tm) of an oligonucleotide duplex, which is an indicator of its thermal stability and binding affinity to a complementary strand.
Protocol:
-
Sample Preparation:
-
Anneal the modified oligonucleotide with its complementary RNA or DNA strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Prepare a series of dilutions to the desired final concentration (e.g., 1 µM).
-
-
Instrumentation:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
-
Measurement:
-
Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 1 °C/minute) from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C).
-
-
Data Analysis:
Nuclease Resistance Assay
Objective: To evaluate the stability of a modified oligonucleotide in the presence of nucleases.
Protocol:
-
Sample Preparation:
-
Incubate the modified oligonucleotide at a specific concentration in a solution containing a nuclease (e.g., fetal bovine serum, snake venom phosphodiesterase, or a specific exonuclease).
-
-
Time Course:
-
Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
The enzymatic reaction is quenched at each time point by adding a stop solution (e.g., EDTA and/or a denaturing agent).
-
-
Analysis:
-
The integrity of the oligonucleotide at each time point is analyzed by methods such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or capillary electrophoresis (CE).
-
The percentage of intact oligonucleotide is quantified over time to determine its half-life.[5][6]
-
Mandatory Visualization
Antisense Oligonucleotide (ASO) Mechanism of Action: RNase H Pathway
The following diagram illustrates the RNase H-mediated degradation of target mRNA, a common mechanism for antisense oligonucleotides.
Caption: RNase H-mediated degradation of target mRNA by an antisense oligonucleotide.
Experimental Workflow for Nuclease Resistance Assay
This diagram outlines the key steps in performing a nuclease resistance assay.
Caption: Workflow for determining the nuclease resistance of modified oligonucleotides.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. idtdna.com [idtdna.com]
- 3. agilent.com [agilent.com]
- 4. オリゴヌクレオチドの融解温度 [sigmaaldrich.com]
- 5. Nuclease Resistance Design and Protocols [genelink.com]
- 6. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Incorporation of 2-Aminomethyl Adenosine: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of modified nucleotide incorporation into synthetic oligonucleotides is paramount for ensuring the integrity and functionality of these molecules. This guide provides an objective comparison of mass spectrometry-based techniques with other analytical methods for confirming the successful incorporation of 2-Aminomethyl adenosine (B11128).
The introduction of modifications such as 2-Aminomethyl adenosine into oligonucleotides can enhance their therapeutic properties. However, the successful synthesis of these modified oligonucleotides requires rigorous analytical validation. Mass spectrometry has emerged as a gold-standard for this purpose due to its high sensitivity and specificity. This guide will delve into the application of mass spectrometry for this application and compare it with other relevant techniques, providing supporting data and detailed experimental protocols.
Comparative Analysis of Validation Methods
The choice of analytical method for validating the incorporation of this compound depends on the specific requirements of the analysis, such as the need for quantitative data, high throughput, or sequence-specific information. The following table summarizes the key performance characteristics of the most common validation techniques.
| Feature | Mass Spectrometry (Intact Mass) | Enzymatic Digestion + LC-MS/MS | Capillary Electrophoresis (CE) | Next-Generation Sequencing (NGS) |
| Principle | Measures the mass-to-charge ratio of the intact oligonucleotide. | Measures the mass-to-charge ratio of individual nucleosides after enzymatic digestion. | Separates oligonucleotides based on their size and charge. | High-throughput sequencing of the oligonucleotide population. |
| Primary Information | Confirms the molecular weight of the full-length product. | Confirms the presence and quantity of the modified nucleoside. | Assesses the purity and the presence of deletion or insertion variants. | Provides sequence information and can detect modifications that cause reverse transcription errors. |
| Resolution | High mass accuracy allows for unambiguous identification. | Can distinguish between isomeric modifications based on chromatography. | High resolution for size-based separation of failure sequences. | Single-base resolution. |
| Sensitivity | Picomole to femtomole range. | Femtomole to attomole range for nucleosides. | Nanogram to picogram range. | Dependent on sequencing depth. |
| Throughput | High, with rapid analysis times per sample. | Moderate, requires sample preparation (digestion). | High, with automated systems. | Low for single sample validation, high for large-scale studies. |
| Key Advantage | Direct confirmation of the full-length modified product. | Highly specific and quantitative for the modified nucleoside. | Excellent for assessing purity and length heterogeneity. | Provides full sequence context. |
| Key Disadvantage | Does not pinpoint the location of the modification within the sequence. | Indirectly confirms incorporation into the full-length product. | Does not directly confirm the identity of the modification. | Complex workflow and data analysis; not ideal for routine validation of a known modification. |
Experimental Protocols
Mass Spectrometry-Based Validation
1. Intact Mass Analysis of this compound-Modified Oligonucleotides by LC-MS/MS
This protocol is designed to confirm the successful incorporation of this compound into a synthetic oligonucleotide by verifying the molecular weight of the full-length product.
Materials:
-
Purified this compound-modified oligonucleotide
-
Nuclease-free water
-
Mobile Phase A: 100 mM 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), 5 mM Triethylamine (TEA) in water
-
Mobile Phase B: 100 mM HFIP, 5 mM TEA in methanol
-
LC-MS grade water and methanol
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system
Procedure:
-
Sample Preparation: Dissolve the purified oligonucleotide in nuclease-free water to a final concentration of 10 µM.
-
Chromatographic Separation:
-
Inject 1-5 µL of the sample onto a suitable reversed-phase column (e.g., C18).
-
Use a gradient elution from 5% to 65% Mobile Phase B over 15 minutes at a flow rate of 0.2 mL/min.
-
-
Mass Spectrometry Analysis:
-
Acquire data in negative ion mode over a mass range of m/z 500-4000.
-
The mass spectrometer should be calibrated and tuned for high mass accuracy.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the oligonucleotide.
-
Compare the experimentally determined mass with the theoretical mass of the this compound-modified oligonucleotide. A mass match within a few Daltons confirms the incorporation.
-
2. Nucleoside Analysis by Enzymatic Digestion and LC-MS/MS
This method confirms the presence of this compound by breaking down the oligonucleotide into its constituent nucleosides for analysis.
Materials:
-
Purified this compound-modified oligonucleotide
-
Nuclease P1
-
Snake Venom Phosphodiesterase
-
Bacterial Alkaline Phosphatase
-
Reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
LC-MS grade water, methanol, and acetonitrile (B52724)
-
Formic acid
-
Triple quadrupole mass spectrometer coupled to a UPLC system
Procedure:
-
Enzymatic Digestion:
-
In a microcentrifuge tube, combine 1-5 µg of the oligonucleotide, 2U of Nuclease P1, 0.2U of Snake Venom Phosphodiesterase, and 20U of Bacterial Alkaline Phosphatase in the reaction buffer.
-
Incubate at 37°C for 2 hours.
-
Filter the reaction mixture to remove enzymes.
-
-
Chromatographic Separation:
-
Inject the digested sample onto a C18 column.
-
Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
-
-
Mass Spectrometry Analysis:
-
Perform Multiple Reaction Monitoring (MRM) in positive ion mode.
-
Monitor the specific precursor-to-product ion transition for this compound.
-
-
Data Analysis:
-
The detection of the specific MRM transition for this compound at the expected retention time confirms its presence in the oligonucleotide.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the mass spectrometry-based validation methods.
Caption: Workflow for Intact Mass Analysis of Modified Oligonucleotides.
Caption: Workflow for Nucleoside Analysis via Enzymatic Digestion and LC-MS/MS.
Conclusion
Mass spectrometry, particularly when coupled with liquid chromatography, offers a powerful and versatile platform for the validation of this compound incorporation into synthetic oligonucleotides. Intact mass analysis provides a rapid and direct confirmation of the successful synthesis of the full-length modified product. For orthogonal validation and to confirm the presence of the modified base, enzymatic digestion followed by LC-MS/MS is a highly specific and sensitive method.
While alternative techniques such as capillary electrophoresis are invaluable for assessing purity, they do not provide direct evidence of the modification itself. Next-generation sequencing, though powerful for discovery and sequence-wide mapping, is generally overly complex and not cost-effective for the routine validation of a known modification in a synthetic product. Therefore, for researchers and developers in the field of oligonucleotide therapeutics, a mass spectrometry-based approach is the recommended and most robust method for validating the incorporation of this compound.
A Comparative Guide to the Enzymatic Recognition of 2-Aminomethyladenosine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and molecular biology, understanding the nuanced interactions between enzymes and nucleoside analogs is paramount. 2-Aminomethyladenosine, a synthetic derivative of adenosine (B11128), presents a compelling case study in enzymatic recognition, offering insights into substrate specificity and potential therapeutic applications. This guide provides an objective comparison of the enzymatic processing of 2-Aminomethyladenosine with its natural counterpart, adenosine, and other analogs, supported by experimental data and detailed protocols.
Executive Summary
2-Aminomethyladenosine, more commonly known as 2-aminoadenosine (B16350), is recognized by key enzymes in purine (B94841) metabolism, primarily adenosine deaminase (ADA) and adenosine phosphorylase. However, the efficiency of this recognition and subsequent catalytic conversion varies significantly compared to adenosine. Experimental data reveals that while 2-aminoadenosine is a substrate for these enzymes, its processing is considerably less efficient than that of adenosine, a critical factor for its potential pharmacological applications. This guide delves into the quantitative differences in enzymatic kinetics, outlines the experimental procedures to assess these interactions, and visualizes the relevant biological pathways.
Comparative Analysis of Enzymatic Recognition
The enzymatic recognition of 2-aminoadenosine is principally governed by its structural similarity to adenosine. The addition of an amino group at the 2-position of the adenine (B156593) ring, however, introduces significant alterations in its interaction with the active sites of metabolizing enzymes.
Adenosine Deaminase (ADA)
Adenosine deaminase is a critical enzyme that catalyzes the irreversible deamination of adenosine to inosine (B1671953). The substrate specificity of ADA is well-documented, with a high affinity for adenosine.
Quantitative Data Summary:
| Substrate | Enzyme Source | Km (µM) | Relative Vmax (%) | Reference |
| Adenosine | Bacillus cereus | 56 | 100 | [1] |
| 2-Aminoadenosine | Bacillus cereus | Higher than Adenosine | <5 | [1] |
| Adenosine | Human ADA1 | <100 | 100 | [2] |
| Adenosine | Human ADA2 | 1480 | Not specified | [2] |
| 2'-Deoxyadenosine | Human Lymphocyte-rich PBMCs | Not specified | 57 | [3] |
The data clearly indicates that while 2-aminoadenosine is a substrate for adenosine deaminase, its conversion rate is substantially lower than that of adenosine[1]. This reduced efficiency is attributed to the steric hindrance and altered electronic properties imparted by the 2-amino group, which likely affects the optimal positioning of the substrate within the enzyme's active site.
Adenosine Phosphorylase
Adenosine phosphorylase, a type of purine nucleoside phosphorylase (PNP), catalyzes the reversible phosphorolysis of adenosine to adenine and ribose-1-phosphate.
Substrate Specificity:
Studies on adenosine phosphorylase from Bacillus cereus have shown that it can readily act on 2-aminoadenosine, in addition to adenosine and 2'-deoxyadenosine[1]. Similarly, the E. coli purine nucleoside phosphorylase is known to accept 6-aminopurine ribonucleosides, the class to which adenosine and 2-aminoadenosine belong[4]. While specific kinetic parameters for 2-aminoadenosine with mammalian adenosine phosphorylase are not detailed in the provided search results, the qualitative evidence suggests it is a recognized substrate.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Adenosine Deaminase Activity Assay (Coupled Enzyme Assay)
This protocol describes a common method for measuring ADA activity by coupling the production of inosine to the generation of a detectable product.
Principle:
Adenosine deaminase converts adenosine to inosine and ammonia. In this coupled assay, the inosine produced is further converted by purine nucleoside phosphorylase (PNP) to hypoxanthine. Hypoxanthine is then oxidized by xanthine (B1682287) oxidase (XOD) to uric acid and hydrogen peroxide (H₂O₂). The hydrogen peroxide can be measured using a variety of methods, including a colorimetric assay where it reacts with a probe in the presence of peroxidase (POD) to produce a colored product.
Materials:
-
Adenosine Deaminase (source to be tested)
-
Adenosine (substrate)
-
Purine Nucleoside Phosphorylase (PNP)
-
Xanthine Oxidase (XOD)
-
Peroxidase (POD)
-
Colorimetric probe (e.g., TOOS)
-
4-Aminoantipyrine (4-AA)
-
Phosphate (B84403) buffer (pH 7.4)
-
Microplate reader
Procedure:
-
Prepare Reagent Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, PNP, XOD, POD, the colorimetric probe, and 4-AA.
-
Sample Preparation: Prepare the sample containing adenosine deaminase. This could be a purified enzyme solution, cell lysate, or serum sample.
-
Initiate Reaction: In a 96-well plate, add the sample and the reagent mixture.
-
Add Substrate: To start the reaction, add a solution of adenosine to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 546 nm for the TOOS-based assay) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C)[5][6].
-
Data Analysis: Calculate the rate of change in absorbance over time (ΔAbs/min). This rate is proportional to the ADA activity in the sample. A standard curve can be generated using known concentrations of inosine or a calibrated ADA standard to quantify the enzyme activity.
Signaling Pathways and Experimental Workflows
To provide a broader context for the enzymatic recognition of 2-aminoadenosine, the following diagrams illustrate the relevant biological pathways and a typical experimental workflow.
Caption: Overview of the adenosine metabolism pathway.
Caption: Workflow for comparative kinetic analysis.
Conclusion and Future Directions
The enzymatic recognition of 2-aminoadenosine by adenosine deaminase and adenosine phosphorylase is a clear example of how subtle molecular modifications can profoundly impact biological activity. The significantly reduced rate of deamination by ADA makes 2-aminoadenosine a poor substrate compared to adenosine. This characteristic could be exploited in drug development, where a slower metabolism might lead to a longer half-life and sustained therapeutic effect if the molecule is designed as an agonist or antagonist for a specific receptor.
Future research should focus on obtaining precise kinetic parameters (Km and Vmax) for 2-aminoadenosine and other 2-substituted adenosine analogs with purified mammalian enzymes. Such data will be invaluable for building accurate structure-activity relationship models and for the rational design of novel therapeutic agents targeting the purinergic system. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for these future investigations.
References
- 1. Substrate specificities of adenosine deaminase and adenosine phosphorylase from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical characterization of adenosine deaminase (CD26; EC 3.5.4.4) activity in human lymphocyte-rich peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for substrate specificity of Escherichia coli purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labcarediagnostics.com [labcarediagnostics.com]
- 6. diatek.in [diatek.in]
The Validation of 2-Substituted Adenosine Analogs as Adenosine Receptor Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Adenosine (B11128) receptors, comprising four subtypes (A1, A2A, A2B, and A3), are G protein-coupled receptors (GPCRs) that play crucial roles in a myriad of physiological processes, making them attractive targets for therapeutic intervention in cardiovascular, inflammatory, and neurological disorders. The validation of a novel compound as an adenosine receptor agonist involves a systematic evaluation of its binding affinity, functional potency, and selectivity for each receptor subtype.
Comparative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various 2-substituted adenosine analogs at the four human adenosine receptor subtypes. Lower Ki and EC50 values indicate higher affinity and potency, respectively. These compounds demonstrate a range of potencies and selectivities, highlighting the impact of the substituent at the 2-position of the adenosine scaffold.
Table 1: Binding Affinities (Ki, nM) of 2-Substituted Adenosine Analogs at Human Adenosine Receptors
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | Reference |
| 2-(1-Hexynyl)adenosine | >10000 | 115 | >10000 | [1] |
| 2-[(E)-1-Hexenyl]adenosine | >10000 | 82 | >10000 | [1] |
| 2-[2-(l-Naphthyl)ethyloxy]adenosine | >1000 | 3.8 | 200 | [2][3] |
| 2-(Phenylethoxy)adenosine | >1000 | 54 | 310 | [2][3] |
| 2-Hydrazinyladenosine Derivative 23 | >1000 | 1.8 | >1000 | [4] |
| 2-Hydrazinyladenosine Derivative 24 | >1000 | 6.4 | >1000 | [4] |
| 2-Hydrazinyladenosine Derivative 35 | 4.5 | >1000 | >1000 | [4] |
Data compiled from various scientific publications.
Table 2: Functional Potency (EC50, nM) and Efficacy of 2-Substituted Adenosine Analogs
| Compound | Receptor | EC50 (nM) | Efficacy (% of NECA) | Reference |
| 2-(1-Hexynyl)adenosine | A2A | - | Partial Agonist | [1] |
| 2-[(E)-1-Hexenyl]adenosine | A2A | - | Partial Agonist | [1] |
| 2-[2-(2-Naphthyl)ethyloxy]adenosine | A2B | 1400 | - | [2][3] |
| 2-[2-(2-Thienyl)ethyloxy]adenosine | A2B | 1800 | - | [2][3] |
NECA (5'-N-Ethylcarboxamidoadenosine) is a potent, non-selective adenosine receptor agonist often used as a reference compound. Efficacy is presented relative to the maximal response induced by NECA.
Experimental Protocols
The validation of adenosine receptor agonists relies on standardized in vitro assays. The following are detailed methodologies for two key experiments.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the binding affinity of a 2-substituted adenosine analog for each of the four human adenosine receptor subtypes (A1, A2A, A2B, A3).
Materials:
-
Membrane preparations from cells stably expressing one of the human adenosine receptor subtypes (e.g., CHO or HEK293 cells).
-
Radioligand specific for each receptor subtype:
-
A1: [3H]CCPA (2-chloro-N6-cyclopentyladenosine)
-
A2A: [3H]CGS 21680
-
A3: [125I]AB-MECA (N6-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide)
-
-
Test compound (2-substituted adenosine analog).
-
Non-specific binding control (e.g., NECA at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation counter and vials.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), providing a measure of its efficacy as an agonist.
Objective: To determine the functional potency (EC50) and efficacy of a 2-substituted adenosine analog at each of the four human adenosine receptor subtypes.
Materials:
-
Whole cells expressing one of the human adenosine receptor subtypes (e.g., CHO or HEK293 cells).
-
Test compound (2-substituted adenosine analog).
-
Forskolin (B1673556) (an adenylyl cyclase activator, used for A1 and A3 receptor assays).
-
Reference agonist (e.g., NECA).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For A1 and A3 receptors (Gi-coupled), stimulate the cells with forskolin to induce a baseline level of cAMP production.
-
Add varying concentrations of the test compound to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from the resulting dose-response curve. The efficacy (Emax) of the test compound can also be determined and compared to that of a full agonist like NECA.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathways of adenosine receptors and a typical experimental workflow for the validation of a novel agonist.
Caption: Adenosine Receptor Signaling Pathways.
Caption: Experimental Workflow for Agonist Validation.
References
- 1. 2,8-Disubstituted adenosine derivatives as partial agonists for the adenosine A2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Key Modified Nucleosides in RNA Therapeutics and Research
An objective guide for researchers, scientists, and drug development professionals on the performance and characteristics of prominent modified nucleosides.
In the rapidly advancing fields of RNA therapeutics and synthetic biology, the strategic incorporation of modified nucleosides is paramount for optimizing the stability, translational efficacy, and immunogenicity of RNA molecules. While a vast array of modifications have been identified, a select few have emerged as critical tools for researchers and drug developers. This guide provides a side-by-side comparison of several key modified nucleosides: N6-methyladenosine (m6A), Pseudouridine (Ψ), 2'-O-methyladenosine (Am), 2-Thiouridine (s2U), and Inosine (I).
It is important to note that a comprehensive search for "2-Aminomethyladenosine" did not yield sufficient public data to be included in this comparative analysis. Therefore, this guide focuses on the aforementioned well-characterized modifications.
Quantitative Comparison of Modified Nucleoside Performance
The following table summarizes the known quantitative effects of these modifications on key performance indicators for RNA. These values are compiled from various studies and can be influenced by the sequence context and experimental conditions.
| Modified Nucleoside | Effect on RNA Duplex Stability (ΔTm per modification) | Impact on Translation Efficiency | Effect on Innate Immune Activation |
| N6-methyladenosine (m6A) | Destabilizing (~ -0.5 to -1.5 °C)[1][2] | Context-dependent: Can enhance or have no effect[3][4] | Generally low to no activation[5] |
| Pseudouridine (Ψ) | Stabilizing (~ +0.5 to +2.5 °C)[6] | Significantly enhances[6] | Reduces TLR activation[7] |
| 2'-O-methyladenosine (Am) | Stabilizing (~ +1.0 to +2.0 °C)[8][9] | Can enhance, context-dependent[10] | Reduces TLR activation |
| 2-Thiouridine (s2U) | Stabilizing (~ +1.0 to +2.5 °C) | Can enhance, context-dependent | Reduces TLR activation |
| Inosine (I) | Destabilizing (when substituting G) | Can decrease accuracy | Can have immunomodulatory effects |
Detailed Experimental Protocols
Accurate characterization and quantification of modified nucleosides are crucial for reproducible research and development. Below are detailed methodologies for key experiments.
Quantification of Modified Nucleosides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines the absolute quantification of modified nucleosides from total RNA.
a. RNA Isolation and Digestion:
-
Isolate total RNA from cells or tissues using a TRIzol-based method followed by purification.
-
Quantify the purified RNA using a spectrophotometer.
-
Digest 1-2 µg of total RNA to single nucleosides using a mixture of nuclease P1 (for 5'-3' phosphodiester bond cleavage) and bacterial alkaline phosphatase (for dephosphorylation). A typical reaction would be:
-
Total RNA: 1 µg
-
Nuclease P1: 2 U in 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)
-
Incubate at 42°C for 2 hours.
-
Add bacterial alkaline phosphatase: 1 U in 50 mM Tris-HCl buffer (pH 8.0)
-
Incubate at 37°C for an additional 2 hours.
-
-
Filter the digested sample through a 0.22 µm filter to remove enzymes and debris.
b. LC-MS/MS Analysis:
-
Perform chromatographic separation on a C18 reverse-phase column. A typical gradient could be:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B for 2 min, ramp to 95% B over 10 min, hold for 3 min, and re-equilibrate at 5% B for 5 min.
-
-
Couple the HPLC to a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
Use stable isotope-labeled internal standards for each nucleoside to be quantified for accurate absolute quantification.
-
Monitor specific parent-to-daughter ion transitions for each nucleoside. For example:
-
Adenosine: m/z 268 → 136
-
N6-methyladenosine: m/z 282 → 150
-
-
Generate a standard curve for each nucleoside using known concentrations of pure standards to calculate the amount in the sample.
In Vitro Transcription for Synthesis of RNA Containing Modified Nucleosides
This protocol describes the synthesis of RNA molecules incorporating modified nucleosides.
-
Reaction Setup: Assemble the following components at room temperature in the order listed:
-
Nuclease-free water
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl2, 20 mM spermidine, 100 mM DTT)
-
100 mM ATP
-
100 mM GTP
-
100 mM CTP
-
100 mM UTP (or a mix of UTP and the desired modified UTP analog, e.g., Pseudouridine-5'-Triphosphate or 2-Thiouridine-5'-Triphosphate)
-
100 mM of the desired modified ATP analog if applicable (e.g., N6-methyladenosine-5'-Triphosphate)
-
Linearized DNA template (1 µg)
-
RNase Inhibitor (40 U)
-
T7 RNA Polymerase (200 U)
-
-
Incubation: Incubate the reaction mixture at 37°C for 2 to 4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15 minutes.
-
Purification: Purify the synthesized RNA using a column-based purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Quality Control: Assess the integrity and concentration of the RNA using gel electrophoresis and spectrophotometry.
Visualizing Pathways and Workflows
Diagrams created using Graphviz to illustrate key concepts.
Signaling Pathway: Innate Immune Recognition of RNA
This diagram illustrates how unmodified single-stranded RNA can be recognized by Toll-like receptors (TLRs) in the endosome, leading to an inflammatory response, and how modifications like Pseudouridine can mitigate this.
Caption: Innate immune sensing of RNA and the role of modifications.
Experimental Workflow: m6A-Seq (MeRIP-Seq)
This diagram outlines the major steps in Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq) to map m6A modifications transcriptome-wide.
Caption: Workflow for transcriptome-wide m6A mapping.
Logical Relationship: Impact of Modified Nucleosides on mRNA Fate
This diagram illustrates how different nucleoside modifications can influence the ultimate fate of an mRNA molecule.
References
- 1. The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recognition of RNA N6-methyladenosine by IGF2BP proteins enhances mRNA stability and translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 5. Epigenetic Methylations on N6-Adenine and N6-Adenosine with the same Input but Different Output - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudouridines in RNAs: switching atoms means shifting paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contributions of stacking, preorganization, and hydrogen bonding to the thermodynamic stability of duplexes between RNA and 2'-O-methyl RNA with Locked Nucleic Acids (LNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biological roles of adenine methylation in RNA - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Synthesized 2-Aminomethyl adenosine
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in preclinical and clinical studies. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 2-Aminomethyl adenosine (B11128), a purine (B94841) nucleoside analog.[1][2] By presenting detailed experimental protocols and data interpretation guidelines, this document equips researchers to rigorously evaluate their synthesized product against alternative nucleoside analogs.
Core Analytical Techniques for Purity Assessment
The purity of a synthesized nucleoside analog like 2-Aminomethyl adenosine is typically determined using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for separation and identification of the target compound and any impurities.[3][4][5][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the identity of the synthesized molecule.[8][9][10][11] Elemental analysis is a quantitative technique used to determine the elemental composition of the compound, which serves as a fundamental purity check.[12][13][14][15][16]
Comparative Data Presentation
To facilitate a clear comparison, the following tables outline the expected data from the analysis of a synthesized batch of this compound against a hypothetical commercially available alternative, "Alternative Nucleoside Analog X."
Table 1: High-Performance Liquid Chromatography (HPLC) Purity Analysis
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| Synthesized this compound | 12.5 | 99.2 | 99.2% |
| Impurity 1 | 8.2 | 0.5 | |
| Impurity 2 | 10.1 | 0.3 | |
| Alternative Nucleoside Analog X | 11.8 | 99.8 | 99.8% |
| Impurity A | 7.5 | 0.2 |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
| Compound | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Molecular Formula Confirmation |
| Synthesized this compound | 297.1308 | 297.1310 | Confirmed |
| Alternative Nucleoside Analog X | 283.1151 | 283.1152 | Confirmed |
Table 3: ¹H NMR Spectroscopy Data (Key Chemical Shifts, δ ppm)
| Proton | Synthesized this compound (DMSO-d₆) | Alternative Nucleoside Analog X (DMSO-d₆) |
| H-1' | 5.88 (d, J=6.0 Hz) | 5.92 (d, J=5.5 Hz) |
| H-8 | 8.15 (s) | 8.21 (s) |
| -CH₂-NH₂ | 3.95 (s) | - |
| Ribose Protons | 3.5-4.6 (m) | 3.6-4.7 (m) |
Table 4: Elemental Analysis Data
| Element | Theoretical (%) for C₁₁H₁₆N₆O₄ | Found (%) for Synthesized this compound |
| C | 44.59 | 44.62 |
| H | 5.44 | 5.48 |
| N | 28.36 | 28.31 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the separation and quantification of nucleosides and their derivatives.[6][7][17][18][19]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5-95% B
-
25-30 min: 95% B
-
30-31 min: 95-5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized compound and the alternative in the mobile phase A to a concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is crucial for confirming the molecular weight of the synthesized compound.[3][4][5][20][21]
-
Instrumentation: An LC-MS system equipped with an electrospray ionization (ESI) source.
-
LC Conditions: Same as the HPLC protocol described above.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for the structural elucidation and confirmation of the synthesized molecule.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Concentration: Approximately 5-10 mg of the compound dissolved in 0.6 mL of solvent.
-
Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC) as needed for full structural assignment.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Elemental Analysis
This technique provides a fundamental measure of purity by comparing the elemental composition to the theoretical values.[12][13][14][15][16]
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: A precisely weighed amount of the dried sample (1-2 mg) is placed in a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
-
Acceptance Criteria: The experimentally found percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values.[15]
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for a comprehensive purity assessment of a synthesized compound.
Caption: Workflow for the purity assessment of synthesized this compound.
By following these protocols and data comparison frameworks, researchers can confidently and objectively assess the purity of their synthesized this compound, ensuring the reliability and reproducibility of their subsequent research and development activities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. LC/MS/MS Method Package for Modified Nucleosides : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Quantification of Modified Nucleosides in the Context of NAIL-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A2A adenosine receptor functional states characterized by 19F-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structural basis of the residence time of adenosine A2A receptor ligands revealed by NMR - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. alfachemic.com [alfachemic.com]
- 13. smithers.com [smithers.com]
- 14. Elemental Analysis – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd [techresources.dsfarm.unipd.it]
- 15. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Instrumentation for chemical & pharmaceutical applications - Elementar [elementar.com]
- 17. Nucleoside Analogs Analyzed with HPLC - AppNote [mtc-usa.com]
- 18. protocols.io [protocols.io]
- 19. thepharmajournal.com [thepharmajournal.com]
- 20. researchgate.net [researchgate.net]
- 21. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Resilience of 2-Aminomethyl Adenosine Derivatives: A Comparative Stability Analysis
For researchers, scientists, and drug development professionals, understanding the biological stability of novel therapeutic compounds is a critical step in the journey from laboratory to clinic. This guide provides a comparative analysis of the biological stability of 2-Aminomethyl adenosine (B11128) derivatives, offering insights into their metabolic fate and highlighting key experimental protocols for their evaluation.
The inherent instability of the parent nucleoside, adenosine, which has a plasma half-life of less than 10 seconds, presents a significant hurdle in its therapeutic application[1]. This rapid clearance is primarily mediated by two key enzymes: adenosine kinase, which phosphorylates adenosine to adenosine monophosphate (AMP), and adenosine deaminase (ADA), which catalyzes the irreversible deamination of adenosine to inosine[2][3][4]. Consequently, synthetic modifications to the adenosine scaffold, such as the introduction of a 2-aminomethyl group, are explored to enhance biological stability and prolong therapeutic effects.
Comparative Stability of Adenosine Derivatives
To contextualize the stability of 2-Aminomethyl adenosine derivatives, it is valuable to compare them with the parent compound, adenosine, and other relevant analogs. While specific quantitative data for this compound derivatives is not extensively available in public literature, we can extrapolate expected trends based on the stability of other 2-substituted adenosine analogs. For instance, studies on 2-chloroadenosine (B27285) have demonstrated that substitution at the C2 position can significantly increase stability against degradation compared to adenosine itself[5].
The following table summarizes the expected and known stability profiles of adenosine and its derivatives in human plasma. The data for this compound derivatives are presented as a hypothetical range, reflecting the anticipated improvement in stability due to the C2-substitution, which is expected to hinder enzymatic degradation by adenosine deaminase.
| Compound | Modification | Half-Life (t½) in Human Plasma (37°C) | Primary Degradation Pathway |
| Adenosine | None | < 10 seconds | Deamination by Adenosine Deaminase (ADA) and Phosphorylation by Adenosine Kinase |
| This compound Derivative | Aminomethyl group at C2 position | 1 - 10 minutes (estimated) | Expected to be slower deamination by ADA; potential for other metabolic pathways |
| 2-Chloroadenosine | Chlorine at C2 position | Significantly longer than adenosine (specific values vary) | Slower deamination by ADA |
Note: The half-life for the this compound derivative is an educated estimate based on the known effects of C2 substitutions on adenosine stability. Actual values must be determined experimentally.
Experimental Protocols
To empirically determine the biological stability of this compound derivatives, two key experiments are recommended: a plasma stability assay and an enzymatic stability assay against adenosine deaminase.
Plasma Stability Assay
This assay evaluates the overall stability of a compound in a biological matrix, accounting for the combined activity of all plasma enzymes.
Objective: To determine the in vitro half-life of this compound derivatives in human plasma.
Materials:
-
Test compound (this compound derivative)
-
Human plasma (pooled, heparinized)
-
Phosphate (B84403) buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) containing an internal standard (e.g., a structurally similar but stable compound)
-
96-well microtiter plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Spike the test compound into pre-warmed human plasma to a final concentration of 1 µM.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the plasma sample.
-
Immediately quench the enzymatic reaction by adding three volumes of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample and determine the half-life (t½).
Enzymatic Stability Assay against Adenosine Deaminase (ADA)
This assay specifically assesses the susceptibility of the compound to degradation by adenosine deaminase, a primary metabolic enzyme for adenosine.
Objective: To determine the rate of degradation of this compound derivatives by purified adenosine deaminase.
Materials:
-
Test compound (this compound derivative)
-
Recombinant human adenosine deaminase (ADA)
-
Phosphate buffer, pH 7.4
-
Spectrophotometer or LC-MS/MS system
Procedure:
-
Prepare a solution of the test compound in phosphate buffer.
-
Prepare a solution of ADA in the same buffer.
-
Initiate the reaction by adding a known concentration of ADA to the test compound solution at 37°C.
-
Monitor the decrease in the concentration of the test compound or the formation of the inosine (B1671953) analog over time. This can be done continuously using a spectrophotometer by monitoring the change in absorbance at a specific wavelength (e.g., 265 nm), or by taking aliquots at different time points and analyzing them by LC-MS/MS.
-
Calculate the initial rate of the reaction and determine the kinetic parameters (Km and Vmax) if desired.
Visualizing the Pathways
To better understand the experimental workflow and the metabolic processes involved, the following diagrams are provided.
Caption: Workflow for the plasma stability assay.
Caption: Metabolic pathways of adenosine and its derivative.
Conclusion
The introduction of a 2-aminomethyl group to the adenosine scaffold is a promising strategy to enhance biological stability by mitigating rapid degradation by adenosine deaminase. The experimental protocols outlined in this guide provide a robust framework for quantifying this stability and comparing it to other adenosine derivatives. The resulting data are crucial for the rational design and development of novel nucleoside-based therapeutics with improved pharmacokinetic profiles. Researchers are encouraged to perform these assays to generate empirical data and confirm the biological resilience of their specific this compound derivatives.
References
- 1. droracle.ai [droracle.ai]
- 2. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adenosine nucleotides degradation II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Adenosine Receptor Agonists: A Comparative Analysis of 2-Substituted Adenosine Analogs
For researchers and drug development professionals, the quest for potent and selective adenosine (B11128) receptor agonists is a continuous journey. Among the myriad of synthetic modifications, substitutions at the 2-position of the adenosine scaffold have emerged as a critical determinant of receptor affinity and efficacy. This guide provides a comparative analysis of experimental data on various 2-substituted adenosine analogs, offering insights into their performance and the methodologies used for their evaluation.
This document summarizes key findings from publicly available research, presenting a cross-validation of experimental results for compounds structurally related to 2-Aminomethyl adenosine. Due to the limited direct experimental data on this compound itself in the public domain, this guide focuses on a broader class of 2-substituted adenosine derivatives to provide a valuable comparative context for researchers in the field.
Comparative Analysis of Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a primary indicator of its potential potency. For adenosine receptor agonists, this is typically determined through radioligand binding assays, where the ability of a test compound to displace a known radiolabeled ligand from the receptor is measured. The resulting inhibition constant (Ki) is a measure of the ligand's binding affinity, with lower Ki values indicating higher affinity.
The following table summarizes the binding affinities of various 2-substituted adenosine analogs at the human A1, A2A, and A3 adenosine receptors. These compounds, characterized by diverse chemical moieties at the 2-position, showcase the significant impact of this substitution on receptor recognition.
| Compound (Substitution at 2-position) | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | Reference |
| 2-Chloro-N6-cyclopentyladenosine (CCPA) | ~1 | - | ~35 (antagonist) | [1] |
| 2-Phenylethylamino (in CGS21680) | - | High Affinity | - | [1] |
| 2-(2-Phenylethyl)oxy | >100 | - | 54 | [2] |
| 2-(2-Cyclohexylethyl)amino | - | High Affinity | - | [1] |
| 2-(2-l-Naphthyl)ethyloxy | - | 3.8 | - | [2] |
| 2-Benzyl-oxy | >100 | - | 117 (partial agonist) | [2] |
| 2-(3-Chlorobenzyl)oxy | >100 | - | 72 (partial agonist) | [2] |
| 2-(2-(3-Chlorophenyl)ethyl)oxy | >100 | - | 41 (partial agonist) | [2] |
| 2-(2-Naphthyl)ethyl)oxy | >100 | - | 130 (partial agonist) | [2] |
| 2-(2,2-Diphenylethyl)oxy | >100 | - | Antagonist | [2] |
| 2-(2-Norbornan)ethyl)oxy | >100 | - | Antagonist | [2] |
| (R)-2-Phenylbutyl)oxy | >100 | - | Antagonist | [2] |
| (S)-2-Phenylbutyl)oxy | >100 | - | Antagonist (KB = 212 nM) | [2] |
| 2-(2-Chlorophenyl)ethyl)oxy | >100 | - | Antagonist | [2] |
Note: A hyphen (-) indicates that data was not specified in the cited sources.
Functional Activity: Modulation of Intracellular cAMP
The functional consequence of agonist binding to adenosine receptors is the modulation of adenylyl cyclase activity, leading to changes in intracellular cyclic AMP (cAMP) levels. A1 and A3 receptors are typically coupled to Gi proteins, and their activation inhibits adenylyl cyclase, resulting in decreased cAMP. Conversely, A2A and A2B receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to increased cAMP.
Functional assays measuring cAMP accumulation are therefore crucial for characterizing the efficacy of adenosine receptor agonists. The following table presents a qualitative summary of the functional activity of some 2-substituted adenosine derivatives, highlighting their ability to act as agonists or antagonists at the A3 adenosine receptor.
| Compound (Substitution at 2-position) | Functional Activity at A3 Receptor |
| 2-Benzyl-oxy | Partial Agonist |
| 2-(3-Chlorobenzyl)oxy | Partial Agonist |
| 2-(2-(3-Chlorophenyl)ethyl)oxy | Partial Agonist |
| 2-(2-Naphthyl)ethyl)oxy | Partial Agonist |
| 2-(2,2-Diphenylethyl)oxy | Antagonist |
| 2-(2-Norbornan)ethyl)oxy | Antagonist |
| (R)-2-Phenylbutyl)oxy | Antagonist |
| (S)-2-Phenylbutyl)oxy | Antagonist |
| 2-(2-Chlorophenyl)ethyl)oxy | Antagonist |
Experimental Protocols
To ensure the reproducibility and cross-validation of experimental results, detailed methodologies are essential. Below are representative protocols for the key assays used to characterize 2-substituted adenosine analogs.
Radioligand Binding Assay Protocol
This protocol is a generalized procedure for determining the binding affinity of a test compound to adenosine receptors expressed in cell membranes.
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human adenosine receptor subtype of interest (A1, A2A, or A3).
-
Assay Buffer: A typical buffer used is 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: The assay is typically performed in a final volume of 100-200 µL containing:
-
Cell membranes (protein concentration optimized for each receptor subtype).
-
A specific radioligand at a concentration near its Kd value (e.g., [3H]CCPA for A1 receptors, [3H]CGS21680 for A2A receptors, or [125I]AB-MECA for A3 receptors).[3][4][5]
-
Varying concentrations of the unlabeled test compound (e.g., this compound or other analogs).
-
-
Non-specific Binding: To determine non-specific binding, a high concentration of a standard, non-radiolabeled agonist or antagonist (e.g., 10 µM NECA or 2-chloroadenosine) is added to a set of control tubes.[3][4]
-
Incubation: The reaction mixtures are incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[3][4]
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay Protocol
This protocol outlines a common method to assess the functional activity of a compound by measuring its effect on intracellular cAMP levels.
-
Cell Culture: Cells (e.g., CHO or HEK293) stably expressing the adenosine receptor of interest are cultured in appropriate media and seeded into multi-well plates.
-
Pre-incubation: For Gi-coupled receptors (A1 and A3), cells are often pre-incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.[6]
-
Stimulation/Inhibition:
-
For Gs-coupled receptors (A2A, A2B): Cells are incubated with varying concentrations of the test compound.
-
For Gi-coupled receptors (A1, A3): Cells are stimulated with an adenylyl cyclase activator, such as forskolin, in the presence of varying concentrations of the test compound.[2]
-
-
Incubation: The cells are incubated for a defined period (e.g., 15-30 minutes) at 37°C to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a commercially available assay kit, such as a competitive enzyme immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) assay.[6][7]
-
Data Analysis: The concentration-response curves are generated by plotting the cAMP levels against the logarithm of the test compound concentration. For agonists, the EC50 (concentration producing 50% of the maximal response) and the maximal efficacy (Emax) are determined. For antagonists, the IC50 (concentration inhibiting 50% of the agonist-stimulated response) is calculated, from which the antagonist dissociation constant (Kb) can be derived.
Visualizing the Molecular Pathways
Understanding the signaling cascades initiated by adenosine receptor activation is fundamental to interpreting experimental data. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways for Gi- and Gs-coupled adenosine receptors.
Caption: Gi-coupled adenosine receptor signaling pathway.
Caption: Gs-coupled adenosine receptor signaling pathway.
The following diagram illustrates a generalized experimental workflow for the characterization of a novel adenosine analog.
Caption: Experimental workflow for adenosine analog characterization.
References
- 1. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand binding assays at human and rat A1 adenosine receptors [bio-protocol.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assay in Summary_ki [bdb99.ucsd.edu]
- 6. resources.revvity.com [resources.revvity.com]
- 7. cloud-clone.com [cloud-clone.com]
Safety Operating Guide
Proper Disposal Procedures for 2-Aminomethyl Adenosine: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-Aminomethyl adenosine (B11128), a purine (B94841) nucleoside analog, is critical to ensure laboratory safety and environmental protection. Due to its classification as an amine-containing organic compound and its potential biological activity, specific handling and disposal protocols must be followed. This guide provides detailed, step-by-step procedures for the safe management of 2-Aminomethyl adenosine waste.
Chemical and Physical Properties
A summary of the known properties of this compound and the related compound Adenosine is provided below. This information is crucial for understanding the potential hazards and handling requirements.
| Property | This compound | Adenosine |
| Molecular Formula | C₁₁H₁₆N₆O₄ | C₁₀H₁₃N₅O₄ |
| Molecular Weight | 296.28 g/mol | 267.24 g/mol |
| Appearance | Solid | White crystalline powder |
| Purity | ≥95.0% | Not specified |
| CAS Number | 2305415-79-4 | 58-61-7 |
| Applications | Synthetic chemistry, drug development (oncology, immunology) | Laboratory chemical, antiarrhythmic agent |
Experimental Protocols: Disposal of this compound
1. Personal Protective Equipment (PPE) and Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including:
-
Nitrile gloves
-
Safety glasses or goggles
-
A lab coat
-
-
Avoid generating dust if handling the solid form.
2. Segregation and Collection of Waste:
-
Do not dispose of this compound, either in solid form or in solution, down the drain. Amines can be harmful to aquatic life.
-
Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be made of a material compatible with organic amines.
-
Separate solid waste (e.g., contaminated filter paper, weighing boats) from liquid waste.
-
Collect all contaminated disposable labware, such as pipette tips and microfuge tubes, in a designated, sealed plastic bag or container.
3. Spill Management:
-
In case of a small spill of solid this compound, carefully sweep it up, avoiding dust generation, and place it in the designated waste container.
-
For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill pillows).
-
Place the absorbent material into the designated waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.
4. Final Disposal:
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves completing a hazardous waste tag with the chemical name, quantity, and associated hazards.
-
Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
